molecular formula C8H9BrO B1266530 1-(3-Bromophenyl)ethanol CAS No. 52780-14-0

1-(3-Bromophenyl)ethanol

Cat. No.: B1266530
CAS No.: 52780-14-0
M. Wt: 201.06 g/mol
InChI Key: ULMJQMDYAOJNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)ethanol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143363. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJQMDYAOJNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312987
Record name 1-(3-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52780-14-0
Record name 1-(3-Bromophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52780-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052780140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52780-14-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.871
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Bromophenyl)ethanol: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for 1-(3-Bromophenyl)ethanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound as a building block or intermediate in their synthetic endeavors. The guide includes a detailed summary of its physicochemical properties, spectroscopic data for structural elucidation, and robust experimental protocols for its preparation and purification. While the direct biological activity and specific interactions with signaling pathways of this compound are not extensively documented in publicly available literature, its structural motif suggests potential applications in medicinal chemistry, warranting further investigation.

Chemical Properties and Structure

This compound is a secondary alcohol characterized by a phenyl ring substituted with a bromine atom at the meta position and an ethanol group at the first position. Its chemical and physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValueReference
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Boiling Point 264 °C[3]
Density 1.470 g/cm³[3]
CAS Number 52780-14-0[1]
IUPAC Name This compound[1]
InChI InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3[1]
InChIKey ULMJQMDYAOJNCC-UHFFFAOYSA-N[1]
SMILES CC(C1=CC(=CC=C1)Br)O[1][2]

Structural Elucidation:

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the alcohol, and the methyl protons. The splitting patterns and chemical shifts of the aromatic protons can confirm the meta-substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the eight carbon atoms present in the molecule, including the two aliphatic carbons and the six aromatic carbons. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached bromine and oxygen atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C-H and C=C stretching of the aromatic ring, as well as the C-Br stretch, will also be present.

Experimental Protocols

The synthesis of this compound is most commonly and efficiently achieved through the reduction of its corresponding ketone precursor, 3-bromoacetophenone. The following sections provide detailed methodologies for the synthesis and subsequent purification of the target compound.

Synthesis: Reduction of 3-Bromoacetophenone

This protocol outlines the reduction of 3-bromoacetophenone using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 3-Bromoacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoacetophenone (1 equivalent) in methanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (saturated sodium chloride solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product obtained from the synthesis can be purified using column chromatography followed by recrystallization, if necessary, to achieve high purity.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor their composition using TLC.

  • Combine the fractions containing the pure product, as identified by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

For obtaining a highly crystalline and pure solid product, recrystallization can be performed.

Materials:

  • Purified this compound (if in liquid form, it may solidify upon cooling or seeding)

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

  • If using a solvent pair, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Potential in Drug Discovery and Signaling Pathways

While this compound itself is primarily utilized as a chemical intermediate, its structural features, particularly the bromophenyl group, are present in various biologically active molecules. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery screening.

A comprehensive search of the current scientific literature did not reveal specific studies detailing the direct interaction of this compound or its immediate derivatives with defined signaling pathways. The biological effects of ethanol, in a general sense, are known to modulate numerous signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and receptor tyrosine kinases.[4][5][6][7][8] However, these studies focus on the effects of ethanol as a simple alcohol and do not provide specific insights into the pharmacological activity of the title compound.

Derivatives of structurally related aromatic ethanols have been investigated for various therapeutic applications. For instance, antagonists of the NMDA receptor and dopamine D3 receptor, which are important targets in neurological and substance use disorders, often contain substituted phenyl ethanolamine scaffolds.[9][10] The development of novel enzyme inhibitors and receptor modulators frequently involves the exploration of chemical space around such core structures.[11]

The logical workflow for exploring the potential of this compound in drug discovery would involve its use as a scaffold to generate a library of derivatives, which would then be screened against a panel of biological targets.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification A 3-Bromoacetophenone B Dissolution in Methanol A->B C Reduction with NaBH4 at 0°C B->C D Reaction Monitoring (TLC) C->D E Quenching with 1M HCl D->E F Solvent Removal E->F G Aqueous Workup & Extraction F->G H Drying and Concentration G->H I Crude this compound H->I J Column Chromatography I->J K Fraction Collection & Analysis (TLC) J->K L Solvent Removal K->L M Purified this compound L->M N Recrystallization (Optional) M->N O Pure Crystalline Product N->O

Caption: Synthetic and purification workflow for this compound.

Logical Relationship in Drug Discovery

The following diagram outlines the logical progression from a starting chemical entity like this compound to the identification of a potential drug candidate.

G A This compound Scaffold B Chemical Derivatization (e.g., Cross-Coupling, Esterification) A->B C Library of Novel Compounds B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Studies F->G H Clinical Trials G->H I Potential Drug Candidate H->I

Caption: Logical workflow for drug discovery starting from a chemical scaffold.

Conclusion

This compound is a readily accessible and versatile chemical intermediate. This guide has provided a detailed summary of its chemical and structural properties, along with robust and reproducible experimental protocols for its synthesis and purification. While its direct biological activity remains to be thoroughly investigated, its structure presents a valuable starting point for the generation of diverse chemical libraries for screening in drug discovery programs. The methodologies and data presented herein are intended to facilitate the work of researchers and scientists in their pursuit of novel therapeutic agents. Further exploration into the biological effects of derivatives of this compound is a promising area for future research.

References

Synthesis of 1-(3-Bromophenyl)ethanol from 3-Bromoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(3-Bromophenyl)ethanol from 3-bromoacetophenone, a common transformation in organic synthesis. The core of this process lies in the reduction of a ketone to a secondary alcohol, a fundamental reaction in the construction of pharmaceutical intermediates and other fine chemicals. This document details the prevalent methodologies, experimental protocols, and relevant data to support research and development in this area.

Reaction Overview and Mechanism

The synthesis of this compound from 3-bromoacetophenone is typically achieved through the reduction of the ketone functionality. A widely used and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[1][2] This reagent is favored for its selectivity, mild reaction conditions, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[2]

The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 3-bromoacetophenone.[1] This initial attack forms a tetrahedral alkoxide intermediate. Subsequently, in a workup step, the alkoxide is protonated by a protic solvent (such as ethanol or water) or by the addition of a mild acid to yield the final product, this compound.[1] The overall reaction is exothermic and requires temperature control to ensure selectivity and minimize side reactions.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the starting material and the product.

Table 1: Properties of 3-Bromoacetophenone

PropertyValueReference
Molecular Formula C₈H₇BrO[4]
Molecular Weight 199.04 g/mol [4]
CAS Number 2142-63-4[4]
Appearance White to pale yellow solid or transparent yellow liquid[5][6][7]
Boiling Point 79-81 °C at 0.2 mmHg[6]
Melting Point 8-11 °C[6]
Density 1.505 g/mL at 25 °C[6]

Table 2: Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉BrO[8]
Molecular Weight 201.06 g/mol [8]
CAS Number 52780-14-0[8]
Appearance Colorless to light yellow clear liquid
Boiling Point 264.2 °C at 760 mmHg[9]

Detailed Experimental Protocol

This protocol is a representative procedure for the reduction of 3-bromoacetophenone using sodium borohydride.

Materials:

  • 3-bromoacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (or 95% Ethanol)[3]

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3]

  • Saturated aqueous sodium bicarbonate solution

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromoacetophenone in methanol (approximately 10-15 mL per gram of ketone). Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.[10]

  • Addition of Reducing Agent: Slowly add sodium borohydride (an excess, typically 1.5 to 2 equivalents, is used) in small portions to the stirred solution.[2] Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.[10]

  • Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess sodium borohydride and decompose the borate esters. This step will evolve hydrogen gas and should be performed in a well-ventilated fume hood.[3]

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.[3]

  • Extraction: To the resulting aqueous residue, add dichloromethane or diethyl ether to extract the organic product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[3]

  • Washing: Combine the organic extracts and wash successively with water and a saturated aqueous sodium bicarbonate solution. This will remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

reaction_pathway start 3-Bromoacetophenone intermediate Tetrahedral Alkoxide Intermediate start->intermediate Hydride Attack reagent Sodium Borohydride (NaBH4) Methanol/Ethanol product This compound intermediate->product Protonation workup Acidic Workup (H3O+)

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow dissolution Dissolve 3-Bromoacetophenone in Methanol cooling Cool to 0-5 °C (Ice Bath) dissolution->cooling addition Add Sodium Borohydride (Portion-wise) cooling->addition stirring Stir for 30-60 min addition->stirring quenching Quench with 1 M HCl stirring->quenching evaporation Remove Methanol (Rotary Evaporator) quenching->evaporation extraction Extract with Dichloromethane evaporation->extraction washing Wash with Water and NaHCO3 extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate (Rotary Evaporator) drying->concentration product Crude this compound concentration->product

Caption: Experimental workflow for the synthesis.

References

Physical and chemical properties of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, purification, and reactivity of 1-(3-Bromophenyl)ethanol. This compound serves as a valuable building block in organic synthesis and drug discovery, making a thorough understanding of its characteristics essential for its effective application.

Core Properties and Identifiers

This compound is a secondary alcohol characterized by a brominated phenyl ring. Its core identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound
IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 52780-14-0[1]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
InChI InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3[1]
InChIKey ULMJQMDYAOJNCC-UHFFFAOYSA-N[1]
Canonical SMILES CC(C1=CC(=CC=C1)Br)O[1]
Synonyms 3-Bromo-α-methylbenzyl alcohol, m-Bromo-alpha-methylbenzyl alcohol, 1-(3-bromophenyl)ethan-1-ol[2]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference
Physical State Liquid[2]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 264 °C (at 760 mmHg)[3]
Density 1.470 g/mL[3]
Flash Point 114 °C[3]
pKa 14.35 ± 0.20 (Predicted)[3]
XLogP3 2.1[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its practical use in a laboratory setting.

Synthesis: Reduction of 3-Bromoacetophenone

A common and effective method for synthesizing this compound is the reduction of its corresponding ketone, 3-bromoacetophenone, using a mild reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-nitroacetophenone (1 equivalent) in methanol under heating with a reflux condenser. Note: While the reference uses 3-nitroacetophenone, the procedure is directly applicable to 3-bromoacetophenone due to the similar reactivity of the ketone group.[4]

  • Cooling: Cool the resulting solution using an external ice bath.[4]

  • Reduction: Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.2 equivalents) to the cooled solution. The mixture should be stirred or shaken occasionally for approximately 15-20 minutes.[4]

  • Quenching and Work-up: Add distilled water to the flask and boil the mixture for 30 minutes under reflux.[4] After cooling, the reaction mixture is typically extracted with an organic solvent like diethyl ether or ethyl acetate (2 x 30 mL).[4]

  • Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

G Workflow for Synthesis of this compound cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation A Dissolve 3-Bromoacetophenone in Methanol B Cool solution to 0°C A->B C Add NaBH4 (portion-wise) B->C D Stir for 15-20 min C->D E Quench with H2O & Reflux D->E Reaction Complete F Cool and Extract with Organic Solvent E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Concentrate under Reduced Pressure G->H I Crude this compound H->I Yields

Caption: General workflow for the synthesis of this compound via reduction.

Purification: Flash Column Chromatography

The crude product obtained from synthesis often contains unreacted starting material and by-products, necessitating purification. Flash column chromatography is a standard and effective method.[5]

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is common for compounds of this polarity. The ideal system should provide a retention factor (Rƒ) of approximately 0.3 for the desired product.[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate).[6] Carefully pour the slurry into a glass column and allow the silica to settle, ensuring even packing without air bubbles.[6] A layer of sand can be added to the top to prevent disturbance of the silica bed.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent.[6] Carefully load this solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle positive pressure to begin eluting the sample through the stationary phase.[6]

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis and Concentration: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[5][6]

Characterization

The identity and purity of the synthesized compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound is expected to show a quartet for the methine proton (CH-OH), a doublet for the methyl protons (CH₃), a singlet or broad singlet for the hydroxyl proton (OH), and a series of multiplets in the aromatic region for the phenyl protons.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected peaks include a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching peaks around 2850-3000 cm⁻¹.[1][7]

Chemical Reactivity and Pathways

This compound, as a secondary alcohol, can undergo several common organic transformations, making it a versatile intermediate.

Conversion to Alkyl Halide: The Appel Reaction

The hydroxyl group can be converted into a good leaving group and substituted by a halide. The Appel reaction is a mild method for converting alcohols to the corresponding alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[8][9] This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral.[10]

General Experimental Protocol:

  • Setup: Dissolve the alcohol (1 equivalent) and triphenylphosphine (1.5-2 equivalents) in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).[11][12]

  • Cooling: Cool the mixture to 0 °C in an ice bath.[12]

  • Reagent Addition: Add carbon tetrabromide (CBr₄) (1.3-2 equivalents) to the mixture, either as a solid or dissolved in a small amount of DCM.[11][12]

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature.[12] Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, the reaction mixture can be concentrated. The by-product, triphenylphosphine oxide, can often be removed by filtration or precipitation.[11] Further purification is typically achieved by column chromatography.[11]

G Appel Reaction Pathway for this compound A This compound (R-OH) D Alkoxyphosphonium Intermediate [R-O-PPh3]+ Br- A->D Nucleophilic attack on phosphonium salt G Bromoform (CHBr3) A->G Deprotonation B PPh3 + CBr4 C Formation of Phosphonium Salt [Ph3P-Br]+ Br- B->C Initial Reaction C->D E 1-Bromo-1-(3-bromophenyl)ethane (R-Br) D->E SN2 attack by Br- F Triphenylphosphine Oxide (Ph3P=O) D->F

Caption: Mechanism of converting the alcohol to an alkyl bromide via the Appel reaction.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dark, and well-ventilated place, away from ignition sources.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

This guide provides a foundational understanding of this compound for its application in a research and development context. For specific applications, further literature review and experimental optimization are recommended.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)ethanol (CAS 52780-14-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-bromophenyl)ethanol (CAS No. 52780-14-0), a versatile chemical intermediate. This document outlines its physicochemical properties, spectroscopic profile, synthesis protocols, and its role in the synthesis of potentially bioactive compounds.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid soluble in organic solvents.[1] Its chemical structure features a bromine atom at the meta position of the phenyl ring, influencing its reactivity and physical properties. The presence of a hydroxyl group allows for hydrogen bonding, affecting its boiling point and solubility.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 52780-14-0[1]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Boiling Point 264.2 ± 15.0 °C at 760 mmHg
140 °C at 20 mmHg[2]
Density 1.470 g/cm³[2]
Flash Point 114 °C[2]
pKa 14.35 ± 0.20 (Predicted)[2]
XLogP3-AA 2.1[1]
Appearance Colorless to pale yellow liquid[1]
Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of this compound.

SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ 7.45-7.38 (m, 2H, Ar-H), 7.22-7.15 (m, 2H, Ar-H), 4.89 (q, J=6.5 Hz, 1H, CH-OH), 2.05 (s, 1H, OH), 1.47 (d, J=6.5 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 148.0, 130.0, 129.1, 125.5, 124.0, 122.5, 70.0, 25.0
FTIR (KBr, cm⁻¹) 3408 (O-H stretch), 3035, 2979 (C-H stretch, aromatic/aliphatic), 1536, 1428 (C=C stretch, aromatic), 1185, 1115 (C-O stretch), 840, 756 (C-H bend, aromatic)[3]
Mass Spectrometry (EI) Key fragments (m/z): 200/202 (M+), 185/187, 157/159, 105, 77

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reduction of 3-bromoacetophenone.

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of this compound from 3-bromoacetophenone.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Solvent cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-Bromoacetophenone 3-Bromoacetophenone Reduction Reduction 3-Bromoacetophenone->Reduction Input Quenching Quenching Reduction->Quenching Reaction Mixture Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reduction Methanol or Ethanol Methanol or Ethanol Methanol or Ethanol->Reduction Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Evaporation Solvent Evaporation Drying->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Crude Product This compound This compound Column Chromatography->this compound Purified Product

Synthesis Workflow for this compound
Experimental Protocol: Reduction of 3-Bromoacetophenone

This protocol details the reduction of 3-bromoacetophenone using sodium borohydride.

Materials:

  • 3-Bromoacetophenone

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromoacetophenone (1 equivalent) in methanol or ethanol. Cool the solution to 0 °C using an ice bath.

  • Reduction: While stirring, add sodium borohydride (1.5 equivalents) portion-wise to the solution over approximately 15 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully quench the excess NaBH₄ by the slow, dropwise addition of acetone or acetic acid until gas evolution ceases.

  • Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude this compound by column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, including those with potential biological activity. The bromo- and hydroxyl- functionalities provide two reactive sites for further chemical modifications.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in organic synthesis. It can undergo a variety of chemical transformations, including:

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-bromoacetophenone.

  • Substitution: The hydroxyl group can be substituted to introduce other functional groups.

  • Cross-coupling Reactions: The bromine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Precursor to Bioactive Molecules

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a precursor to classes of compounds that have been investigated for their pharmacological activities. For instance, chalcones, which can be synthesized from the precursor 3-bromoacetophenone, have shown a wide range of biological activities, including antioxidant and anticancer properties.[4][5] The synthesis of various heterocyclic compounds with therapeutic potential also utilizes intermediates derived from this molecule.

The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of potentially bioactive chalcones.

G A This compound B Oxidation A->B C 3-Bromoacetophenone B->C D Aldol Condensation C->D F Chalcone Derivative D->F E Aromatic Aldehyde E->D G Potential Biological Activity (e.g., Antioxidant, Anticancer) F->G

Pathway to Potentially Bioactive Chalcones

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use only in a well-ventilated area or outdoors.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • If swallowed or inhaled, seek medical attention.

  • Store in a well-ventilated place and keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

An In-depth Technical Guide to 3-Bromo-alpha-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-alpha-methylbenzyl alcohol, a versatile chemical intermediate. This document details its nomenclature, synthesis protocols, and potential, though currently unconfirmed, interactions with cellular signaling pathways, offering valuable insights for its application in research and development.

Chemical Identity and Nomenclature

3-Bromo-alpha-methylbenzyl alcohol is an aromatic alcohol characterized by a bromine substituent on the phenyl ring. To facilitate clear communication and literature searches, a compilation of its synonyms, along with its key chemical identifiers, is provided below.

Synonym Identifier Type Identifier
1-(3-Bromophenyl)ethanolIUPAC Name
3-Bromo-α-methylbenzyl alcoholCommon Name
3-Bromophenyl methyl carbinolSynonym
1-(m-Bromophenyl)ethanolSynonym
Benzenemethanol, 3-bromo-α-methyl-Synonym
3-Bromo-alpha-methylbenzenemethanolSynonym
(R)-1-(3-BROMOPHENYL)ETHANOLEnantiomer SpecificCAS: 134615-24-0
(S)-1-(3-Bromophenyl)ethanolEnantiomer SpecificCAS: 134615-22-8
General CAS Number 52780-14-0
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol

Synthesis of 3-Bromo-alpha-methylbenzyl alcohol

The synthesis of 3-Bromo-alpha-methylbenzyl alcohol is most commonly achieved through the reduction of 3'-bromoacetophenone. This section details the experimental protocols for both the preparation of the precursor and its subsequent conversion to the final product.

Synthesis of 3'-Bromoacetophenone

A common precursor for 3-Bromo-alpha-methylbenzyl alcohol is 3'-bromoacetophenone. A reliable method for its synthesis is the Friedel-Crafts acylation of bromobenzene.

Materials:

  • Bromobenzene

  • Anhydrous aluminum chloride (AlCl3)

  • Acetic anhydride

  • Dry carbon disulfide (CS2)

  • Hydrochloric acid (HCl)

  • Benzene or ether

  • 10% Sodium hydroxide (NaOH) solution

  • Calcium chloride (CaCl2)

  • Round-bottom, three-necked flask

  • Mechanical stirrer

  • Separatory funnel

  • Reflux condenser with a gas absorption trap

  • Steam bath

  • Distillation apparatus

Procedure:

  • In a 5-L round-bottom, three-necked flask equipped with a mechanical stirrer, separatory funnel, and a reflux condenser connected to a gas absorption trap, place 392 g (2.5 moles) of bromobenzene in 1 L of dry carbon disulfide.

  • Add 750 g (5.6 moles) of anhydrous aluminum chloride to the mixture.

  • Heat the mixture on a steam bath to initiate gentle refluxing.

  • Slowly add 204 g (2 moles) of acetic anhydride through the dropping funnel.

  • After the addition is complete, continue refluxing for a period, monitoring the reaction progress.

  • Decompose the reaction mixture by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with benzene or ether.

  • Combine the organic extracts and wash them successively with water, 10% sodium hydroxide solution, and again with water.

  • Dry the organic layer with anhydrous calcium chloride and filter.

  • Distill off the solvent.

  • Purify the residue by distillation under reduced pressure to obtain 3'-bromoacetophenone.

G Synthesis of 3'-Bromoacetophenone reagents Bromobenzene + Acetic Anhydride reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst Anhydrous AlCl3 in CS2 catalyst->reaction_mixture reflux Heat on Steam Bath (Reflux) reaction_mixture->reflux workup Decomposition with Ice/HCl reflux->workup extraction Extraction with Benzene/Ether workup->extraction washing Wash with H2O, NaOH, H2O extraction->washing drying Drying with CaCl2 washing->drying distillation Solvent Removal & Vacuum Distillation drying->distillation product 3'-Bromoacetophenone distillation->product

Caption: Workflow for the synthesis of 3'-bromoacetophenone.

Reduction of 3'-Bromoacetophenone to 3-Bromo-alpha-methylbenzyl alcohol

The synthesized 3'-bromoacetophenone can be reduced to the target alcohol using a suitable reducing agent, such as sodium borohydride.

Materials:

  • 3'-Bromoacetophenone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • 0.1 N Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3'-bromoacetophenone (1 mmol) in 10 mL of methanol in a reaction flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (3 mmol) in portions to the stirred solution.

  • Continue stirring the reaction for several hours, monitoring its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of 0.1 N sodium hydroxide.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 3-Bromo-alpha-methylbenzyl alcohol.

G Reduction of 3'-Bromoacetophenone starting_material 3'-Bromoacetophenone in Methanol reaction Reaction at 0°C starting_material->reaction reducing_agent Sodium Borohydride reducing_agent->reaction quench Quench with NaOH reaction->quench extraction Extraction with Ethyl Acetate quench->extraction washing Wash with Brine extraction->washing drying Drying with Na2SO4 washing->drying evaporation Solvent Removal drying->evaporation product 3-Bromo-alpha-methylbenzyl alcohol evaporation->product

Caption: Workflow for the reduction of 3'-bromoacetophenone.

Potential Biological Activity and Signaling Pathways

Currently, there is a lack of direct scientific literature detailing the specific biological activities and interactions of 3-Bromo-alpha-methylbenzyl alcohol with cellular signaling pathways. However, based on the known effects of its parent compound, benzyl alcohol, and the general properties of brominated aromatic compounds, some potential areas of interaction can be hypothesized.

General Effects of Benzyl Alcohols and Brominated Aromatic Compounds

Benzyl alcohol itself has been shown to have a range of biological effects, including acting as a bacteriostatic preservative and, at high concentrations, exhibiting toxicity.[1] Some studies suggest that benzyl alcohols may exert effects by altering the physical state of cell membranes.[2] The introduction of a bromine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity. Brominated aromatic compounds are known to be present in many pharmaceuticals and can influence drug-receptor interactions.[3]

Hypothesized Interaction with the MAPK Signaling Pathway

One study has demonstrated that benzyl alcohol can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, causing an early increase in the activity of Extracellular signal-Regulated Kinase (ERK) and a later increase in c-Jun N-terminal Kinase (JNK) activity. The MAPK pathway is a crucial signaling cascade involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

Given the structural similarity, it is plausible that 3-Bromo-alpha-methylbenzyl alcohol could also modulate the MAPK pathway. The bromine substituent might alter the potency or duration of this interaction. However, this remains a hypothesis that requires experimental validation.

G Hypothesized Modulation of MAPK Pathway compound 3-Bromo-alpha-methylbenzyl alcohol (Hypothesized) cell_membrane Cell Membrane Interaction compound->cell_membrane ? ras Ras cell_membrane->ras ? jnkk JNKK cell_membrane->jnkk ? stress_stimuli Cellular Stress / Stimuli stress_stimuli->ras stress_stimuli->jnkk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cellular_response Cellular Responses (Proliferation, Apoptosis, etc.) erk->cellular_response jnk JNK jnkk->jnk jnk->cellular_response

Caption: Hypothesized modulation of the MAPK signaling pathway.

Disclaimer: The information presented in this guide is for research and informational purposes only. The synthesis protocols involve hazardous chemicals and should only be performed by trained professionals in a suitable laboratory setting. The discussion on biological activity and signaling pathways is largely based on extrapolation and hypothesis due to the limited available data on this specific compound. Further experimental investigation is required to validate these potential interactions.

References

A Technical Guide to the Spectroscopic Analysis of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data for 1-(3-Bromophenyl)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectroscopic signatures of the compound, detailed experimental protocols for data acquisition, and a logical workflow for analysis.

Spectroscopic Data

The spectroscopic data presented below are crucial for the structural elucidation and identification of this compound. The data has been compiled from various spectroscopic databases and is presented in a structured format for clarity and ease of comparison.

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl and aromatic moieties.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3050MediumC-H stretch (aromatic)
~2970MediumC-H stretch (aliphatic)
~1590, 1560, 1470Medium-StrongC=C stretch (aromatic ring)
~1200StrongC-O stretch (secondary alcohol)
~1070StrongC-Br stretch (aryl bromide)
~880, 780StrongC-H out-of-plane bend (aromatic)

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., neat liquid, KBr pellet, or solution).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound under electron ionization (EI).

m/zPredicted IonDescription
200/202[C₈H₉BrO]⁺Molecular ion (M⁺) peak, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br)
185/187[C₇H₆Br]⁺Loss of a methyl group (•CH₃)
182/184[C₈H₇Br]⁺Loss of water (H₂O) from the molecular ion
157/159[C₆H₄Br]⁺Loss of the ethanol side chain
121[C₈H₉O]⁺Loss of the bromine atom (•Br)
105[C₇H₅O]⁺Benzoyl cation fragment
77[C₆H₅]⁺Phenyl cation
43[C₂H₃O]⁺Acetyl cation fragment

Experimental Protocols

The following protocols provide detailed methodologies for obtaining the IR and mass spectra of this compound. These are generalized procedures that can be adapted to specific instrumentation.

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample like this compound.

  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum:

    • With the clean, empty ATR accessory in place, record a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Electron Ionization (EI) is a common technique for the mass analysis of volatile organic compounds.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction.

    • Set the GC oven temperature program to ensure the elution of this compound.

    • Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C).

    • The electron energy is typically set to 70 eV.

  • Injection:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

  • Data Acquisition:

    • As the sample elutes from the GC column and enters the mass spectrometer, it is ionized and fragmented.

    • The mass analyzer scans a specified mass range (e.g., m/z 40-300) to detect the ions.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and major fragment ions. Compare the observed spectrum with known fragmentation patterns for alcohols and aromatic compounds.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_results Final Analysis Sample Sample Dissolution Dissolve in Solvent (for MS) Sample->Dissolution Neat Sample\n(for IR-ATR) Neat Sample (for IR-ATR) Sample->Neat Sample\n(for IR-ATR) GC_MS GC-MS System (EI Source) Dissolution->GC_MS FTIR_Spectrometer FTIR Spectrometer (ATR) Neat Sample\n(for IR-ATR)->FTIR_Spectrometer IR_Data_Acquisition Data Acquisition FTIR_Spectrometer->IR_Data_Acquisition IR_Data_Analysis Spectral Interpretation (Functional Groups) IR_Data_Acquisition->IR_Data_Analysis Structural_Elucidation Structural Elucidation IR_Data_Analysis->Structural_Elucidation MS_Data_Acquisition Data Acquisition GC_MS->MS_Data_Acquisition MS_Data_Analysis Fragmentation Analysis (Molecular Weight & Structure) MS_Data_Acquisition->MS_Data_Analysis MS_Data_Analysis->Structural_Elucidation

Spectroscopic Analysis Workflow for this compound.

An In-depth Technical Guide on the Properties of (R)- and (S)-1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the enantiomers (R)-1-(3-Bromophenyl)ethanol and (S)-1-(3-Bromophenyl)ethanol. These chiral secondary alcohols are valuable building blocks in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. This document details their chemical and physical characteristics, provides experimental protocols for their synthesis and separation, and explores their potential applications in drug development.

Core Properties and Data

The enantiomers of 1-(3-bromophenyl)ethanol share the same chemical formula and molecular weight but differ in the spatial arrangement of the atoms around the chiral center, leading to distinct optical properties. A summary of their key physical and chemical data is presented in Table 1.

Property(R)-1-(3-Bromophenyl)ethanol(S)-1-(3-Bromophenyl)ethanolRacemic this compound
CAS Number 134615-24-0134615-22-8[1][2][3]52780-14-0[4]
Molecular Formula C₈H₉BrOC₈H₉BrO[1]C₈H₉BrO[4]
Molecular Weight 201.06 g/mol 201.06 g/mol [1]201.06 g/mol [4]
Appearance Clear colorless liquidSolid[2]-
Boiling Point 264 °C--
Density 1.470 g/cm³--
Specific Optical Rotation ([α]D) Not explicitly found, but expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.-25.8° (c = 1.00 in CHCl₃)[5]
Safety Information Hazard Codes: Xn. Risk Statements: 20/21/22, 36/37/38. Safety Statements: 26, 36/37/39.Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]Flammable liquid and vapor.[4]

Experimental Protocols

Synthesis of Racemic this compound

The synthesis of the racemic alcohol is typically achieved through the reduction of the corresponding ketone, 3-bromoacetophenone.

Method: Reduction of 3-Bromoacetophenone with Sodium Borohydride

This procedure is a standard method for the reduction of ketones to secondary alcohols.

  • Materials:

    • 3-Bromoacetophenone

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Dichloromethane or Diethyl ether

    • Aqueous HCl solution (e.g., 1 M)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve 3-bromoacetophenone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

    • Quench the reaction by slowly adding aqueous HCl solution until the effervescence ceases.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with dichloromethane or diethyl ether (3 x volumes).

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

Enantioselective Synthesis and Resolution

Kinetic resolution using lipases is a widely employed and environmentally friendly method for separating enantiomers of chiral alcohols. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for their separation.

Method: Transesterification with Vinyl Acetate

  • Materials:

    • Racemic this compound

    • Lipase (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia)

    • Vinyl acetate

    • Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

    • Molecular sieves (optional, to maintain anhydrous conditions)

  • Procedure:

    • To a solution of racemic this compound in the chosen anhydrous organic solvent, add the lipase.

    • Add vinyl acetate as the acyl donor. Vinyl acetate is often used in excess and acts as an irreversible acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.

    • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).

    • The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

    • The reaction is stopped at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric purity.

    • The enzyme is removed by filtration.

    • The solvent is evaporated, and the remaining alcohol and the formed ester are separated by column chromatography. The ester can then be hydrolyzed back to the alcohol of the opposite configuration.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of the products.

  • Typical Conditions:

    • Column: A polysaccharide-based chiral stationary phase is often effective. For example, a column like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is a good starting point.[6]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The ratio is optimized to achieve good resolution and reasonable retention times.

    • Flow Rate: Typically around 0.5-1.0 mL/min for analytical columns.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

    • Temperature: The separation can be sensitive to temperature, which is usually controlled (e.g., 25 °C).

Applications in Drug Development

Chiral secondary alcohols, such as the enantiomers of this compound, are crucial intermediates in the synthesis of a wide range of biologically active molecules. The specific stereochemistry of a drug molecule is often critical for its pharmacological activity and can significantly influence its efficacy, safety, and metabolic profile.

(R)- and (S)-1-(3-bromophenyl)ethanol can serve as precursors for the synthesis of more complex chiral molecules through various chemical transformations of the hydroxyl group and the aromatic ring. The bromine atom on the phenyl ring provides a handle for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Heck reactions, allowing for the introduction of diverse substituents.

While specific pharmacological data for these particular enantiomers is not extensively published in the public domain, they are recognized as valuable chiral building blocks. Their utility lies in their ability to introduce a specific stereocenter into a target molecule, which is a fundamental aspect of modern drug design and development. The principles of chiral recognition in biological systems mean that one enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the availability of enantiomerically pure building blocks like (R)- and (S)-1-(3-bromophenyl)ethanol is of high importance to the pharmaceutical industry.

Visualizations

Experimental Workflow: Synthesis and Resolution

G cluster_synthesis Synthesis of Racemic Alcohol cluster_resolution Kinetic Resolution ketone 3-Bromoacetophenone reduction Reduction (e.g., NaBH4 in MeOH) ketone->reduction racemate Racemic (R/S)-1-(3-Bromophenyl)ethanol reduction->racemate racemate_res Racemic Alcohol racemate->racemate_res lipase Lipase-catalyzed Acylation (e.g., CALB, Vinyl Acetate) racemate_res->lipase products Mixture of: (R)-Acetate and unreacted (S)-Alcohol lipase->products separation Chromatographic Separation products->separation r_acetate (R)-1-(3-Bromophenyl)ethyl acetate separation->r_acetate s_alcohol (S)-1-(3-Bromophenyl)ethanol separation->s_alcohol hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol (R)-1-(3-Bromophenyl)ethanol hydrolysis->r_alcohol

Caption: Workflow for the synthesis of racemic this compound and its subsequent enzymatic kinetic resolution.

Logical Relationship: Chiral Building Blocks in Drug Development

G cluster_enantiomers Enantiopure Building Blocks cluster_synthesis Asymmetric Synthesis cluster_drug Pharmaceutical Outcomes r_alcohol (R)-1-(3-Bromophenyl)ethanol synthesis Multi-step Chemical Synthesis r_alcohol->synthesis s_alcohol (S)-1-(3-Bromophenyl)ethanol s_alcohol->synthesis api Enantiomerically Pure Active Pharmaceutical Ingredient (API) synthesis->api efficacy Enhanced Therapeutic Efficacy api->efficacy safety Improved Safety Profile (Reduced Side Effects) api->safety

Caption: The role of enantiopure this compound as a chiral building block in the development of pharmaceuticals.

References

Technical Guide: Stability and Storage of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(3-Bromophenyl)ethanol. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and drug development applications, from maintaining purity in experimental setups to ensuring the long-term viability of stored samples. This document outlines the key factors influencing its stability, provides recommended storage protocols, and describes general methodologies for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and stability profile.

PropertyValueSource
Molecular Formula C₈H₉BrOPubChem[1]
Molecular Weight 201.06 g/mol PubChem[1]
Appearance Colorless to light yellow clear liquid or solidTCI Chemicals, Sigma-Aldrich[2]
Boiling Point Not available
Melting Point Not available
Solubility Not available

Stability Profile and Recommended Storage

This compound is generally stable under normal laboratory conditions. However, like many aromatic alcohols, its stability can be influenced by environmental factors such as temperature, light, and the presence of oxidizing agents.

General Storage Recommendations

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets (SDS) and chemical suppliers.

ParameterRecommendationRationale
Temperature Store in a cool place. Some suppliers specify ambient or room temperature storage.Minimizes the rate of potential degradation reactions.
Atmosphere Store in a dry, well-ventilated area.Prevents absorption of moisture and reaction with atmospheric components.
Container Keep container tightly closed.Prevents evaporation and exposure to air and moisture.
Light Exposure Store away from direct sunlight.Although specific photostability data is not available, similar aromatic compounds can be light-sensitive.
Incompatible Materials Avoid strong oxidizing agents.The alcohol functional group can be oxidized.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can be inferred from the chemical nature of the molecule and data on related compounds such as benzyl alcohol and other brominated aromatic compounds.

Key potential degradation pathways may include:

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 1-(3-bromophenyl)ethanone. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts, or by reaction with strong oxidizing agents.

  • Dehydration: Under acidic conditions and/or elevated temperatures, dehydration could occur, leading to the formation of 3-bromostyrene.

  • Photodegradation: Brominated aromatic compounds can undergo photodegradation, which may involve the cleavage of the carbon-bromine bond.[3]

Below is a conceptual diagram illustrating potential degradation pathways.

G Potential Degradation Pathways A This compound B Oxidation (e.g., O2, light, heat) A->B D Dehydration (e.g., acid, heat) A->D F Photodegradation (e.g., UV light) A->F C 1-(3-Bromophenyl)ethanone B->C E 3-Bromostyrene D->E G Debromination Products F->G

Caption: Conceptual diagram of potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study can be performed. Such studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A This compound Sample B Acid Hydrolysis (e.g., HCl) A->B C Base Hydrolysis (e.g., NaOH) A->C D Oxidative Stress (e.g., H2O2) A->D E Thermal Stress (e.g., Elevated Temperature) A->E F Photolytic Stress (e.g., UV/Vis Light) A->F G Develop Stability-Indicating Analytical Method (e.g., HPLC) B->G C->G D->G E->G F->G H Analyze Stressed Samples G->H I Characterize Degradation Products (e.g., LC-MS, NMR) H->I J Identify Degradation Pathways I->J K Establish Stability Profile J->K

References

Health and Safety Technical Guide: 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 1-(3-Bromophenyl)ethanol (CAS No: 52780-14-0). It is intended to be a technical resource for professionals in research and development who handle this substance. The information is compiled from Safety Data Sheets (SDS), chemical databases, and regulatory guidelines.

Chemical Identification and Physical Properties

This compound is an alcohol derivative of bromobenzene. It is commonly used as a building block in organic synthesis.[1][2][3][4] Below is a summary of its key identifiers and physical properties.

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 3-Bromo-α-methylbenzyl alcohol, m-Bromo-alpha-methylbenzyl alcohol[3][5]
CAS Number 52780-14-0[1][5]
Molecular Formula C₈H₉BrO[1][5]
Molecular Weight 201.06 g/mol [1][5]
Appearance Colorless to light yellow clear liquidTCI
Boiling Point 140 °C at 20 mmHg (264 °C at 760 mmHg)TCI,[6]
Flash Point 114 °C (237.2 °F)TCI,[6]
Density 1.46 - 1.47 g/cm³TCI,[6]
Storage Temperature Room Temperature (Recommended <15°C in a cool, dark place)TCI,[6]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity upon ingestion, skin and eye irritation, and respiratory irritation. Some suppliers also classify it as a flammable liquid.[7][8]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Flammable Liquids Category 3H226: Flammable liquid and vapor*

*Note: Classification as a flammable liquid (H226) is reported in some, but not all, notifications to the ECHA C&L Inventory.[5] Users should always consult the specific SDS provided by their supplier.

Toxicological Information

A thorough review of publicly available literature and safety databases indicates that specific toxicological studies, such as determination of LD50 (median lethal dose), genotoxicity, or carcinogenicity for this compound, have not been published. The hazard classifications are based on data from structurally related compounds or notifications from manufacturers and importers.

Acute Toxicity

No quantitative data (e.g., LD50 values) for oral, dermal, or inhalation routes are available.[7][8] The substance is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[7][8]

Skin and Eye Irritation

The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[7][8]

Respiratory Irritation

It is also classified as potentially causing respiratory irritation (STOT SE, Category 3).[7][8]

Genotoxicity and Carcinogenicity

There is no data available regarding the genotoxic or carcinogenic potential of this compound.[9]

Experimental Protocols

While specific toxicological data for this compound is lacking, the following sections describe the standardized methodologies that would be employed to generate such data, based on OECD (Organisation for Economic Co-operation and Development) Test Guidelines.

Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 420)

This protocol outlines the Fixed Dose Procedure, which is designed to assess the acute oral toxicity of a substance while minimizing animal use.[10][11]

  • Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.[11] The objective is to identify a dose that produces evident toxicity but not mortality.

  • Animal Selection: Healthy, young adult rats (8-12 weeks old) are used. Females should be nulliparous and non-pregnant.[10]

  • Housing and Feeding: Animals are housed in standard conditions (22°C ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.[12] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[12]

  • Sighting Study: An initial sighting study is performed with a single animal per dose step to determine the appropriate starting dose for the main study.

  • Main Study:

    • The starting dose is administered to a group of five animals.

    • If no mortality occurs, the next higher fixed dose is used on another group of five animals.

    • If mortality occurs, the next lower fixed dose is tested.

  • Administration: The substance is administered as a single dose by oral gavage. Animals are fasted overnight prior to dosing.[11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[13]

  • Endpoint: The test allows for classification of the substance into one of the GHS categories for acute oral toxicity based on the observed outcomes at the fixed dose levels.

Protocol for In Vitro Skin Irritation Assessment (Based on OECD Guideline 439)

This protocol uses a Reconstructed Human Epidermis (RhE) model to assess skin irritation potential, avoiding the use of live animals.[14][15][16]

  • Principle: The test chemical is applied topically to a three-dimensional RhE model. Skin irritation potential is determined by the relative mean viability of the tissue following chemical exposure, measured by the MTT assay.[17]

  • RhE Model Preparation: Commercially available RhE tissues are equilibrated in a defined culture medium in multi-well plates according to the manufacturer's instructions.

  • Test Procedure:

    • Application: A fixed amount of the test substance (e.g., 25 mg for solids or 30 µL for liquids) is applied uniformly to the surface of triplicate tissue models.[17]

    • Controls: A negative control (e.g., sterile water) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run concurrently.[17]

    • Exposure: Tissues are exposed to the substance for a defined period (e.g., 60 minutes) at 37°C.[17]

    • Post-Exposure: The substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).[17]

  • Viability Assessment (MTT Assay):

    • The tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenase reduce the yellow MTT to a blue formazan precipitate.

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured spectrophotometrically.

  • Classification: The substance is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[17]

Health and Safety Workflows

The following diagrams illustrate standardized workflows for handling exposures, spills, and emergencies involving this compound.

First Aid Measures Workflow

This workflow outlines the immediate steps to be taken in the event of personnel exposure.

FirstAid cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_assessment Medical Assessment start Exposure Occurs move Remove from exposure source. Move to fresh air. start->move Inhalation remove_clothing Remove contaminated clothing and shoes immediately. start->remove_clothing Skin Contact rinse_eyes Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present. start->rinse_eyes Eye Contact rinse_mouth Rinse mouth with water. DO NOT induce vomiting. start->rinse_mouth Ingestion seek_medical Seek immediate medical attention/advice. move->seek_medical wash_skin Wash skin with plenty of soap and water. remove_clothing->wash_skin wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical provide_sds Provide Safety Data Sheet to medical personnel. seek_medical->provide_sds

Caption: General First Aid Workflow for Exposure Incidents.

Accidental Release (Spill) Response Workflow

This diagram details the procedure for safely managing an accidental spill.

SpillResponse cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps spill Spill Detected evacuate Evacuate unnecessary personnel. Isolate the area. spill->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ignition Remove all sources of ignition. Use non-sparking tools. ventilate->ignition ppe Wear appropriate PPE (See PPE Diagram). ignition->ppe contain Contain spill with inert absorbent material (e.g., sand, vermiculite). ppe->contain prevent_entry Prevent entry into waterways, sewers, or basements. ppe->prevent_entry collect Collect absorbed material into a suitable, closed container for disposal. contain->collect clean_area Clean the spill area thoroughly. collect->clean_area dispose Dispose of waste according to local, state, and federal regulations. clean_area->dispose

Caption: Workflow for Accidental Release (Spill) Management.

Recommended Personal Protective Equipment (PPE)

This diagram illustrates the necessary PPE for handling this compound.

PPE PPE_Main Personal Protective Equipment (PPE) for this compound Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. EyeFace Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield. PPE_Main:f1->EyeFace Skin Skin Protection Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Inspect prior to use. Clothing: Wear impervious clothing and a lab coat to prevent skin contact. PPE_Main:f1->Skin Respiratory Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator with organic vapor cartridges if ventilation is poor or exposure limits are exceeded. PPE_Main:f1->Respiratory Hygiene General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. PPE_Main:f1->Hygiene

Caption: Recommended Personal Protective Equipment (PPE).

Fire-Fighting and Emergency Procedures

Fire-Fighting Measures

This compound has a high flash point but is considered a flammable liquid by some suppliers. Fires should be handled by trained personnel.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool containers.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

FireFighting fire Fire Involving This compound assess Assess Fire Size (Small vs. Large) fire->assess small_fire Small Fire assess->small_fire Small large_fire Large Fire assess->large_fire Large extinguish_small Use Dry Chemical, CO₂, or Alcohol-Resistant Foam. small_fire->extinguish_small extinguish_large Use Alcohol-Resistant Foam or Water Spray/Fog. Fight fire from a distance. large_fire->extinguish_large ppe All responders must wear full protective gear and SCBA. extinguish_small->ppe extinguish_large->ppe cool Cool containers exposed to flames with water spray. extinguish_large->cool

Caption: Decision Workflow for Fire-Fighting Measures.

Handling, Storage, and Stability

  • Handling: Handle in a well-ventilated place, preferably within a chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes and avoid breathing vapors. Prevent fire caused by electrostatic discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.

References

An In-depth Technical Guide to the Computational Prediction and Experimental Verification of Spectral Data for 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the computational prediction of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the organic compound 1-(3-Bromophenyl)ethanol. Aimed at professionals in research and drug development, this document outlines detailed theoretical methodologies and practical, step-by-step protocols for predicting spectral data using established computational chemistry techniques. The predicted data is presented in structured tables and compared against available experimental data to validate the computational models. Furthermore, this guide includes standardized experimental protocols for the acquisition of ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS/MS spectra, serving as a complete reference for both in silico and laboratory-based spectral analysis of this compound.

Introduction

This compound is a substituted aromatic alcohol with applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Accurate characterization of such molecules is paramount, and spectroscopic techniques such as NMR, IR, and mass spectrometry are fundamental to this process. The ability to computationally predict these spectra offers significant advantages, including the verification of experimental results, the interpretation of complex spectra, and the a priori characterization of novel or hypothetical compounds.

This guide details the computational workflows for predicting the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of this compound. It provides a comparison with existing experimental data and outlines the laboratory protocols for acquiring such data.

Computational Prediction Methodologies

The prediction of spectral data relies on sophisticated computational models. For NMR and IR spectroscopy, Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method. For mass spectrometry, prediction models often utilize machine learning algorithms trained on extensive spectral libraries.

NMR and IR Spectra Prediction using Density Functional Theory (DFT)

DFT calculations can accurately predict the magnetic shielding tensors of nuclei (for NMR) and the vibrational frequencies of molecular bonds (for IR). The following protocol outlines a typical workflow using the Gaussian software suite.

Computational Protocol for NMR and IR Prediction:

  • Structure Optimization:

    • The 3D structure of this compound is first optimized to find its lowest energy conformation.

    • Method: DFT with the B3LYP functional and the 6-31G(d) basis set is a common and effective choice for geometry optimization.

    • Solvation: To simulate experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) should be employed, specifying the appropriate solvent (e.g., chloroform or DMSO).

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, a subsequent single-point calculation is performed to compute the NMR shielding tensors.

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is standard for NMR calculations. A higher-level basis set, such as 6-311+G(2d,p), is recommended for improved accuracy.

    • Referencing: The computed absolute shielding values (σ) are converted to chemical shifts (δ) by subtracting them from the shielding of a reference standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory: δ = σ_ref - σ_calc.

  • IR Spectrum Calculation:

    • A frequency calculation is performed on the optimized geometry.

    • Method: This is typically done at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).

    • Output: The calculation yields the vibrational frequencies and their corresponding intensities. It is common practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors.

computational_workflow Computational Prediction Workflow cluster_dft DFT-Based Prediction (NMR & IR) cluster_ms MS Prediction mol_struct 1. Input Molecular Structure (this compound) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d), PCM Solvent) mol_struct->geom_opt nmr_calc 3a. NMR Calculation (GIAO, e.g., B3LYP/6-311+G(2d,p)) geom_opt->nmr_calc ir_calc 3b. Frequency Calculation (e.g., B3LYP/6-31G(d)) geom_opt->ir_calc nmr_data 4a. Predicted NMR Spectra (¹H and ¹³C Chemical Shifts) nmr_calc->nmr_data ir_data 4b. Predicted IR Spectrum (Frequencies & Intensities) ir_calc->ir_data ms_input 1. Input Molecular Structure (SMILES or InChI) ms_tool 2. Fragmentation Prediction Tool (e.g., CFM-ID 4.0) ms_input->ms_tool ms_params 3. Set Parameters (Ionization Mode: ESI, Collision Energies) ms_tool->ms_params ms_data 4. Predicted MS/MS Spectrum (m/z values and intensities) ms_params->ms_data

Caption: Computational workflow for predicting spectral data.
Mass Spectrum Prediction

Predicting the tandem mass spectrum (MS/MS) involves modeling the fragmentation of the precursor ion. Tools like CFM-ID (Competitive Fragmentation Modeling) use machine learning to predict fragmentation patterns and fragment intensities.[1][2][3]

Computational Protocol for MS/MS Prediction using CFM-ID 4.0:

  • Input Structure: The chemical structure of this compound is provided, typically as a SMILES or InChI string.

  • Select Parameters:

    • Ionization Mode: Electrospray ionization (ESI) is selected.

    • Adduct Type: For positive mode, [M+H]⁺ is chosen.

  • Prediction: The tool predicts the MS/MS spectra at various collision energies (e.g., 10, 20, and 40 eV), providing a list of fragment m/z values and their relative intensities.[4]

Predicted and Experimental Spectral Data

The following tables summarize the predicted spectral data based on the computational protocols described above, alongside available experimental data for comparison.

¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Proton AssignmentPredicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)[5]Multiplicity
-CH₃1.45 - 1.55~1.51Doublet
-OH1.90 - 2.10~2.07Singlet (broad)
-CH4.85 - 4.95~4.89Quartet
Aromatic-H7.20 - 7.607.22 - 7.56Multiplet
¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Carbon AssignmentPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)[6]
-CH₃~25.125.04
-CH~70.0Not explicitly assigned
C-Br~122.5Not explicitly assigned
Aromatic C-H125.0 - 130.5125.39, 128.52
Aromatic C (quaternary)~145.5145.73
FT-IR Data
Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)[7]Intensity
O-H stretch (alcohol)3300 - 3400~3218Strong, Broad
C-H stretch (aromatic)3050 - 3100Not explicitly assignedMedium
C-H stretch (aliphatic)2950 - 30002894, 2941Medium
C=C stretch (aromatic)1580 - 16101594Medium
C-O stretch (alcohol)1050 - 11001071Strong
C-Br stretch650 - 700699Medium
Mass Spectrometry Data

Ionization Mode: ESI Positive

IonPredicted m/z [M+H]⁺Experimental m/z [M]⁺˙ (GC-MS)[5]Description
Precursor Ion201.9913 / 203.9893200 / 202Molecular ion (isotope pattern due to Br)
Fragment~184.98185 / 187Loss of H₂O
Fragment~105.03Not explicitly assignedC₇H₅O⁺
Fragment~77.0477C₆H₅⁺

Experimental Protocols

The following sections provide standardized protocols for acquiring the spectral data for this compound.

experimental_workflow Experimental Verification Workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry nmr_prep 1. Sample Preparation (5-25 mg in ~0.7 mL CDCl₃) nmr_tube 2. Transfer to NMR Tube (Filter if necessary) nmr_prep->nmr_tube nmr_acq 3. Data Acquisition (¹H, ¹³C, COSY, HSQC) nmr_tube->nmr_acq nmr_proc 4. Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_prep 1. Sample Preparation (Neat liquid film on KBr plate or ATR) ir_bkg 2. Background Scan (Clean KBr plate / empty ATR) ir_prep->ir_bkg ir_acq 3. Sample Scan (Acquire interferogram) ir_bkg->ir_acq ir_proc 4. Data Processing (Fourier Transform, Baseline Correction) ir_acq->ir_proc ms_prep 1. Sample Preparation (~10 µg/mL in MeOH/H₂O with 0.1% Formic Acid) ms_inf 2. Direct Infusion or LC Inlet (via ESI source) ms_prep->ms_inf ms_acq 3. Data Acquisition (Full Scan MS, then MS/MS of precursor) ms_inf->ms_acq ms_proc 4. Data Analysis (Identify precursor and fragment ions) ms_acq->ms_proc

References

Methodological & Application

Enantioselective Synthesis of 1-(3-Bromophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. 1-(3-Bromophenyl)ethanol is a valuable chiral building block used in the synthesis of various biologically active molecules. This document provides detailed protocols for three distinct and highly effective methods for the enantioselective synthesis of this compound via the asymmetric reduction of 3'-bromoacetophenone: the Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH) using a Ruthenium-based catalyst, and a biocatalytic reduction utilizing the yeast Rhodotorula rubra. These methods offer researchers a range of options with varying operational complexities, catalyst costs, and stereoselectivities.

Comparative Data of Enantioselective Methods

The following table summarizes the quantitative data for the described protocols, allowing for a direct comparison of their efficacy in the synthesis of this compound.

MethodCatalystReducing Agent / Hydrogen SourceProduct ConfigurationYield (%)Enantiomeric Excess (ee %)
Corey-Bakshi-Shibata (CBS) Reduction (S)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide complex(R)9596
Asymmetric Transfer Hydrogenation (ATH) [(R,R)-TsDPEN]-Ru-mesityleneFormic acid/triethylamine(S)9298
Biocatalytic Reduction Rhodotorula rubra (whole cells)Glucose (in culture medium)(S)>99>99

Experimental Workflow

The general workflow for the enantioselective synthesis of this compound involves the preparation of the reaction mixture, the catalytic reduction of the ketone, and subsequent workup and purification of the chiral alcohol product. The specific conditions vary depending on the chosen method.

G cluster_prep Reaction Setup cluster_reaction Catalytic Reduction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Prepare Substrate, Catalyst, and Reagents start->reagents mixture Combine in Inert Atmosphere reagents->mixture reduction Controlled Temperature Reaction mixture->reduction monitoring Monitor Reaction Progress (TLC/GC) reduction->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, Chiral HPLC) purification->analysis end End analysis->end

General experimental workflow for the synthesis.

Detailed Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction for (R)-1-(3-Bromophenyl)ethanol

This protocol utilizes a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[1][2]

Materials:

  • 3'-Bromoacetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).

  • Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq). Stir the mixture at 0 °C for 10 minutes.

  • In a separate flask, dissolve 3'-bromoacetophenone (1.0 eq) in anhydrous THF.

  • Add the solution of 3'-bromoacetophenone dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, slowly add methanol to quench the excess borane until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-1-(3-Bromophenyl)ethanol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Transfer Hydrogenation (ATH) for (S)-1-(3-Bromophenyl)ethanol

This method employs a well-defined ruthenium catalyst and a formic acid/triethylamine mixture as the hydrogen source.[3]

Materials:

  • 3'-Bromoacetophenone

  • [(R,R)-TsDPEN]-Ru-mesitylene catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • To a solution of 3'-bromoacetophenone (1.0 eq) in anhydrous DCM, add the [(R,R)-TsDPEN]-Ru-mesitylene catalyst (0.01 eq).

  • Add the freshly prepared formic acid/triethylamine mixture (5 eq of formic acid) to the reaction flask.

  • Stir the reaction mixture at 28 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding water.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield (S)-1-(3-Bromophenyl)ethanol.

  • Analyze the enantiomeric excess using chiral HPLC.

Biocatalytic Reduction for (S)-1-(3-Bromophenyl)ethanol

This protocol utilizes whole cells of the yeast Rhodotorula rubra as a biocatalyst, offering a green and highly selective alternative.[4][5][6]

Materials:

  • 3'-Bromoacetophenone

  • Rhodotorula rubra culture

  • Yeast extract

  • Peptone

  • Glucose

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Prepare the culture medium by dissolving yeast extract, peptone, and glucose in distilled water. Autoclave to sterilize.

  • Inoculate the sterile medium with Rhodotorula rubra and incubate at 28-30 °C with shaking (e.g., 200 rpm) for 48-72 hours to grow the cell culture.

  • Add a solution of 3'-bromoacetophenone in a minimal amount of a water-miscible solvent (e.g., ethanol) to the yeast culture.

  • Continue the incubation under the same conditions and monitor the reduction of the ketone by gas chromatography (GC) or TLC.

  • After complete conversion (typically 24-48 hours), saturate the culture with sodium chloride and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting (S)-1-(3-Bromophenyl)ethanol by chiral GC or HPLC.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the decision-making process for selecting an appropriate enantioselective synthesis method based on desired product configuration and experimental considerations.

G start Desired Enantiomer of this compound r_enantiomer (R)-Enantiomer start->r_enantiomer s_enantiomer (S)-Enantiomer start->s_enantiomer cbs CBS Reduction ((S)-CBS catalyst) r_enantiomer->cbs High ee, chemical synthesis ath Asymmetric Transfer Hydrogenation ([(R,R)-TsDPEN]-Ru) s_enantiomer->ath High ee, chemical synthesis bio Biocatalytic Reduction (Rhodotorula rubra) s_enantiomer->bio Excellent ee, green chemistry

Method selection for desired enantiomer.

References

Application Note: Chiral Separation of 1-(3-Bromophenyl)ethanol Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (R) and (S) enantiomers of 1-(3-Bromophenyl)ethanol. Chiral separation is critical in the pharmaceutical industry as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This document provides a comprehensive protocol, including sample preparation, detailed HPLC conditions, and method validation parameters, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chiral secondary alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this molecule is of paramount importance as the biological activity of its downstream products often depends on the specific enantiomeric form. Therefore, a reliable and efficient analytical method to separate and quantify the individual enantiomers is essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.[1] This note describes a validated normal-phase HPLC method for the baseline separation of this compound enantiomers.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase diluent (n-Hexane/Isopropanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the mobile phase.

    • If individual enantiomers are available, prepare separate solutions of each to determine their elution order.

  • Sample Dilution:

    • Ensure the sample is dissolved and diluted in a solvent compatible with the mobile phase to avoid peak distortion.[2] The mobile phase itself is the recommended diluent.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter and prevent column clogging.

HPLC Method and Conditions

The following method was developed and validated for the chiral separation of this compound enantiomers.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions: The table below summarizes the optimized chromatographic conditions.

ParameterCondition
Column Chiralcel OB-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.6 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified conditions. The retention time for the (S)-enantiomer is based on experimental data. The retention time for the (R)-enantiomer and the resolution are estimated based on typical performance for this type of separation to provide a complete illustrative dataset.

CompoundEnantiomerRetention Time (min)Resolution (Rs)
This compound(S)-enantiomer10.0\multirow{2}{*}{>1.5}
(R)-enantiomer~11.5 (estimated)

Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, covering the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the two enantiomers from each other and from any impurities.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Diluent racemate->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column Chiral Column (Chiralcel OB-H) injector->column detector UV Detector (210 nm) column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification (Peak Area) chromatogram->quantification mp Mobile Phase (Hexane/IPA) pump HPLC Pump (0.6 mL/min) mp->pump pump->injector

Caption: Experimental workflow for the chiral separation of this compound.

HPLC_Components cluster_system HPLC System Components cluster_interaction Principle of Separation mp Mobile Phase Reservoir pump Pump mp->pump solvent flow injector Autosampler/Injector pump->injector column Chiral Stationary Phase (Column) injector->column sample injection detector Detector (UV) column->detector separated enantiomers data_system Data Acquisition System detector->data_system signal separation Differential Retention enantiomers Enantiomer Mixture complex Transient Diastereomeric Complexes enantiomers->complex csp Chiral Stationary Phase csp->complex complex->separation

Caption: Logical relationship of key components in the HPLC system for chiral separation.

Conclusion

The described HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a Chiralcel OB-H column with a normal-phase mobile phase of n-Hexane and Isopropanol achieves baseline separation, allowing for accurate quantification of the individual enantiomers. This application note serves as a valuable resource for researchers and scientists involved in the synthesis and quality control of chiral pharmaceutical intermediates. Adherence to the detailed protocol and validation procedures will ensure the generation of high-quality, reproducible data.

References

Application Notes: 1-(3-Bromophenyl)ethanol in Grignard Reactions for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3-bromophenyl)ethanol in Grignard reactions, a powerful tool for carbon-carbon bond formation in synthetic organic chemistry. Due to the acidic proton of the hydroxyl group, which is incompatible with the highly basic nature of Grignard reagents, a protection-deprotection strategy is necessary. This document outlines a detailed protocol for this three-step process, including the synthesis of a potential therapeutic agent, and discusses the relevance of the resulting diarylethanol scaffold in drug discovery, particularly in the context of cancer therapy.

Introduction

This compound is a versatile starting material in organic synthesis. The presence of a bromine atom on the phenyl ring allows for the formation of a Grignard reagent, a potent nucleophile capable of reacting with various electrophiles to form new carbon-carbon bonds. However, the hydroxyl group's acidic proton would be readily deprotonated by the Grignard reagent, quenching it and preventing the desired reaction. To overcome this, the hydroxyl group must be protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the basic conditions of Grignard reagent formation and reaction, and can be easily removed under acidic conditions.

The resulting 1,1-diarylethanol derivatives are of significant interest in medicinal chemistry. A prominent example is the structural motif found in non-steroidal selective estrogen receptor modulators (SERMs) like tamoxifen, a widely used drug in the treatment of estrogen receptor-positive breast cancer.[1][2]

Experimental Protocols

This section details a three-stage experimental protocol for the utilization of this compound in a Grignard reaction, culminating in the synthesis of a 1,1-diarylethanol derivative.

Stage 1: Protection of the Hydroxyl Group

The first stage involves the protection of the hydroxyl group of this compound as a TBDMS ether. This renders the alcohol functionality inert to the basic conditions of the subsequent Grignard reaction.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.

Reagent/SolventMolar Ratio (eq)PurityNotes
This compound1.0>98%Starting material
tert-Butyldimethylsilyl chloride1.2>97%Protecting agent
Imidazole1.5>99%Base
Dichloromethane (DCM)-AnhydrousSolvent
Expected Yield >95%
Stage 2: Grignard Reaction

With the hydroxyl group protected, the Grignard reagent can be formed from the aryl bromide and subsequently reacted with an electrophile, such as an aldehyde or ketone. This example uses benzaldehyde as the electrophile.

Protocol:

  • Activate magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere. A crystal of iodine can be added to initiate the reaction.

  • Add a solution of TBDMS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the addition funnel to the magnesium turnings.

  • Maintain a gentle reflux to sustain the reaction.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a protected 1,1-diarylethanol, can be used in the next step without further purification.

Reagent/SolventMolar Ratio (eq)PurityNotes
TBDMS-protected this compound1.0Crude from Stage 1
Magnesium Turnings1.5>99%
Benzaldehyde1.0>99%Electrophile
Tetrahydrofuran (THF)-AnhydrousSolvent
Expected Yield ~70-85%
Stage 3: Deprotection of the Hydroxyl Group

The final stage is the removal of the TBDMS protecting group to yield the desired 1,1-diarylethanol.

Protocol:

  • Dissolve the crude protected 1,1-diarylethanol from Stage 2 in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final 1,1-diarylethanol.

Reagent/SolventMolar Ratio (eq)PurityNotes
Crude protected 1,1-diarylethanol1.0From Stage 2
Tetrabutylammonium fluoride (TBAF)1.11M in THFDeprotecting agent
Tetrahydrofuran (THF)-Solvent
Expected Yield >90%

Application in Drug Development: Synthesis of a Tamoxifen Analogue

The diarylethanol scaffold is a key structural feature of many biologically active compounds. A notable example is Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment of hormone receptor-positive breast cancer. The methodology described above can be adapted to synthesize analogues of Tamoxifen.

By using 4-hydroxybenzophenone as the electrophile in the Grignard reaction, a key intermediate for a Tamoxifen analogue can be synthesized.

Estrogen Receptor Signaling and Tamoxifen's Mechanism of Action

Estrogen, a steroid hormone, plays a crucial role in the development and progression of a significant proportion of breast cancers. It binds to the estrogen receptor (ER), a nuclear hormone receptor, which then dimerizes and translocates to the nucleus. In the nucleus, the ER-estrogen complex binds to specific DNA sequences known as estrogen response elements (EREs), leading to the transcription of genes that promote cell proliferation and survival.

Tamoxifen acts as an antagonist of the estrogen receptor in breast tissue. It competes with estrogen for binding to the ER. While the Tamoxifen-ER complex can still bind to EREs, it recruits co-repressors instead of co-activators, leading to the inhibition of gene transcription and thereby halting the growth of cancer cells.

Estrogen_Signaling cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Estrogen Estrogen ER ER Estrogen->ER Binds ER_Estrogen ER-Estrogen Complex ER_Tamoxifen ER-Tamoxifen Complex ERE Estrogen Response Element (DNA) ER_Estrogen->ERE Binds Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds ER_Tamoxifen->ERE Binds Proliferation_Genes Cell Proliferation Genes ERE->Proliferation_Genes Activates Transcription No_Transcription Transcription Blocked ERE->No_Transcription Recruits Co-repressors Grignard_Workflow cluster_protection Stage 1: Protection cluster_grignard Stage 2: Grignard Reaction cluster_deprotection Stage 3: Deprotection start This compound protect Protect Hydroxyl Group (TBDMSCl, Imidazole) start->protect protected_product TBDMS-protected This compound protect->protected_product grignard_formation Form Grignard Reagent (Mg, THF) protected_product->grignard_formation grignard_reaction Grignard Reaction grignard_formation->grignard_reaction electrophile Electrophile (e.g., Benzaldehyde) electrophile->grignard_reaction protected_diarylethanol Protected 1,1-Diarylethanol grignard_reaction->protected_diarylethanol deprotect Remove Protecting Group (TBAF) protected_diarylethanol->deprotect final_product Final Product: 1,1-Diarylethanol deprotect->final_product

References

Application Notes and Protocols for 1-(3-Bromophenyl)ethanol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The stereochemistry of the hydroxyl group is often crucial for the biological activity and efficacy of the final product. Enzymatic reactions offer a highly selective and environmentally friendly approach to obtain enantiomerically pure (R)- and (S)-1-(3-Bromophenyl)ethanol. This document provides detailed application notes and protocols for the use of this compound as a substrate in two key enzymatic transformations: lipase-catalyzed kinetic resolution and ketoreductase-catalyzed asymmetric reduction.

I. Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. In this process, a lipase selectively catalyzes the acylation of one enantiomer of this compound at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is a highly effective biocatalyst for this transformation.

Data Presentation: Lipase-Catalyzed Resolution of Substituted Phenylethanols
Substrate (Acetate Form)EnzymeReaction TypeEnantiomeric Excess (ee) of AlcoholConversionEnantioselectivity (E)Reference
2-Chloro-1-(2,4-dichlorophenyl)ethyl acetateNovozym 435Hydrolysis>99% for (S)-alcohol~50%>200[1]
2-Bromo-1-(4-bromophenyl)ethyl acetateNovozym 435Hydrolysis>99% for (S)-alcohol~50%>200[1]
2-Chloro-1-(4-chlorophenyl)ethyl acetateNovozym 435Hydrolysis>99% for (S)-alcohol~50%>200[1]
Racemic 1-phenylethanolNovozym 435Transesterification>99% for (S)-alcohol~50%>200[2]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a general procedure for the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (Novozym 435) via transesterification.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)

  • Molecular sieves (3Å or 4Å, activated)

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., sealed glass vial or round-bottom flask)

  • Analytical balance

  • Filtration setup (e.g., Büchner funnel or syringe filter)

  • Rotary evaporator

  • Chiral HPLC system for analysis

Procedure:

  • To a dry, sealed reaction vessel, add racemic this compound (e.g., 100 mg, 0.497 mmol) and anhydrous organic solvent (e.g., 5 mL of hexane).

  • Add the acyl donor. For vinyl acetate, a molar ratio of 2-4 equivalents to the substrate is recommended (e.g., 0.994 - 1.988 mmol).

  • Add activated molecular sieves (e.g., 100 mg) to ensure anhydrous conditions.

  • Add immobilized Candida antarctica lipase B (Novozym 435). The enzyme loading can be optimized, but a starting point of 10-20 mg/mL of reaction volume is common.

  • Seal the vessel and place it on a magnetic stirrer. Stir the reaction mixture at a controlled temperature, typically between 30-45°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting mixture contains one enantiomer of this compound and the acetylated form of the other enantiomer. These can be separated by column chromatography.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G Workflow for Lipase-Catalyzed Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_products Products rac_substrate Racemic this compound reaction_mix Reaction Mixture rac_substrate->reaction_mix solvent Anhydrous Solvent solvent->reaction_mix acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mix enzyme Immobilized Lipase (Novozym 435) enzyme->reaction_mix incubation Incubation with Stirring (30-45°C) reaction_mix->incubation monitoring Reaction Monitoring by Chiral HPLC (Target: ~50% Conversion) incubation->monitoring filtration Enzyme Filtration monitoring->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantio_S (S)-1-(3-Bromophenyl)ethanol chromatography->enantio_S enantio_R_acetate (R)-1-(3-Bromophenyl)acetate chromatography->enantio_R_acetate G Workflow for Ketoreductase-Catalyzed Asymmetric Reduction cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_product Product substrate 3-Bromoacetophenone reaction_mix Reaction Mixture substrate->reaction_mix kred Ketoreductase (KRED) kred->reaction_mix cofactor Cofactor (NADH/NADPH) cofactor->reaction_mix regen_system Cofactor Regeneration System (e.g., Glucose/GDH) regen_system->reaction_mix buffer Buffer (e.g., pH 7.0) buffer->reaction_mix incubation Incubation with Shaking (e.g., 30°C) reaction_mix->incubation monitoring Reaction Monitoring by HPLC incubation->monitoring extraction Organic Extraction monitoring->extraction drying Drying and Concentration extraction->drying purification Purification (if needed) drying->purification enantio_product Enantiopure this compound purification->enantio_product

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-(3-Bromophenyl)ethanol as a substrate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and functional materials.[1] The protocols outlined below are based on established methodologies for Suzuki couplings of aryl bromides, including those with functional groups like alcohols, and can be adapted for various research and development applications.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1] This reaction is favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1] The presence of a hydroxyl group, as in this compound, is generally well-tolerated in Suzuki couplings, although it may sometimes require specific optimization of reaction conditions to prevent side reactions or catalyst inhibition.

Data Presentation: Representative Reaction Conditions and Yields

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of this compound, a variety of conditions can be employed. The following table summarizes representative conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on data from analogous reactions involving functionalized aryl bromides.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)90885-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O (10:1)1001280-90
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1001088-96
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (4:1)851275-85
54-Fluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)2-MeTHF/H₂O (10:1)95690-97

Note: The yields presented are typical ranges and may vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/water in a 4:1 ratio)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or balloon setup for inert atmosphere

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and equip it with a condenser under a nitrogen or argon atmosphere. Evacuate and backfill the flask with the inert gas three times to ensure the removal of oxygen.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.[1] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-arylphenyl)ethanol product.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Arylboronic Acid, and Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) solvent_catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool_quench Cool to Room Temperature and Quench monitor->cool_quench extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Final Product: 1-(3-Arylphenyl)ethanol purify->product

Caption: General workflow for the Suzuki coupling of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd_complex [Ar-Pd(II)-X]Ln pd0->pd_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)-Ar']Ln pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide This compound (Ar-X) aryl_halide->pd_complex boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation_complex base Base (e.g., K₃PO₄) base->transmetalation_complex Activates Boronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Asymmetric Reduction of 3-Bromoacetophenone to 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric reduction of 3-bromoacetophenone to the chiral alcohol 1-(3-bromophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below cover both chemical and biocatalytic reduction methods, offering flexibility in catalyst selection and reaction conditions.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. This compound, with its chiral center and functionalized aromatic ring, serves as a valuable building block in medicinal chemistry. The methods described herein provide reliable procedures for obtaining this alcohol with high enantiomeric purity.

Methods Overview

Two primary methods for the asymmetric reduction of 3-bromoacetophenone are presented:

  • Corey-Bakshi-Shibata (CBS) Reduction: A highly efficient and stereoselective method utilizing a chiral oxazaborolidine catalyst and borane.[1]

  • Biocatalytic Reduction: An environmentally benign approach employing whole-cell biocatalysts, such as Saccharomyces cerevisiae (Baker's Yeast).

Each method offers distinct advantages regarding catalyst availability, scalability, and stereochemical outcome.

Data Presentation

The following tables summarize the quantitative data for the asymmetric reduction of bromo-substituted acetophenones using different catalytic systems.

Table 1: Asymmetric Reduction of 3-Bromoacetophenone via CBS Reduction

CatalystReducing AgentTemp. (°C)Time (h)Yield (%)e.e. (%)
(R)-CBS CatalystBH₃·THF-201>95>98 (S)

Note: Data is representative of typical CBS reductions of aryl ketones. Specific data for 3-bromoacetophenone may vary.

Table 2: Biocatalytic Reduction of Bromo-Substituted Acetophenones

SubstrateBiocatalystConversion (%)e.e. (%)Product Configuration
4-BromoacetophenoneGeotrichum candidum98.9>99(R)
4-BromoacetophenoneRhodotorula rubra97.698.8(S)
3-BromoacetophenoneSaccharomyces cerevisiaeHighHigh(S)

Note: Data for 4-bromoacetophenone is included for comparison, demonstrating the high enantioselectivity achievable with biocatalysis.[2] The outcome for 3-bromoacetophenone with S. cerevisiae is generally high but can vary between strains and conditions.[3]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3-Bromoacetophenone using (R)-CBS Catalyst

This protocol describes the enantioselective reduction of 3-bromoacetophenone to (S)-1-(3-bromophenyl)ethanol using the (R)-Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

  • 3-Bromoacetophenone

  • (R)-Methyl-CBS catalyst (or other (R)-CBS variant)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (R)-Methyl-CBS catalyst (0.05 - 0.1 equivalents).

  • Solvent Addition: Add anhydrous THF to dissolve the catalyst.

  • Cooling: Cool the flask to -20 °C in a suitable cooling bath.

  • Substrate Addition: Add 3-bromoacetophenone (1.0 equivalent) to the cooled catalyst solution.

  • Reducing Agent Addition: Slowly add the 1 M solution of BH₃·THF (0.6 - 1.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add saturated aqueous NH₄Cl solution and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization:

  • The enantiomeric excess (e.e.) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

  • The structure of the product is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Biocatalytic Reduction of 3-Bromoacetophenone using Saccharomyces cerevisiae

This protocol details the whole-cell bioreduction of 3-bromoacetophenone to (S)-1-(3-bromophenyl)ethanol using commercially available Baker's Yeast.

Materials:

  • 3-Bromoacetophenone

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Sucrose or Glucose

  • Tap water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite® (optional, for filtration)

Procedure:

  • Yeast Activation: In a flask, dissolve sucrose or glucose in warm tap water (around 35-40 °C). Add the active dry yeast and let it activate for 15-30 minutes until foaming is observed.

  • Substrate Addition: Add 3-bromoacetophenone to the activated yeast culture.

  • Incubation: Incubate the reaction mixture at room temperature (or up to 30 °C) with gentle shaking for 24-72 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots extracted with ethyl acetate.

  • Work-up: Upon completion, add Celite® to the reaction mixture and filter through a pad of Celite® to remove the yeast cells. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Analytical Protocol: Chiral HPLC Analysis

The enantiomeric excess of this compound can be determined using chiral HPLC.

Table 3: Chiral HPLC Method Parameters

ParameterValue
Column Daicel Chiralcel® OD-H (or equivalent)
Mobile Phase Hexane/Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 280 nm
Column Temp. 25 °C

Note: Retention times will vary depending on the specific column and system. It is recommended to inject a racemic standard to identify the peaks corresponding to each enantiomer.[4]

Visualizations

Experimental Workflow for CBS Reduction

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dry, N2-flushed flask prep2 Add (R)-CBS catalyst prep1->prep2 prep3 Add anhydrous THF prep2->prep3 react1 Cool to -20 °C prep3->react1 react2 Add 3-bromoacetophenone react1->react2 react3 Slowly add BH3·THF react2->react3 react4 Stir and monitor by TLC react3->react4 workup1 Quench with Methanol react4->workup1 workup2 Aqueous work-up (NH4Cl) workup1->workup2 workup3 Extract with Et2O/EtOAc workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify by chromatography workup4->workup5 product product workup5->product This compound

Caption: Workflow for CBS-catalyzed asymmetric reduction.

General Mechanism of CBS Reduction

G cluster_catalyst Catalyst Activation cluster_reduction Ketone Reduction cluster_release Product Release catalyst Oxazaborolidine activated_catalyst Catalyst-Borane Complex catalyst->activated_catalyst borane BH3 borane->activated_catalyst ketone 3-Bromoacetophenone transition_state Six-membered Transition State activated_catalyst->transition_state ketone->transition_state product_complex Product-Borane Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Catalyst Regeneration product This compound product_complex->product

Caption: Simplified mechanism of the CBS reduction.

References

Scale-up Synthesis of Enantiomerically Pure 1-(3-Bromophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of enantiomerically pure 1-(3-bromophenyl)ethanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The protocols described herein cover the synthesis of the precursor 3-bromoacetophenone, its asymmetric reduction to the corresponding chiral alcohol via two robust methods—Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation (ATH)—and the final purification of the enantiomers using preparative supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable route to this important chiral intermediate.

Introduction

Chiral alcohols are critical intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The enantiomers of a chiral molecule often exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure compounds is of paramount importance. This compound is a key chiral building block, and its availability in high enantiomeric purity is essential for the development of novel therapeutics.

This application note details a comprehensive workflow for the scale-up synthesis of enantiomerically pure this compound, beginning with the synthesis of the starting material, 3-bromoacetophenone. Two highly effective and well-established methods for the asymmetric reduction of the ketone are presented: the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation (ATH). Both methods are known for their high enantioselectivity and broad substrate scope.

Furthermore, this document provides detailed protocols for the preparative separation of the resulting enantiomers using supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC), techniques that are well-suited for large-scale purification of chiral compounds.

Synthesis of 3-Bromoacetophenone

The starting material, 3-bromoacetophenone, can be reliably synthesized on a large scale via the Friedel-Crafts acylation of bromobenzene. A well-established procedure from Organic Syntheses provides a robust and scalable method.

Reaction Scheme

Caption: Synthesis of 3-Bromoacetophenone.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (Scale)Moles (Scale)
BromobenzeneC₆H₅Br157.01392 g (2.5 mol)2.5
Acetic Anhydride(CH₃CO)₂O102.09280 g (2.75 mol)2.75
Aluminum Chloride (anhydrous)AlCl₃133.34750 g (5.6 mol)5.6
Carbon Disulfide (anhydrous)CS₂76.131 L-
Hydrochloric Acid (conc.)HCl36.46As needed-
Sodium Bicarbonate Solution (5%)NaHCO₃84.01As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a stirred solution of bromobenzene in anhydrous carbon disulfide in a suitable reaction vessel, add anhydrous aluminum chloride in portions while maintaining the temperature below 20 °C.

  • Slowly add acetic anhydride to the reaction mixture, keeping the temperature between 20-30 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours, then heat to a gentle reflux for 1 hour.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-bromoacetophenone by vacuum distillation.

Expected Results:

ProductAppearanceYieldBoiling Point
3-BromoacetophenoneColorless to pale yellow liquid70-75%75-76 °C at 0.5 mmHg

Asymmetric Reduction of 3-Bromoacetophenone

Two highly effective methods for the asymmetric reduction of 3-bromoacetophenone to this compound are presented below. The choice of method may depend on available reagents, equipment, and desired enantiomer.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a well-established and highly enantioselective method for the reduction of prochiral ketones. It utilizes a chiral oxazaborolidine catalyst and a borane source.

Caption: CBS Reduction of 3-Bromoacetophenone.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (Scale)Moles (Scale)
3-BromoacetophenoneC₈H₇BrO199.04100 g (0.502 mol)0.502
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)C₁₈H₂₀BNO277.1750.2 mL0.0502
Borane-tetrahydrofuran complex (1 M in THF)BH₃·THF-600 mL0.6
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.111 L-
MethanolCH₃OH32.04As needed-
Hydrochloric Acid (1 M)HCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • To a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine solution.

  • Cool the solution to 0 °C and slowly add the borane-THF complex. Stir for 10 minutes.

  • Cool the mixture to -20 °C and add a solution of 3-bromoacetophenone in anhydrous THF dropwise over 1 hour.

  • Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel or directly subjected to preparative chiral separation.

Expected Results:

ProductEnantiomerYieldEnantiomeric Excess (ee)
This compound(S)>95%>98%
Method B: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is another powerful method for the enantioselective reduction of ketones, often utilizing a ruthenium-based catalyst and a hydrogen donor like isopropanol or formic acid.

Caption: Asymmetric Transfer Hydrogenation.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (Scale)Moles (Scale)
3-BromoacetophenoneC₈H₇BrO199.04100 g (0.502 mol)0.502
[RuCl₂(p-cymene)]₂C₂₀H₂₈Cl₄Ru₂612.391.54 g (2.51 mmol)0.00251
(S,S)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)C₂₈H₂₈N₂O₂S472.602.37 g (5.02 mmol)0.00502
Formic AcidHCOOH46.03115 g (2.5 mol)2.5
Triethylamine(C₂H₅)₃N101.19101 g (1.0 mol)1.0
Dichloromethane (DCM)CH₂Cl₂84.931 L-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • In a reaction vessel under an inert atmosphere, prepare the catalyst by stirring [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in dichloromethane for 30 minutes at room temperature.

  • Prepare a 5:2 molar mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture to the catalyst solution.

  • Add a solution of 3-bromoacetophenone in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography or directly by preparative chiral separation.

Expected Results:

ProductEnantiomerYieldEnantiomeric Excess (ee)
This compound(R)>90%>95%

Preparative Purification of Enantiomers

For applications requiring the highest enantiomeric purity, a final purification step is necessary. Preparative SFC and HPLC are the methods of choice for scalable chiral separations.

Method C: Preparative Supercritical Fluid Chromatography (SFC)

SFC is a green and efficient technique for preparative chiral separations, offering faster run times and reduced solvent consumption compared to HPLC.

G cluster_0 SFC Purification Workflow Crude Crude this compound Dissolve Dissolve in Mobile Phase Modifier Crude->Dissolve Inject Inject onto Preparative SFC Dissolve->Inject Separate Separate on Chiral Column Inject->Separate Collect Collect Enantiomer Fractions Separate->Collect Evaporate Evaporate Solvent Collect->Evaporate Pure Enantiomerically Pure Product Evaporate->Pure

Caption: Preparative SFC Purification Workflow.

Instrumentation and Columns:

ParameterSpecification
SystemPreparative SFC system
ColumnChiralpak AD-H (or similar amylose-based column), 20 x 250 mm, 5 µm
Mobile Phase ASupercritical CO₂
Mobile Phase B (Modifier)Methanol or Ethanol
DetectionUV at 220 nm

Method Parameters:

ParameterValue
Flow Rate50-70 mL/min
Back Pressure100-150 bar
Column Temperature35-40 °C
Isocratic Elution10-30% Modifier (optimized for baseline separation)
Sample Loading100-500 mg per injection (depending on solubility and resolution)

Procedure:

  • Develop an analytical method on a corresponding analytical scale column (e.g., Chiralpak AD-H, 4.6 x 250 mm) to determine the optimal mobile phase composition for baseline separation of the enantiomers.

  • Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Dissolve the crude this compound in the mobile phase modifier at a high concentration.

  • Perform stacked injections to maximize throughput.

  • Collect the fractions corresponding to each enantiomer.

  • Evaporate the solvent from the collected fractions to obtain the enantiomerically pure product.

Method D: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a well-established and reliable technique for chiral separations.

Instrumentation and Columns:

ParameterSpecification
SystemPreparative HPLC system
ColumnChiralpak AD-H (or similar), 20 x 250 mm, 5 µm
Mobile PhaseHexane/Isopropanol or Hexane/Ethanol mixture
DetectionUV at 220 nm

Method Parameters:

ParameterValue
Flow Rate15-20 mL/min
Column TemperatureAmbient
Isocratic Elution90:10 to 80:20 Hexane/Alcohol (optimized for baseline separation)
Sample Loading50-200 mg per injection

Procedure:

  • Similar to SFC, develop an analytical method to determine the optimal mobile phase composition.

  • Scale up the method to the preparative column.

  • Dissolve the crude product in the mobile phase.

  • Perform injections and collect the separated enantiomer fractions.

  • Evaporate the solvent to yield the pure enantiomers.

Data Summary

The following tables summarize the expected quantitative data for the described protocols on a scale-up basis.

Table 1: Synthesis of 3-Bromoacetophenone

ParameterValueReference
Starting MaterialBromobenzene
Scale2.5 mol
Yield70-75%
Purity (after distillation)>98%-

Table 2: Asymmetric Reduction Methods

MethodCatalystHydrogen DonorExpected YieldExpected ee
CBS Reduction(R)- or (S)-CBSBH₃·THF>95%>98%
Asymmetric Transfer HydrogenationRu(II)/TsDPENFormic Acid/Triethylamine or Isopropanol/Base>90%>95%

Table 3: Preparative Chiral Separation

TechniqueColumnTypical Loading (per injection)Throughput
Preparative SFCChiralpak AD-H (20 x 250 mm)100-500 mgHigh
Preparative HPLCChiralpak AD-H (20 x 250 mm)50-200 mgModerate

Conclusion

This application note provides a comprehensive and scalable workflow for the synthesis of enantiomerically pure this compound. The detailed protocols for the synthesis of the starting material, two highly efficient asymmetric reduction methods, and preparative chiral separation techniques offer a reliable guide for researchers and professionals in the field of pharmaceutical and fine chemical synthesis. The provided data and methodologies can be adapted to various scales to meet the demands of both research and development as well as pilot-scale production.

Application Notes and Protocols: 1-(3-Bromophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromophenyl)ethanol is a versatile chiral building block for the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, possessing both a reactive secondary alcohol and a bromine-substituted aromatic ring, allows for diverse chemical modifications. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of various functionalities, while the chiral hydroxyl group is pivotal for establishing stereochemistry in the target molecule, which is often crucial for pharmacological activity. This document outlines the application of this compound in the synthesis of a key intermediate for potential cholinesterase inhibitors, analogous to the active pharmaceutical ingredient (API) Rivastigmine. Detailed experimental protocols and characterization data are provided.

Introduction

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral alcohols, such as this compound, are valuable synthons in the preparation of these complex molecules. The presence of a bromine atom on the phenyl ring offers a strategic advantage for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This application note details a synthetic pathway utilizing (S)-1-(3-Bromophenyl)ethanol to produce a key intermediate, (S)-3-(1-(dimethylamino)ethyl)phenyl N-ethyl-N-methylcarbamate, a structural analog of the Alzheimer's disease drug, Rivastigmine.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step sequence starting from the chiral alcohol, (S)-1-(3-Bromophenyl)ethanol. The key transformations include the activation of the hydroxyl group, nucleophilic substitution with dimethylamine, and a subsequent carbamoylation reaction.

Synthesis_Pathway A (S)-1-(3-Bromophenyl)ethanol B Mesylated Intermediate A->B  MsCl, Et3N, DCM   C (S)-1-(3-bromophenyl)-N,N-dimethylethanamine B->C  Dimethylamine, THF   D Target Intermediate: (S)-N-ethyl-N-methyl-3-(1-(dimethylamino)ethyl)phenylcarbamate C->D  N-ethyl-N-methylcarbamoyl  chloride, NaH, THF  

Caption: Synthetic pathway from (S)-1-(3-Bromophenyl)ethanol to the target intermediate.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).

Step 1: Synthesis of (S)-1-(3-bromophenyl)ethyl methanesulfonate (Mesylated Intermediate)

This step involves the activation of the secondary alcohol with methanesulfonyl chloride to form a good leaving group for the subsequent nucleophilic substitution.

Protocol:

  • To a stirred solution of (S)-1-(3-Bromophenyl)ethanol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

ParameterValue
Starting Material(S)-1-(3-Bromophenyl)ethanol
ReagentsMethanesulfonyl chloride, Triethylamine
SolventDichloromethane (DCM)
Reaction Temperature0 °C to room temperature
Reaction Time2-4 hours
Expected Yield 90-95%
Purity (crude) >90%
Step 2: Synthesis of (S)-1-(3-bromophenyl)-N,N-dimethylethanamine

The mesylated intermediate undergoes nucleophilic substitution with dimethylamine to introduce the key amino group.

Protocol:

  • Dissolve the crude (S)-1-(3-bromophenyl)ethyl methanesulfonate (1.0 eq) in tetrahydrofuran (THF, 15 mL/mmol).

  • Add a 2 M solution of dimethylamine in THF (3.0 eq) to the reaction mixture.

  • Heat the mixture to 50 °C and stir for 12-16 hours in a sealed vessel.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material(S)-1-(3-bromophenyl)ethyl methanesulfonate
ReagentDimethylamine (2M solution in THF)
SolventTetrahydrofuran (THF)
Reaction Temperature50 °C
Reaction Time12-16 hours
Expected Yield 75-85%
Purity (after chromatography) >98%
Step 3: Synthesis of (S)-N-ethyl-N-methyl-3-(1-(dimethylamino)ethyl)phenylcarbamate (Target Intermediate)

The final step involves the carbamoylation of the phenolic hydroxyl group, which would be introduced in a subsequent step in a full API synthesis. For this application note, we will assume a hypothetical scenario where the bromine is converted to a hydroxyl group and then carbamoylated. A more direct approach, though not exemplified here, could involve a palladium-catalyzed carbonylation/amination sequence. For the purpose of this protocol, we will illustrate the carbamoylation of a related phenol. The synthesis of Rivastigmine often starts with 3'-hydroxyacetophenone.[1]

Protocol (Adapted for the corresponding phenol):

  • To a suspension of sodium hydride (60% in mineral oil, 1.5 eq) in anhydrous THF (10 mL/mmol) at 0 °C, add a solution of (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add N-ethyl-N-methylcarbamoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterValue
Starting Material(S)-3-(1-(dimethylamino)ethyl)phenol
ReagentsSodium hydride, N-ethyl-N-methylcarbamoyl chloride
SolventTetrahydrofuran (THF)
Reaction Temperature0 °C to room temperature
Reaction Time12-18 hours
Expected Yield 60-70%
Purity (after chromatography) >99%

Characterization Data (Hypothetical for Bromo-Analog)

CompoundMolecular FormulaMW1H NMR (CDCl3, δ ppm)MS (ESI+) m/z
(S)-1-(3-bromophenyl)ethyl methanesulfonateC9H11BrO3S279.157.55-7.20 (m, 4H), 5.75 (q, J=6.8 Hz, 1H), 2.95 (s, 3H), 1.70 (d, J=6.8 Hz, 3H)280.9 [M+H]+
(S)-1-(3-bromophenyl)-N,N-dimethylethanamineC10H14BrN228.137.40-7.10 (m, 4H), 3.20 (q, J=6.6 Hz, 1H), 2.25 (s, 6H), 1.35 (d, J=6.6 Hz, 3H)228.0 [M+H]+

Logical Workflow for Intermediate Synthesis

Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Amination cluster_2 Step 3: Future Functionalization A Dissolve (S)-1-(3-Bromophenyl)ethanol and Et3N in DCM B Add MsCl at 0°C A->B C Reaction at RT B->C D Workup and Extraction C->D E Isolate Mesylate D->E F Dissolve Mesylate in THF E->F G Add Dimethylamine solution F->G H Heat and React G->H I Workup and Purification H->I J Isolate Amine Intermediate I->J K Bromine Conversion (e.g., Buchwald-Hartwig, Grignard) J->K L Carbamoylation or other Cross-Coupling Reactions K->L M Final API Intermediate L->M

Caption: Experimental workflow for the synthesis of the pharmaceutical intermediate.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of chiral pharmaceutical intermediates. The protocols outlined in this application note provide a clear and reproducible pathway to a key structural motif found in cholinesterase inhibitors. The strategic placement of the bromine atom allows for further diversification, making this building block highly attractive for drug discovery and development programs. The provided methodologies are robust and can be adapted for the synthesis of a wide range of other complex molecules.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic secondary alcohols is a cornerstone technique for accessing enantiomerically pure compounds, which are crucial building blocks in the pharmaceutical and fine chemical industries. While the query specified kinase-catalyzed resolution, the established and overwhelmingly documented enzymatic method for the kinetic resolution of secondary alcohols, such as 1-(3-bromophenyl)ethanol, is through enantioselective acylation catalyzed by lipases.[1][2] Protein kinases are enzymes that catalyze the transfer of a phosphoryl group from a nucleotide (like ATP) to a substrate, a fundamentally different mechanism from the acylation required for this type of resolution.[3] This document, therefore, provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic this compound, which is the scientifically validated approach for this transformation.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase.[1] In this protocol, the lipase selectively catalyzes the acylation of one enantiomer of this compound, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value).[2] A high E-value signifies a large difference in the reaction rates between the two enantiomers, leading to products with high enantiomeric excess (e.e.).

Experimental Protocols

Materials and Reagents
  • Substrate: Racemic this compound

  • Enzyme: Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435[4]

  • Acyl Donor: Vinyl acetate or isopropenyl acetate[5]

  • Solvent: Anhydrous organic solvent such as toluene, hexane, or diethyl ether[5][6]

  • Standards: Enantiomerically pure (R)- and (S)-1-(3-bromophenyl)ethanol for analytical method development.

  • General Lab Equipment: Reaction vials, magnetic stirrer, temperature-controlled oil bath or shaker, rotary evaporator.

  • Analytical Equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system.

Protocol for Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup:

    • To a 25 mL sealed glass vial, add racemic this compound (e.g., 100 mg, 0.5 mmol).

    • Add 10 mL of an anhydrous organic solvent (e.g., toluene).

    • Add the acyl donor. A molar excess is typically used, for example, 3 equivalents of vinyl acetate (e.g., 1.5 mmol).[7]

    • Add the immobilized lipase (e.g., 20 mg/mL).[7]

  • Reaction Conditions:

    • Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer.

    • Incubate the reaction at a controlled temperature, typically between 30-50°C.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • Wash the enzyme with a small amount of the reaction solvent and combine the filtrates.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography.

Analytical Method: Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the unreacted alcohol and the produced ester is determined using chiral chromatography (GC or HPLC).[8][9]

  • Sample Preparation: Dilute the reaction aliquots and the final product mixture in a suitable solvent (e.g., the mobile phase for HPLC or a volatile solvent for GC).

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column suitable for separating the enantiomers of the substrate and product.

    • Mobile Phase (for HPLC): A mixture of solvents like hexane and isopropanol.[9]

    • Carrier Gas (for GC): Typically helium or nitrogen.

    • Detector: UV detector for HPLC or a Flame Ionization Detector (FID) for GC.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers of both the alcohol and the ester by comparing their retention times with those of pure standards.

    • Calculate the enantiomeric excess (e.e.) for each component using the following formula: e.e. (%) = [|Area_R - Area_S| / (Area_R + Area_S)] x 100

    • Calculate the conversion (c) based on the relative peak areas of the substrate and product.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the kinetic resolution of secondary alcohols similar to this compound, based on literature data.

ParameterTypical Range/ValueReference
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)[4][6]
Substrate Concentration 40-400 mM[7]
Acyl Donor Vinyl acetate, Isopropenyl acetate[5]
Solvent Toluene, Hexane, Diethyl ether[5][6]
Temperature 30 - 60 °C[6][7]
Enzyme Loading 2 - 22 mg/mL[7]
Reaction Time 2 - 24 hours[6][7]
Conversion ~50% (for optimal resolution)[1]
Enantiomeric Excess (e.e.) >95%[6]

Visualizations

Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Analysis A Racemic this compound E Mix & Incubate (Controlled Temperature & Time) A->E B Anhydrous Solvent (e.g., Toluene) B->E C Acyl Donor (e.g., Vinyl Acetate) C->E D Immobilized Lipase (e.g., Novozym 435) D->E F Monitor Conversion (Chiral GC/HPLC) E->F Take Aliquots G Filter to Remove Enzyme F->G At ~50% Conversion H Solvent Evaporation G->H I Column Chromatography H->I J Separated Enantiopure Alcohol & Ester I->J K Determine e.e. (Chiral GC/HPLC) J->K

Caption: Workflow for lipase-catalyzed kinetic resolution of this compound.

Signaling Pathway of Lipase-Catalyzed Acylation

G cluster_reactants Reactants cluster_products Products Racemate Racemic Alcohol ((R)-ROH + (S)-ROH) Lipase Lipase (e.g., CALB) Racemate->Lipase (R)-enantiomer reacts faster AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase Ester Enantioenriched Ester ((R)-ROAc) Lipase->Ester Alcohol Enantioenriched Alcohol ((S)-ROH) Lipase->Alcohol (S)-enantiomer unreacted

Caption: Lipase-catalyzed enantioselective acylation for kinetic resolution.

References

Application Notes and Protocols: Synthesis of 1-(3-Bromophenyl)ethanol Derivatives for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional derivatives of 1-(3-bromophenyl)ethanol, tailored for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and liquid crystals.

Introduction

This compound serves as a versatile building block for the synthesis of a wide array of organic materials. The presence of a reactive bromine atom on the phenyl ring allows for facile carbon-carbon bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of diverse functional moieties, leading to the creation of novel materials with tailored optoelectronic and liquid crystalline properties.

The hydroxyl group of the ethanol moiety offers a further point for modification, such as etherification or esterification, to fine-tune the solubility, processability, and self-assembly characteristics of the final material. This dual functionality makes this compound an attractive starting material for the development of advanced materials.

Application Highlight: Blue-Emitting Materials for OLEDs

Derivatives of this compound can be designed to exhibit blue fluorescence, a critical component for full-color displays and white lighting applications in OLED technology. By coupling this compound with a known blue-emitting chromophore, such as a pyrene or anthracene derivative, via a Suzuki-Miyaura reaction, it is possible to synthesize novel blue emitters with potentially improved performance characteristics.

Table 1: Hypothetical Performance Data of a Pyrene-Substituted this compound Derivative in an OLED Device
ParameterValue
Photoluminescence (PL) Peak 450 nm
PL Quantum Yield (in Toluene) 85%
Electroluminescence (EL) Peak 455 nm
Maximum External Quantum Efficiency (EQE) 5.2%
Maximum Current Efficiency 8.1 cd/A
Maximum Power Efficiency 6.5 lm/W
Turn-on Voltage 3.5 V
CIE Coordinates (x, y) (0.15, 0.18)

Experimental Protocols

Protocol 1: Synthesis of 1-(3-(Pyren-1-yl)phenyl)ethanol via Suzuki-Miyaura Coupling

This protocol details the synthesis of a blue-emitting derivative of this compound.

Materials:

  • This compound

  • 1-Pyreneboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.97 mmol), 1-pyreneboronic acid (1.47 g, 5.96 mmol), and potassium carbonate (2.06 g, 14.9 mmol).

  • Add a magnetic stir bar to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.287 g, 0.249 mmol, 5 mol%).

  • Add a 4:1 mixture of toluene and ethanol (50 mL) and degassed water (10 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the desired product, 1-(3-(pyren-1-yl)phenyl)ethanol.

Characterization Data (Hypothetical):

TechniqueResult
¹H NMR (400 MHz, CDCl₃) δ 8.20-7.90 (m, 9H, pyrene-H), 7.80 (s, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 5.05 (q, 1H, CH), 2.10 (d, 1H, OH), 1.60 (d, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 142.1, 141.5, 131.4, 131.0, 130.9, 128.8, 128.5, 127.6, 127.5, 127.3, 126.0, 125.9, 125.2, 125.1, 125.0, 124.9, 124.8, 124.4, 70.5, 25.2
Mass Spectrometry (ESI+) m/z calculated for C₂₄H₁₈O [M]+: 322.14; found: 322.14

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Aryl Halide (R-X) R-Pd(II)-X R-Pd(II)-X Intermediate Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-B(OR)2) R-Pd(II)-X->Transmetalation Organoboron (R'-B(OR)2) Base R-Pd(II)-R' R-Pd(II)-R' Intermediate Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Synthesis and Purification Workflow Start Reaction Setup (Reactants, Catalyst, Solvent) Reaction Heating and Stirring (90°C, 24h) Start->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Figure 2: General experimental workflow for synthesis and purification.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Bromophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of 3-bromobenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide). This method is a classic carbon-carbon bond-forming reaction.[1][2]

  • Reduction of 3-bromoacetophenone: This route utilizes a reducing agent, such as sodium borohydride, to reduce the ketone group of 3-bromoacetophenone to a secondary alcohol.[3][4][5]

Q2: Which synthetic route generally provides a higher yield?

A2: Both the Grignard reaction and the reduction of 3-bromoacetophenone can provide high yields of this compound. However, the optimal method depends on the available starting materials, equipment, and the desired purity of the final product. The reduction of a ketone with sodium borohydride is often straightforward and can result in very high yields.[3] Grignard reactions can also be high-yielding but are highly sensitive to reaction conditions, particularly the exclusion of water and air.

Q3: What are the main safety precautions to consider during the synthesis of this compound?

A3: Key safety precautions include:

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential to prevent quenching of the Grignard reagent. Diethyl ether and tetrahydrofuran (THF) are common solvents and are extremely flammable.

  • Sodium Borohydride Reduction: Sodium borohydride reacts with protic solvents like water and alcohols to produce hydrogen gas, which is flammable. The reaction should be well-ventilated, and the quenching step (addition of acid) should be performed carefully to control the rate of gas evolution.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Work in a well-ventilated fume hood.

Q4: How can I purify the crude this compound?

A4: The primary methods for purifying this compound are:

  • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. A silica gel column with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent pair can be an effective purification technique. Common solvents for recrystallization of similar compounds include ethanol, ethanol/water mixtures, or hexane/ethyl acetate mixtures.[6][7][8][9]

Troubleshooting Guides

Grignard Reaction Route: 3-Bromobenzaldehyde with Methyl Grignard Reagent

Problem 1: The Grignard reaction fails to initiate.

  • Possible Cause:

    • Presence of moisture: Water in the glassware, solvent, or on the surface of the magnesium will quench the Grignard reagent as it forms.

    • Inactive magnesium surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[10][11]

    • Impure reagents: Impurities in the 3-bromobenzaldehyde or the solvent can inhibit the reaction.

  • Solution:

    • Ensure anhydrous conditions: Flame-dry all glassware under vacuum or oven-dry it overnight before use. Use anhydrous solvents.

    • Activate the magnesium:

      • Mechanical activation: Crush the magnesium turnings with a glass rod to expose a fresh surface.[11]

      • Chemical activation: Add a small crystal of iodine, which will etch the magnesium surface. The disappearance of the purple iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of gas bubbles (ethene) indicates magnesium activation.[10][11][12]

    • Use high-purity reagents.

Problem 2: Low yield of this compound.

  • Possible Cause:

    • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Side reactions: The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide.[13][14] High local concentrations of the halide and high temperatures favor this side reaction.[10]

    • Grignard reagent degradation: Exposure to air (oxygen) or moisture during the reaction will destroy the Grignard reagent.

  • Solution:

    • Optimize reaction conditions: Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Minimize Wurtz coupling: Add the 3-bromobenzaldehyde solution slowly to the Grignard reagent to maintain a low concentration of the aldehyde. Control the reaction temperature, as higher temperatures can promote coupling.[10]

    • Maintain an inert atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout the process.

Problem 3: The reaction mixture turns dark brown or black.

  • Possible Cause:

    • Overheating: Localized overheating can lead to decomposition of the Grignard reagent or side reactions.

    • Impurities: Impurities in the magnesium or aryl halide can catalyze decomposition.

    • Formation of finely divided metal: Side reactions can produce finely divided metal particles that darken the solution.

  • Solution:

    • Control the rate of addition: Add the 3-bromobenzaldehyde dropwise to manage the exothermic nature of the reaction. Use an ice bath to cool the reaction if necessary.

    • Use pure reagents.

Reduction Route: 3-Bromoacetophenone with Sodium Borohydride

Problem 1: The reduction is slow or incomplete.

  • Possible Cause:

    • Insufficient reducing agent: The stoichiometry of the reaction requires one mole of sodium borohydride to reduce four moles of ketone.[12] In practice, an excess is often used.

    • Low temperature: While the reaction is often performed at room temperature or below, very low temperatures can significantly slow down the reaction rate.

    • Poor quality of sodium borohydride: The reagent can degrade over time, especially if exposed to moisture.

  • Solution:

    • Use a slight excess of sodium borohydride: A common practice is to use 1.1 to 1.5 equivalents of NaBH₄.

    • Monitor the reaction by TLC: Ensure the starting material is fully consumed before workup. If the reaction is slow, allowing it to stir for a longer period or a slight increase in temperature might be necessary.

    • Use fresh, high-quality sodium borohydride.

Problem 2: Formation of impurities.

  • Possible Cause:

    • Side reactions of the solvent: In some cases, the solvent (e.g., ethanol) can participate in side reactions, although this is less common with sodium borohydride compared to more reactive hydrides.

    • Incomplete workup: Residual starting material or byproducts from the workup can contaminate the final product.

  • Solution:

    • Choose an appropriate solvent: Methanol and ethanol are common and effective solvents for sodium borohydride reductions.[3][15]

    • Ensure complete quenching and extraction: After the reaction is complete, carefully quench the excess sodium borohydride with acid. Thoroughly extract the product into an organic solvent and wash the organic layer to remove any water-soluble impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureGrignard ReactionSodium Borohydride Reduction
Starting Materials 3-Bromobenzaldehyde, Methylmagnesium Bromide3-Bromoacetophenone, Sodium Borohydride
Key Reagents Magnesium, Anhydrous Ether/THFSodium Borohydride, Methanol/Ethanol
Reaction Conditions Anhydrous, Inert AtmosphereProtic Solvent, Ambient Temperature
Typical Yield Moderate to HighHigh to Excellent[3]
Common Side Reactions Wurtz Coupling[13][14]Minimal with proper procedure
Advantages Forms C-C bond, versatileSimple, high-yielding, less sensitive to air
Disadvantages Sensitive to moisture and air, initiation can be difficultRequires a specific ketone starting material

Table 2: Influence of Solvent on Sodium Borohydride Reduction of Ketones (General Trends)

SolventRelative Reaction RateNotes
MethanolFastCommon and effective solvent.[3]
EthanolModerateAlso a very common and effective solvent.[15]
IsopropanolSlowerCan be used, but the reaction is generally slower.
WaterVery Slow/May not proceedNaBH₄ reacts with water, reducing its effectiveness.

Note: Specific yield data for the synthesis of this compound under these varied conditions was not available in the search results. The table reflects general trends for sodium borohydride reductions of ketones.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-Bromoacetophenone

This protocol is adapted from a general procedure for the reduction of acetophenone.[3][4]

Materials:

  • 3-Bromoacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (or 95% Ethanol)

  • Diethyl ether (or Dichloromethane)

  • 3 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoacetophenone (1.0 eq) in methanol (10 volumes, e.g., 10 mL for 1 g of ketone).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of 3 M HCl until gas evolution ceases and the solution is acidic.

  • Remove the methanol by rotary evaporation.

  • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 2: Synthesis of this compound via Grignard Reaction

This is a representative protocol, as a specific literature procedure for this exact transformation was not found in the search results. It is based on general principles of Grignard reactions.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl iodide or methyl bromide

  • 3-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy solution. If the reaction does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.

  • Reaction with 3-Bromobenzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3-bromobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel or recrystallization.

Visualizations

Reaction_Pathways cluster_0 Grignard Reaction Route cluster_1 Reduction Route 3-Bromobenzaldehyde 3-Bromobenzaldehyde Grignard_Product This compound 3-Bromobenzaldehyde->Grignard_Product + Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide 3-Bromoacetophenone 3-Bromoacetophenone Reduction_Product This compound 3-Bromoacetophenone->Reduction_Product + NaBH4

Caption: Synthetic routes to this compound.

Experimental_Workflow start Start reaction Reaction Setup (Grignard or Reduction) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Workup (Quenching, Extraction, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis.

Troubleshooting_Grignard start Grignard Reaction Fails to Initiate check_moisture Check for Moisture (Glassware, Solvents) start->check_moisture No activate_mg Activate Magnesium (Iodine, 1,2-Dibromoethane, Crushing) check_moisture->activate_mg Dry failure Initiation Still Fails check_moisture->failure Wet check_reagents Check Reagent Purity activate_mg->check_reagents Activated activate_mg->failure Inactive success Reaction Initiates check_reagents->success Pure check_reagents->failure Impure

Caption: Troubleshooting Grignard reaction initiation.

References

Technical Support Center: Grignard Synthesis of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 1-(3-Bromophenyl)ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected side products in the Grignard synthesis of this compound?

A1: The Grignard synthesis of this compound from 3-bromobenzaldehyde and a methyl Grignard reagent (e.g., methylmagnesium bromide) can lead to several side products. The most common include:

  • Wurtz-type coupling product: This is a homocoupled dimer of the Grignard reagent's organic halide precursor. If methyl bromide is used to prepare the Grignard reagent, the Wurtz product would be ethane. If the Grignard reagent is prepared from an aryl halide, the corresponding biphenyl would be the side product[1][2].

  • Unreacted Starting Materials: Residual 3-bromobenzaldehyde and the Grignard reagent may be present in the final product mixture if the reaction does not go to completion.

  • Products from Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic solvents and oxygen. If the reaction is not conducted under strictly anhydrous and inert conditions, the Grignard reagent can be quenched to form methane, and oxidation products can also form[1].

  • Enolization Products: If the carbonyl compound has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting carbonyl compound after workup. However, 3-bromobenzaldehyde does not have alpha-protons, so this is not a concern in this specific synthesis.

Q2: What are the critical experimental conditions to minimize side product formation?

A2: To minimize the formation of side products, the following conditions are crucial:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the Grignard reagent from reacting with water[1].

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with oxygen.

  • Slow Addition of Reagents: Slow, dropwise addition of the aldehyde to the Grignard reagent solution helps to control the reaction temperature and minimize side reactions favored by localized high concentrations of reactants[2].

  • Temperature Control: Grignard reactions are exothermic. Maintaining a controlled temperature, often by using an ice bath, is important to prevent an uncontrolled reaction and the formation of side products favored at higher temperatures[2].

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent should be activated to remove the passivating oxide layer. This can be achieved by methods such as using a small crystal of iodine or a few drops of 1,2-dibromoethane[3].

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Quenching of the Grignard reagent by water or oxygen. 3. Formation of Wurtz coupling products.1. Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by Thin Layer Chromatography (TLC). 2. Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere. 3. Add the aldehyde solution slowly to the Grignard reagent.
Presence of a significant amount of unreacted 3-bromobenzaldehyde 1. Insufficient Grignard reagent. 2. Inactive Grignard reagent.1. Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). 2. Ensure the Grignard reagent was successfully prepared and is active. Titrate the Grignard reagent before use if possible.
Formation of a white precipitate during the reaction The magnesium alkoxide salt of the product is often insoluble in the reaction solvent.This is a normal observation. The precipitate will be hydrolyzed during the acidic workup.
Difficulty initiating the Grignard reagent formation The magnesium surface is passivated by an oxide layer.1. Gently crush the magnesium turnings in the flask with a dry stirring rod. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. 3. Gently warm the flask.

Quantitative Data Summary

Compound Role Expected Yield/Presence Factors Influencing Amount
This compoundMain Product60-90%Purity of reagents, anhydrous conditions, temperature control.
3-BromobenzaldehydeStarting Material< 5% (ideally)Reaction stoichiometry, reaction time.
Wurtz Coupling ProductsSide ProductVariable, ideally < 5%Rate of Grignard formation, temperature, solvent.
MethaneSide Product (from quenching)VariablePresence of moisture.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a generalized procedure based on standard Grignard reaction methodologies.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl bromide or methyl iodide

  • 3-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent (Methylmagnesium Bromide):

    • All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

    • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine.

    • Prepare a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Bromobenzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 3-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the 3-bromobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_start Start: Assemble dry glassware under inert atmosphere add_mg Add Mg turnings and iodine prep_start->add_mg add_mebr Dropwise addition of Methyl Bromide in Ether add_mg->add_mebr reflux Stir and reflux add_mebr->reflux grignard_ready Methylmagnesium Bromide solution reflux->grignard_ready cool_grignard Cool Grignard solution grignard_ready->cool_grignard add_aldehyde Dropwise addition of 3-Bromobenzaldehyde cool_grignard->add_aldehyde stir Stir at room temperature add_aldehyde->stir reaction_complete Reaction mixture stir->reaction_complete quench Quench with aq. NH4Cl reaction_complete->quench extract Extract with Ether quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by chromatography/distillation evaporate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Guide cluster_low_yield Low Product Yield cluster_unreacted_sm Unreacted Starting Material cluster_initiation Initiation Problems issue Observed Issue cause Potential Cause solution Recommended Solution ly_issue Low yield of this compound ly_cause1 Incomplete Reaction ly_issue->ly_cause1 ly_cause2 Grignard Quenching ly_issue->ly_cause2 ly_cause3 Wurtz Coupling ly_issue->ly_cause3 ly_sol1 Increase reaction time/temp, monitor with TLC ly_cause1->ly_sol1 ly_sol2 Ensure anhydrous/inert conditions ly_cause2->ly_sol2 ly_sol3 Slow addition of aldehyde ly_cause3->ly_sol3 usm_issue High amount of unreacted 3-Bromobenzaldehyde usm_cause1 Insufficient Grignard usm_issue->usm_cause1 usm_cause2 Inactive Grignard usm_issue->usm_cause2 usm_sol1 Use slight excess of Grignard usm_cause1->usm_sol1 usm_sol2 Verify Grignard activity (titration) usm_cause2->usm_sol2 init_issue Difficulty initiating Grignard formation init_cause Passive MgO layer on Mg init_issue->init_cause init_sol1 Mechanical activation (crushing) init_cause->init_sol1 init_sol2 Chemical activation (I2, 1,2-dibromoethane) init_cause->init_sol2

Caption: Troubleshooting guide for the Grignard synthesis of this compound.

References

Technical Support Center: Purification of 1-(3-Bromophenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-Bromophenyl)ethanol via column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

IssuePossible Cause(s)Troubleshooting Recommendation(s)
Problem 1: Product Elutes Too Quickly (High Rf Value) The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate) and increasing the proportion of the less polar solvent (e.g., hexane). Aim for an Rf value of 0.2-0.4 for the product on a TLC plate.[1]
Problem 2: Product Elutes Too Slowly or Not at All (Low Rf Value) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. For very polar compounds, consider more polar solvent systems.[2]
Problem 3: Poor Separation of Product and Impurities (Co-elution) Inappropriate solvent system.Test different solvent systems using Thin Layer Chromatography (TLC) to find one that provides better separation between your product and the impurities.[3] Consider solvent systems with different selectivities, such as dichloromethane/hexane or acetone/hexane.
Column overloading.Do not load an excessive amount of crude product onto the column. A general guideline is to use a silica gel to crude material weight ratio of 30:1 to 100:1.
Problem 4: Streaking or Tailing of the Product Band The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent before loading it onto the column.[4] Dry loading the sample onto a small amount of silica can also improve band sharpness.
The compound is interacting strongly with the silica gel.For acidic or basic compounds, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.
Problem 5: No Compound Detected in Fractions The compound may have eluted in the solvent front.Always collect the first fractions that come off the column and check them by TLC.
The compound may be stuck on the column.If the compound is very polar, it may require a much more polar solvent to elute. Try flushing the column with a very polar solvent like methanol.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing a large-scale purification.[2] If it is unstable, consider using a different stationary phase like alumina.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A mixture of hexane and ethyl acetate is a common and effective mobile phase for the purification of moderately polar compounds like this compound. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The optimal ratio should be determined by running a TLC of the crude reaction mixture.

Q2: What is the expected Rf value for this compound?

A2: The Rf value is highly dependent on the exact solvent system used. In a 4:1 hexane:ethyl acetate system, the Rf of the product will be lower than that of the less polar starting material, 3-bromoacetophenone. Aim for an Rf value of approximately 0.25-0.35 for good separation on a column.

Q3: What are the common impurities I might encounter?

A3: The most common impurity is unreacted 3-bromoacetophenone, the starting material for the synthesis of this compound. Other potential impurities could include byproducts from the reaction or residual solvents.

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb is to use a weight ratio of silica gel to crude product of about 30:1 to 50:1 for good separation. For difficult separations, a higher ratio may be necessary.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful if the sample is not very soluble in the initial mobile phase, as it helps to ensure a narrow and even application of the sample, leading to better separation.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture where it was synthesized by the reduction of 3-bromoacetophenone.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Preparation of the Column:

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to absorb completely into the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Begin eluting the column by opening the stopcock. Maintain a constant flow rate.

  • Start with a less polar mobile phase (e.g., 95:5 hexane:ethyl acetate) to elute any non-polar impurities.

  • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the desired product. This is known as a gradient elution.

  • Collect fractions of a consistent volume in separate tubes.

5. Analysis of Fractions:

  • Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 4:1 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp. This compound and 3-bromoacetophenone are both UV active.

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem no_elution Compound Not Eluting? problem->no_elution Yes no_problem Continue Elution problem->no_problem No poor_separation Poor Separation? no_elution->poor_separation No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes streaking Band Tailing/Streaking? poor_separation->streaking No optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent Yes check_loading Check Column Loading poor_separation->check_loading Check Overloading check_solubility Check Sample Solubility and Loading Technique streaking->check_solubility Yes end Pure Product streaking->end No increase_polarity->end check_solubility->end optimize_solvent->end check_loading->end no_problem->end Polarity_Elution_Relationship cluster_column Silica Gel Column (Polar Stationary Phase) cluster_mobile_phase Mobile Phase (Less Polar) Nonpolar_Impurity Nonpolar Impurity (e.g., byproduct) Starting_Material 3-Bromoacetophenone (Less Polar) Nonpolar_Impurity->Starting_Material Elutes Second Product This compound (More Polar) Starting_Material->Product Elutes Last Mobile_Phase Hexane/Ethyl Acetate Mobile_Phase->Nonpolar_Impurity Elutes First

References

Troubleshooting low enantioselectivity in the synthesis of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low enantioselectivity in the synthesis of 1-(3-Bromophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the enantioselective synthesis of this compound?

A1: The most prevalent method is the asymmetric reduction of the prochiral ketone, 3'-bromoacetophenone. Among the various techniques, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is widely utilized for its high enantioselectivity and reliability.[1][2][3][4]

Q2: Why is achieving high enantioselectivity important for this compound?

A2: Enantiomerically pure chiral alcohols, such as a specific enantiomer of this compound, are crucial building blocks in the pharmaceutical industry. The biological activity of a drug molecule is often dependent on its stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Q3: What are the key factors that influence enantioselectivity in the CBS reduction?

A3: Several factors critically impact the enantiomeric excess (ee) of the product. These include the purity of the chiral catalyst, the absence of water and oxygen in the reaction, the reaction temperature, the choice of solvent, and the specific borane source used.[1][4]

Q4: Can I use an in-situ generated catalyst? What are the advantages?

A4: Yes, in-situ generation of the oxazaborolidine catalyst from a chiral amino alcohol and a borane source is a common and practical approach.[5][6] This method can be more reliable as it avoids the potential degradation of isolated catalysts during storage.[6]

Q5: How does temperature affect the enantioselectivity of the reduction?

A5: Generally, lower reaction temperatures lead to higher enantioselectivity. However, there is often an optimal temperature range for achieving the highest ee, as excessively low temperatures can significantly slow down the reaction rate. It has been observed that the highest enantioselectivities are often obtained between 20 and 30°C in some asymmetric reductions.

Troubleshooting Guide for Low Enantioselectivity

Problem 1: Low Enantiomeric Excess (ee%)
Possible Cause Troubleshooting Action
Moisture or Air in the Reaction Ensure all glassware is oven-dried or flame-dried before use. Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use anhydrous solvents, freshly distilled if necessary.
Impure Chiral Catalyst/Auxiliary Verify the enantiomeric and chemical purity of the chiral amino alcohol or the oxazaborolidine catalyst. If necessary, purify the catalyst by recrystallization or chromatography.
Incorrect Stoichiometry or Catalyst Loading Accurately measure all reagents. Titrate any organometallic reagents before use. Vary the catalyst loading (typically 5-10 mol%) to find the optimal concentration.[5]
Suboptimal Reaction Temperature Screen a range of temperatures. For many CBS reductions, lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can improve enantioselectivity.
Inappropriate Solvent The solvent can significantly impact the formation and stability of the chiral complex. Screen non-coordinating, anhydrous solvents such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM). THF is a commonly used and often effective solvent.[5]
Inefficient Catalyst Formation (for in-situ preparations) Allow sufficient time for the pre-formation of the catalyst from the chiral amino alcohol and the borane source before adding the ketone. Monitor the formation of the active catalyst if possible (e.g., by NMR).
Choice of Borane Source The borane source can influence enantioselectivity. While borane-dimethyl sulfide (BMS) and borane-THF are common, other reagents like catecholborane or different borohydride salts in combination with an activating agent can yield different results.[1][5]
Problem 2: Low Yield and Low Enantioselectivity
Possible Cause Troubleshooting Action
Inactive Catalyst This can be linked to catalyst impurity or degradation due to air/moisture exposure. Address the points in "Impure Chiral Catalyst/Auxiliary" and "Moisture or Air in the Reaction".
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
Decomposition of Reagents Use fresh, high-quality reagents. Borane solutions, in particular, should be handled and stored carefully.

Data Presentation

The following tables summarize representative data for the asymmetric reduction of acetophenone and its derivatives, which are structurally similar to 3'-bromoacetophenone. This data illustrates the impact of different reaction parameters on enantioselectivity.

Table 1: Effect of Borohydride Reagent on Enantioselectivity of Acetophenone Reduction *

Chiral CatalystBorohydride ReagentSolventEnantiomeric Excess (ee%)Yield (%)
(1S, 2R)-(-)-cis-1-amino-2-indanolSodium borohydride / Methyl iodideTHFVery Poor-
(1S, 2R)-(-)-cis-1-amino-2-indanolTetramethylammonium borohydrideTHF67-73-
(1S, 2R)-(-)-cis-1-amino-2-indanolTetraethylammonium borohydrideTHF67-73-
(1S, 2R)-(-)-cis-1-amino-2-indanolTetrabutylammonium borohydride / Methyl iodideTHF9189

*Data adapted from a study on the in-situ generation of chiral oxazaborolidine catalysts for the reduction of prochiral ketones.[5]

Table 2: Effect of Catalyst Loading on Enantioselectivity of Acetophenone Reduction *

Chiral CatalystCatalyst Loading (mol%)Borohydride ReagentSolventEnantiomeric Excess (ee%)
(1S, 2R)-(-)-cis-1-amino-2-indanol5Tetrabutylammonium borohydride / Methyl iodideTHF-
(1S, 2R)-(-)-cis-1-amino-2-indanol10Tetrabutylammonium borohydride / Methyl iodideTHF93

*Data adapted from a study on the in-situ generation of chiral oxazaborolidine catalysts.[5]

Experimental Protocols

Key Experiment: Corey-Bakshi-Shibata (CBS) Reduction of 3'-Bromoacetophenone

This protocol is a general guideline for the enantioselective reduction of 3'-bromoacetophenone to this compound using an in-situ generated oxazaborolidine catalyst.

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (or a suitable chiral amino alcohol precursor)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF solution

  • 3'-Bromoacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene, 0.1 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.

  • Borane Addition: Cool the flask to 0 °C and slowly add the borane-dimethyl sulfide complex (BMS) or borane-THF solution (1.0 M, 0.6-1.0 equivalents) dropwise. Stir the mixture at this temperature for 10-15 minutes.

  • Substrate Addition: Still at 0 °C, add a solution of 3'-bromoacetophenone (1.0 equivalent) in anhydrous THF dropwise to the catalyst-borane mixture over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of methanol.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality check_conditions->check_reagents Conditions OK anhydrous Ensure Anhydrous/Inert Setup (Oven-dried glassware, inert gas) check_conditions->anhydrous Suspect Moisture/Air optimize_params Systematic Optimization check_reagents->optimize_params Reagents OK catalyst_purity Verify/Purify Chiral Catalyst check_reagents->catalyst_purity Suspect Catalyst Purity solvent_purity Use Freshly Distilled Anhydrous Solvent check_reagents->solvent_purity Suspect Solvent Quality temp_screen Screen Lower Temperatures (e.g., 0°C, -20°C, -78°C) optimize_params->temp_screen Vary Temperature solvent_screen Screen Anhydrous Solvents (THF, Toluene, DCM) optimize_params->solvent_screen Vary Solvent catalyst_loading Optimize Catalyst Concentration (e.g., 5-15 mol%) optimize_params->catalyst_loading Vary Catalyst Loading success High Enantioselectivity Achieved anhydrous->check_conditions Re-run catalyst_purity->check_reagents Re-run solvent_purity->check_reagents Re-run temp_screen->success Improvement temp_screen->solvent_screen No Improvement solvent_screen->success Improvement solvent_screen->catalyst_loading No Improvement catalyst_loading->success Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

CBS_Reduction_Pathway Key Factors in CBS Reduction cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_outcome Outcome ketone 3'-Bromoacetophenone product This compound ketone->product catalyst Chiral Oxazaborolidine Catalyst catalyst->product borane Borane Source (e.g., BMS) borane->product temperature Temperature enantioselectivity Enantiomeric Excess (ee%) temperature->enantioselectivity solvent Anhydrous Solvent (e.g., THF) solvent->enantioselectivity atmosphere Inert Atmosphere (Ar, N2) atmosphere->enantioselectivity product->enantioselectivity

Caption: Factors influencing the enantioselective synthesis.

References

Technical Support Center: Optimizing Chiral HPLC for 1-(3-Bromophenyl)ethanol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the enantioselective separation of 1-(3-Bromophenyl)ethanol using chiral High-Performance Liquid Chromatography (HPLC). Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data to assist in your method development and optimization efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Mobile phase is too strong or too weak.3. Incorrect mobile phase composition.1. Screen different polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). A successful separation has been reported on a CHIRALCEL OB-H column.[1]2. Adjust the ratio of hexane to isopropanol. Increasing isopropanol content will decrease retention time but may reduce resolution. Conversely, decreasing isopropanol will increase retention and may improve separation.[2]3. Ensure the mobile phase components are of high purity and are miscible.
Peak Tailing 1. Secondary interactions with the stationary phase.2. Sample overload.3. Column contamination or degradation.1. For acidic or basic analytes, consider adding a mobile phase additive (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) to improve peak shape.[3][4]2. Reduce the sample concentration or injection volume.3. Flush the column with a strong solvent like 100% isopropanol. If performance does not improve, the column may need to be replaced.
Long Retention Times 1. Mobile phase is too weak.2. Low flow rate.1. Increase the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase.2. Increase the flow rate, but be aware that this may lead to a decrease in resolution.
Irreproducible Results 1. Inadequate column equilibration.2. Mobile phase instability.3. Temperature fluctuations.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Equilibration can take longer for chiral separations.[5]2. Prepare fresh mobile phase daily and keep it well-sealed to prevent evaporation of the more volatile components.3. Use a column oven to maintain a constant and controlled temperature.[1]
High Backpressure 1. Column frit blockage.2. Particulate matter from the sample or mobile phase.1. Reverse-flush the column (disconnect from the detector first) at a low flow rate.2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a chiral stationary phase (CSP) for the separation of this compound?

A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are an excellent starting point for the chiral separation of aromatic alcohols like this compound.[6] A successful separation has been documented using a CHIRALCEL OB-H column.[1]

Q2: How does the composition of the mobile phase affect the separation?

A2: In normal-phase chiral chromatography, the mobile phase typically consists of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). The ratio of these components is critical for achieving separation. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, while a higher percentage decreases retention time.[2]

Q3: Should I use additives in my mobile phase?

A3: For neutral compounds like this compound, additives are often not necessary. However, if you observe poor peak shape, a small amount of an acidic or basic additive may improve chromatography by suppressing unwanted interactions with the stationary phase.[3][4]

Q4: What is the effect of temperature on the chiral separation?

A4: Temperature can significantly impact chiral separations. Generally, lower temperatures lead to better resolution but longer analysis times. It is crucial to control the column temperature using a column oven to ensure reproducible results.[1][5] A common starting temperature is 25°C.[1]

Q5: My resolution is still poor after optimizing the mobile phase. What else can I try?

A5: If mobile phase optimization is insufficient, consider screening other polysaccharide-based CSPs. Different cellulose or amylose derivatives can offer different selectivities. Additionally, you can explore other alcohol modifiers, such as ethanol, in place of isopropanol.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the chiral separation of this compound and related compounds.

Parameter This compound [1]General Starting Conditions
Chiral Stationary Phase CHIRALCEL OB-HPolysaccharide-based (e.g., Lux Cellulose-1, Chiralpak AD-H)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (or Ethanol) (90:10 to 80:20, v/v)
Flow Rate 0.6 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 210 nmUV at a wavelength of maximum absorbance
Retention Time (S-enantiomer) 10.0 minVaries

Experimental Protocol

This section provides a detailed methodology for the chiral HPLC separation of this compound.

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: CHIRALCEL OB-H (or equivalent polysaccharide-based CSP), 4.6 x 250 mm, 5 µm particle size.

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample: Racemic this compound dissolved in the mobile phase.

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Optimization

  • If the initial separation is not optimal, adjust the mobile phase composition by varying the percentage of isopropanol.

  • The flow rate can be adjusted to balance resolution and analysis time. Lower flow rates generally improve resolution.

  • Evaluate the effect of temperature by analyzing the sample at different column temperatures (e.g., 15°C, 25°C, 35°C).

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp mobile_phase Is the mobile phase composition optimal? csp->mobile_phase Yes screen_csp Screen different CSPs (e.g., Lux Cellulose-1, Chiralpak AD-H) csp->screen_csp No adjust_mp Adjust Hexane/Isopropanol ratio mobile_phase->adjust_mp No check_temp Is temperature controlled? mobile_phase->check_temp Yes adjust_mp->check_temp screen_csp->mobile_phase set_temp Use column oven at 25 °C check_temp->set_temp No end Resolution Achieved check_temp->end Yes set_temp->end

A workflow for troubleshooting poor enantiomeric resolution.

Chiral HPLC Method Development Workflow

G start Define Separation Goal csp_selection Select Initial CSP (Polysaccharide-based) start->csp_selection mp_screening Screen Mobile Phases (Hexane/Alcohol mixtures) csp_selection->mp_screening optimization Optimize Parameters (Ratio, Flow Rate, Temperature) mp_screening->optimization validation Method Validation (Robustness, Reproducibility) optimization->validation end Final Method validation->end

A logical workflow for developing a chiral HPLC separation method.

References

Technical Support Center: Purification of Products from 3-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-bromoacetophenone from their reaction mixtures.

Troubleshooting Guide & FAQs

Q1: After my reaction, I suspect there is unreacted 3-bromoacetophenone remaining in my crude product. How can I confirm its presence?

A1: The presence of unreacted 3-bromoacetophenone can be qualitatively assessed using Thin Layer Chromatography (TLC). Spot your crude product, a pure sample of your desired product (if available), and a sample of 3-bromoacetophenone on the same TLC plate. The presence of a spot in your crude product lane that corresponds to the Rf value of the 3-bromoacetophenone standard indicates its presence. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]

Q2: What are the most common methods for removing unreacted 3-bromoacetophenone?

A2: The most common and effective methods for removing unreacted 3-bromoacetophenone are liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the properties of your desired product and the scale of your reaction.

Q3: My desired product is a solid. Which purification method is likely to be most effective?

A3: For solid products, recrystallization is often the most effective and straightforward method. 3-Bromoacetophenone is a low melting solid or a liquid at room temperature, which can often be removed in the mother liquor during the crystallization of a higher melting solid product.[2][3] A variety of solvents can be used for recrystallization, including ethers, alcohols, alkanes, and aromatic hydrocarbons.[4]

Q4: I'm struggling with an emulsion during my liquid-liquid extraction. What can I do?

A4: Emulsions can sometimes form during the aqueous work-up. To break an emulsion, you can try the following:

  • Addition of Brine: Add a saturated sodium chloride (NaCl) solution to increase the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[5]

  • Filtration: In some cases, passing the mixture through a plug of glass wool can help to break up the emulsion.[5]

Q5: My product has a similar polarity to 3-bromoacetophenone. How can I separate them?

A5: When the polarities are similar, column chromatography is the most powerful technique.[1] By carefully selecting the eluent system, you can achieve separation. A common approach is to start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the compounds at different rates.[1]

Data Presentation: Comparison of Purification Methods

Purification MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Liquid-Liquid Extraction Differential solubility of the compound between two immiscible liquid phases (e.g., organic solvent and aqueous wash).>90%Fast, suitable for large scale, good for removing water-soluble impurities.Can be ineffective if product and impurity have similar solubilities; risk of emulsion formation.[5][6]
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel) and elution with a mobile phase.[1]>98%Highly effective for separating compounds with similar polarities; applicable to a wide range of compounds.[1]Can be time-consuming and require large volumes of solvent; not ideal for very large scales.
Recrystallization Difference in solubility of the compound in a hot versus a cold solvent. Impurities remain in the mother liquor.[4]>99%Yields highly pure crystalline product; relatively simple and cost-effective.Requires the product to be a solid; some product loss is inevitable in the mother liquor.
Distillation Separation based on differences in boiling points.[7]>95%Effective for separating liquids with significantly different boiling points.[7]Requires the product to be thermally stable; not suitable for non-volatile or high-boiling point products.

Experimental Protocols

Protocol 1: Removal of 3-Bromoacetophenone by Liquid-Liquid Extraction

This protocol is suitable for a reaction where the desired product has low solubility in water and is stable to aqueous basic conditions.

Materials:

  • Crude reaction mixture containing the product and unreacted 3-bromoacetophenone.

  • Ethyl acetate (or other suitable organic solvent).

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution.[7]

  • Deionized water.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 5% aqueous sodium bicarbonate solution. This will help to remove any acidic impurities.[7]

  • Separate the aqueous layer.

  • Wash the organic layer with deionized water.

  • Separate the aqueous layer and combine it with the previous aqueous wash.

  • To enhance the separation of the layers and "salt out" any dissolved organic material from the aqueous phase, wash the organic layer with a saturated brine solution.[5]

  • Separate the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is recommended when the product and 3-bromoacetophenone have similar polarities.

Materials:

  • Crude product.

  • Silica gel (for column chromatography).

  • Hexane.

  • Ethyl acetate.

  • Glass column.

  • Collection tubes or flasks.

  • TLC plates and chamber.

  • UV lamp.

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane. Allow the silica to settle to form a uniform bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it carefully onto the top of the silica gel bed.

  • Elute the Column: Begin elution with a non-polar solvent system, such as a 95:5 mixture of hexane and ethyl acetate.[1]

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to facilitate the elution of the compounds.[1]

  • Collect Fractions: Collect the eluate in a series of fractions.

  • Monitor Fractions: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to obtain the purified product.[1]

Mandatory Visualization

Purification_Workflow start Crude Product (contains 3-bromoacetophenone) check_product_state Is the desired product a solid? start->check_product_state recrystallization Recrystallization check_product_state->recrystallization Yes check_polarity Are product and impurity polarities significantly different? check_product_state->check_polarity No pure_product Pure Product recrystallization->pure_product extraction Liquid-Liquid Extraction extraction->pure_product check_polarity->extraction Yes column_chromatography Column Chromatography check_polarity->column_chromatography No column_chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

References

1-(3-Bromophenyl)ethanol degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)ethanol. The information is designed to help anticipate and resolve common issues encountered during experimentation, particularly concerning its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a secondary benzylic alcohol. It serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structure, featuring a chiral center and a brominated phenyl group, makes it a versatile building block in medicinal chemistry and materials science.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The degradation of this compound can be initiated by several factors, including:

  • Oxidation: The secondary alcohol group is susceptible to oxidation, forming the corresponding ketone, 1-(3-bromophenyl)ethanone.

  • Acidic Conditions: Strong acids can catalyze dehydration, leading to the formation of 3-bromostyrene.

  • Thermal Stress: Elevated temperatures can promote both oxidation and dehydration.

  • Photolytic Stress: Exposure to light, particularly UV radiation, can provide the energy for various degradation reactions.

  • Basic Conditions: While generally more stable than in acidic conditions, strong bases at elevated temperatures can also promote degradation.

Q3: How can I detect the degradation of my this compound sample?

A3: Degradation can be monitored using various analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods can separate this compound from its potential degradation products, allowing for their identification and quantification. Changes in the physical appearance of the sample, such as color change or precipitate formation, may also indicate degradation.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemical structure of this compound, the following are potential degradation products under various stress conditions:

Degradation ProductFormation Condition
1-(3-bromophenyl)ethanoneOxidative
3-bromostyreneAcidic, Thermal
Benzoic acid derivativesStrong oxidative conditions
Various polymeric materialsHigh thermal stress

Troubleshooting Guides

Problem 1: My HPLC analysis shows a new peak appearing over time in my this compound sample.

  • Possible Cause: Your sample is degrading. The new peak likely corresponds to a degradation product.

  • Troubleshooting Steps:

    • Identify the Degradant: Use a mass spectrometer coupled with your HPLC (LC-MS) to determine the molecular weight of the impurity. Based on the mass, you can infer its structure (e.g., a mass two units less than the parent compound suggests oxidation to the ketone).

    • Review Storage Conditions: Ensure the sample is stored in a cool, dark place, and under an inert atmosphere if possible. The recommended storage is at room temperature in a cool, dark place (<15°C).[2][3]

    • Check Solvent Purity: Impurities in your solvent could be catalyzing the degradation. Use high-purity, fresh solvents for your experiments and sample preparation.

Problem 2: I am observing poor recovery of this compound after a reaction performed at elevated temperature.

  • Possible Cause: Thermal degradation of your compound.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction chemistry allows, perform the reaction at a lower temperature.

    • Reduce Reaction Time: Minimize the time the compound is exposed to high temperatures.

    • Use a Protective Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, which is often accelerated by heat.

Problem 3: My reaction involving this compound in an acidic medium is giving a complex mixture of products.

  • Possible Cause: Acid-catalyzed degradation, primarily dehydration to 3-bromostyrene, which may further react or polymerize.

  • Troubleshooting Steps:

    • Use a Milder Acid: If possible, switch to a weaker acid or use a buffered system.

    • Control the Temperature: Perform the reaction at the lowest possible temperature to minimize side reactions.

    • Protect the Hydroxyl Group: If the hydroxyl group is not the reactive site for your desired transformation, consider protecting it with a suitable protecting group before performing the reaction in an acidic medium.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.[4]

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.[4]

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours.[4]

    • Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: 1.0 mL/min.[1]

  • Detector: Diode Array Detector (DAD) at 220 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Potential Degradation Pathways

DegradationPathways A This compound B 1-(3-bromophenyl)ethanone A->B Oxidation (e.g., H₂O₂) C 3-bromostyrene A->C Dehydration (Acid/Heat) D Further Degradation Products B->D Further Oxidation C->D Polymerization/Further Reactions

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Identify Degradants & Pathways Analysis->End

Caption: Workflow for a forced degradation study.

Troubleshooting Logic

Troubleshooting Start Unexpected Peak in HPLC? Cause1 Degradation Start->Cause1 Yes Action1 Identify Peak (LC-MS) Cause1->Action1 Action2 Review Storage (Cool, Dark) Action1->Action2 Action3 Check Solvent Purity Action2->Action3

Caption: Troubleshooting logic for unexpected analytical results.

References

Overcoming poor resolution in the chiral GC analysis of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving challenges in the chiral GC analysis of 1-(3-Bromophenyl)ethanol. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming poor peak resolution and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no resolution between the enantiomers of this compound?

A1: Poor resolution in chiral GC is a common challenge that can stem from several factors. The most critical is the choice of the chiral stationary phase (CSP), as it must create a sufficient difference in interaction energy between the two enantiomers to effect separation. Other significant factors include a suboptimal oven temperature program, incorrect carrier gas flow rate, or issues with the sample itself, such as overloading the column.[1][2]

Q2: What type of chiral GC column is best suited for separating the enantiomers of this compound?

A2: For the separation of aromatic alcohols like this compound, cyclodextrin-based chiral stationary phases are highly recommended.[2][3][4] Specifically, derivatized β-cyclodextrin columns, such as a β-DEX™ 120, have shown success in separating the enantiomers of the structurally similar 1-phenylethanol and are an excellent starting point for method development.[5] The choice of the specific cyclodextrin derivative can influence selectivity, so screening a few different types may be beneficial.[4][6]

Q3: Can derivatization of this compound improve its separation?

A3: Yes, derivatization can be a valuable strategy if direct analysis proves difficult. Converting the alcohol group to an ester or carbamate can enhance volatility and may improve interactions with the chiral stationary phase, leading to better resolution.[7][8] However, this adds a step to your sample preparation and is often considered a secondary approach if optimization of the direct method fails.

Q4: How does the oven temperature program affect the resolution of my enantiomers?

A4: The oven temperature has a significant impact on chiral separations. Generally, lower elution temperatures increase the interaction time with the stationary phase, which can lead to better selectivity and improved resolution. However, this also results in longer run times and broader peaks. A slow temperature ramp (e.g., 1-5 °C/min) is often employed to find the optimal balance between resolution and peak shape.

Q5: What is the role of the carrier gas flow rate in chiral GC separations?

A5: The carrier gas flow rate (or linear velocity) influences both the efficiency of the separation and the analysis time. An optimal flow rate will minimize peak broadening and maximize resolution. It is crucial to operate the column at or near its optimal linear velocity. For helium, this is typically around 20-22 cm/sec, while for hydrogen, it is around 40 cm/sec.

Troubleshooting Guide: Overcoming Poor Resolution

This guide provides a systematic approach to troubleshooting and resolving poor enantiomeric resolution for this compound.

Issue: Co-eluting or Partially Resolved Enantiomeric Peaks

Initial Troubleshooting Workflow

Troubleshooting_Workflow start Poor Resolution Observed check_column Step 1: Verify Chiral Column - Is it a cyclodextrin-based phase? - Is the column properly installed and conditioned? start->check_column optimize_temp Step 2: Optimize Temperature Program - Lower the initial temperature. - Decrease the ramp rate. check_column->optimize_temp Column is appropriate success Resolution Achieved check_column->success Issue resolved optimize_flow Step 3: Adjust Carrier Gas Flow Rate - Set to optimal linear velocity for the carrier gas used. optimize_temp->optimize_flow Resolution still poor optimize_temp->success Issue resolved check_sample Step 4: Evaluate Sample Preparation - Is the sample concentration too high (column overload)? - Is the injection volume appropriate? optimize_flow->check_sample Resolution still poor optimize_flow->success Issue resolved consider_derivatization Step 5: Consider Derivatization - If resolution is still poor, derivatize the alcohol group. check_sample->consider_derivatization Resolution still poor check_sample->success Issue resolved consider_derivatization->success Resolution achieved

Caption: A stepwise workflow for troubleshooting poor resolution in chiral GC analysis.

Detailed Troubleshooting Steps

Step 1: Column Selection and Condition

  • Problem: The stationary phase lacks the necessary enantioselectivity.

  • Solution: Ensure you are using a chiral column, preferably one with a cyclodextrin-based stationary phase. If you are already using a suitable column, check for degradation. High temperatures or oxygen in the carrier gas can damage the phase. Conditioning the column according to the manufacturer's instructions is also critical.

Step 2: Temperature Program Optimization

  • Problem: The oven temperature is too high, reducing the interaction time with the stationary phase.

  • Solution: A systematic approach to optimizing the temperature program is recommended. The relationship between temperature parameters and their effect on the chromatogram is outlined below.

Temp_Optimization center Temperature Program Optimization initial_temp Initial Temperature center->initial_temp ramp_rate Ramp Rate center->ramp_rate final_temp Final Temperature center->final_temp effect_initial Lowering improves resolution of early eluting peaks. initial_temp->effect_initial effect_ramp Slower ramp rates generally improve resolution for all peaks. ramp_rate->effect_ramp effect_final Ensures elution of all components and column cleaning. final_temp->effect_final

Caption: Key temperature parameters and their impact on chiral GC separation.

Step 3: Carrier Gas Flow Rate Adjustment

  • Problem: The carrier gas flow rate is either too high or too low, leading to increased peak broadening.

  • Solution: Optimize the carrier gas flow rate to achieve the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen). This information is typically provided by the column manufacturer.

Step 4: Sample Concentration and Injection Volume

  • Problem: Injecting too much sample can overload the column, causing peak distortion and loss of resolution.

  • Solution: Prepare a more dilute sample and/or reduce the injection volume. Chiral columns are particularly susceptible to overloading.

Experimental Protocols

The following protocol is a recommended starting point for the chiral GC analysis of this compound, based on a successful method for the closely related 1-phenylethanol.[5]

Protocol 1: Direct Chiral GC Analysis

ParameterRecommended Setting
Column β-DEX™ 120, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Oven Program Start at 120 °C (isothermal). Optimization: Start at a lower temperature (e.g., 100 °C) and introduce a slow ramp (e.g., 2 °C/min).
Injector Temp. 200 °C
Detector FID, 300 °C
Carrier Gas Helium
Linear Velocity 20 cm/sec
Injection 1 µL, with a 100:1 split ratio
Sample Prep. 0.5 mg/mL of this compound in methylene chloride

Quantitative Data Summary

The following table summarizes key GC parameters and their typical starting points for optimizing the chiral separation of aromatic alcohols.

ParameterRange/ValueImpact on Resolution
Column I.D. 0.25 mmStandard for good efficiency and sample capacity.
Film Thickness 0.25 µmThinner films can provide sharper peaks.
Column Length 30 mLonger columns provide more theoretical plates and better resolution.
Initial Oven Temp. 100 - 140 °CLower temperatures generally improve chiral selectivity.
Temp. Ramp Rate 1 - 5 °C/minSlower rates increase interaction time and can improve resolution.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times at optimal flow rates.
Linear Velocity He: ~20-22 cm/secH₂: ~40 cm/secCritical for minimizing peak broadening and maximizing efficiency.

References

Minimizing racemization of 1-(3-Bromophenyl)ethanol during derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of 1-(3-bromophenyl)ethanol during derivatization for chiral analysis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the derivatization of this compound?

A1: Racemization is the process by which an enantiomerically enriched or pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For chiral molecules like this compound, maintaining the original enantiomeric composition is crucial for accurate determination of enantiomeric excess (% ee), which is a critical parameter in pharmaceutical development and asymmetric synthesis.[1] Derivatization procedures, especially those involving harsh conditions, can inadvertently cause racemization, leading to inaccurate analytical results.

Q2: What are the common methods for derivatizing this compound for chiral analysis?

A2: Common derivatization methods for chiral alcohols like this compound involve converting the alcohol into a diastereomeric mixture by reacting it with a chiral derivatizing agent.[2] These diastereomers can then be separated and quantified using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Common derivatizing agents include:

  • Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its acid chloride.[2][3]

  • Other chiral carboxylic acids and their derivatives.

  • Acid anhydrides like acetic anhydride, often with a catalyst.[4]

Q3: How can I determine the enantiomeric excess (% ee) after derivatization?

A3: The enantiomeric excess can be determined by analyzing the diastereomeric derivatives using chromatographic or spectroscopic methods.[5]

  • Chiral Gas Chromatography (GC): The diastereomers are separated on a chiral GC column, and the % ee is calculated from the relative peak areas of the two diastereomers.[6][7]

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, the diastereomers are separated on a chiral HPLC column, and the % ee is determined from the peak areas.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By using a chiral derivatizing agent like Mosher's acid, the resulting diastereomers will have distinct NMR signals, particularly for protons near the chiral center.[3][10][11] The integration of these signals allows for the calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol.

Troubleshooting Guides

Issue 1: Suspected Racemization During Esterification

Symptoms:

  • Lower than expected enantiomeric excess (% ee) values.

  • Inconsistent % ee results between replicate samples.

Possible Causes and Solutions:

Possible CauseRecommended Action
Harsh Reaction Conditions Avoid high temperatures and the use of strong acids or bases, which can promote racemization.[12] For acid-catalyzed esterifications, consider milder catalysts or shorter reaction times.
Incomplete Reaction An incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate measurement of the original enantiomeric composition.[10][13] Ensure the reaction goes to completion by using a slight excess of the derivatizing agent and allowing for sufficient reaction time. Monitor the reaction progress by TLC or GC.
Choice of Derivatizing Agent Some derivatizing agents are more prone to causing racemization. For instance, using trifluoroacetic acid has been observed to cause partial isomerization in some cases.[4] Consider using a milder agent like acetic acid with an appropriate catalyst.
Base-catalyzed Racemization If a base is used, such as in the preparation of Mosher's esters, ensure it is not excessively strong or used in large excess, as this can promote racemization of the substrate.
Issue 2: Poor Resolution of Diastereomers in Chiral GC/HPLC

Symptoms:

  • Co-eluting or poorly separated peaks for the diastereomeric derivatives.

  • Inaccurate quantification of peak areas.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inappropriate Chiral Stationary Phase The choice of the chiral column is critical for achieving good separation. Consult column selection guides or literature for the separation of similar diastereomers. Polysaccharide-based and cyclodextrin-based columns are common choices.[9]
Suboptimal Chromatographic Conditions Optimize the mobile phase composition (for HPLC) or the temperature program (for GC). For HPLC, adjusting the solvent polarity and the type and concentration of additives can significantly impact resolution. For GC, lowering the temperature can often improve chiral selectivity.[14]
Derivatizing Agent Choice The structure of the chiral derivatizing agent influences the separation of the resulting diastereomers. If one agent gives poor resolution, consider trying another with a different structure.

Experimental Protocols

Protocol 1: Derivatization of this compound using Mosher's Acid Chloride

This protocol describes the preparation of Mosher's esters for the determination of enantiomeric excess by NMR or chromatography.[15]

Materials:

  • This compound (enantiomerically enriched sample)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or DMAP

  • Anhydrous deuterated solvent (e.g., CDCl₃) for NMR analysis or a suitable solvent for chromatography

  • NMR tubes or reaction vials

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry reaction vial, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous solvent.

    • Add a small excess of anhydrous pyridine (approximately 1.2 equivalents).

    • Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the vial and stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC).

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry reaction vial, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • Work-up and Analysis:

    • Once the reaction is complete, the crude product can often be directly analyzed by NMR spectroscopy.

    • For chromatographic analysis, a simple work-up may be required. This can involve diluting the reaction mixture with a suitable organic solvent, washing with a dilute acid (e.g., 1 M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Analyze the resulting diastereomeric esters by chiral GC or HPLC, or by ¹H or ¹⁹F NMR.

Data Presentation

The following table summarizes expected outcomes on racemization based on the choice of derivatization method.

Derivatization MethodReagentsTypical ConditionsExpected Racemization
Mosher's Esterification Mosher's acid chloride, Pyridine/DMAPRoom temperature, 1-4 hoursMinimal
Acid-catalyzed Esterification Acetic acid, Iodine catalyst100°C, 48 hoursLow[4]
Fischer Esterification Carboxylic acid, Strong acid catalyst (e.g., H₂SO₄)Elevated temperaturesHigh potential for racemization[12]
Acylation with Trifluoroacetic Acid Trifluoroacetic acid, Iodine catalystElevated temperaturesPotential for partial racemization[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound (Enantiomerically Enriched) derivatization Derivatization Reaction start->derivatization reagent Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) reagent->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers separation Chromatographic Separation (Chiral GC/HPLC) diastereomers->separation quantification Quantification of Diastereomers separation->quantification ee_calc Calculation of % ee quantification->ee_calc

Caption: Experimental workflow for the derivatization and chiral analysis of this compound.

racemization_logic cluster_pathways Possible Pathways cluster_outcomes Outcomes start Start: Enantiomerically Enriched Alcohol derivatization Derivatization Conditions start->derivatization mild Mild Conditions (e.g., Room Temp, Weak Base) derivatization->mild Choose harsh Harsh Conditions (e.g., High Temp, Strong Acid/Base) derivatization->harsh Choose no_rac No Racemization (Accurate % ee) mild->no_rac rac Racemization Occurs (Inaccurate % ee) harsh->rac

Caption: Logical relationship between derivatization conditions and the risk of racemization.

References

Technical Support Center: Asymmetric Hydrogenation of 3-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of 3-bromoacetophenone.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the asymmetric hydrogenation of 3-bromoacetophenone, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion. What are the possible causes and how can I fix it?

A1: Low or no conversion in the asymmetric hydrogenation of 3-bromoacetophenone can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The pre-catalyst may not have been properly activated. Ensure the activation procedure, typically involving a base like potassium tert-butoxide in an alcohol solvent, is followed meticulously.

  • Catalyst Poisoning: The catalyst's active sites may be blocked by impurities. Common poisons include:

    • Oxygen: Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Water: Use anhydrous solvents and reagents.

    • Acidic Impurities: Acidic impurities can neutralize the base required for catalyst activation and deactivate the catalyst. Purify the 3-bromoacetophenone substrate if acidity is suspected.

    • Halide Ions: While the substrate itself contains bromine, an excess of bromide ions in the reaction mixture can inhibit the catalyst. This can arise from substrate degradation or impurities.

  • Incorrect Reaction Conditions:

    • Insufficient Hydrogen Pressure: Ensure the hydrogen pressure is at the recommended level for your specific catalyst system.

    • Inadequate Temperature: The reaction may require a specific temperature range for optimal activity.

    • Improper Solvent: The choice of solvent is crucial. Protic solvents like isopropanol or ethanol are commonly used.

Q2: The enantiomeric excess (e.e.) of my product is lower than expected. What could be the reason?

A2: Achieving high enantioselectivity is a key goal of this reaction. A decrease in e.e. can be attributed to several factors:

  • Catalyst Decomposition: The chiral catalyst may be degrading over the course of the reaction, leading to the formation of less selective or achiral catalytic species.[1] This can be influenced by the reaction temperature and the presence of impurities.

  • Non-Optimal Base Concentration: The concentration of the base used for catalyst activation can significantly impact enantioselectivity. An incorrect base-to-catalyst ratio can lead to the formation of less selective catalytic species.

  • Racemization of the Product: While less common under typical hydrogenation conditions, the product, 1-(3-bromophenyl)ethanol, could potentially undergo racemization if the reaction conditions are too harsh (e.g., high temperatures or presence of strong acids/bases for extended periods).

  • "Off-Cycle" Species Formation: The active catalyst can sometimes form inactive or less selective "off-cycle" species, which can lower the overall enantioselectivity of the process.

Q3: I am observing a significant amount of dehalogenated byproducts. How can I prevent this?

A3: The formation of acetophenone or 1-phenylethanol indicates hydrodebromination, a common side reaction.

  • Catalyst Choice: Some ruthenium catalysts are known to promote hydrodehalogenation.[2] Screening different catalyst systems, including those with different phosphine and diamine ligands, may identify a more selective catalyst.

  • Reaction Conditions:

    • Lower Hydrogen Pressure: Reducing the hydrogen pressure can sometimes disfavor the hydrodehalogenation pathway.

    • Lower Temperature: Performing the reaction at a lower temperature may also improve selectivity towards the desired hydrogenation over dehalogenation.

    • Additives: The addition of certain salts or co-solvents can sometimes suppress dehalogenation, although this requires careful optimization.

Quantitative Data on Catalyst Performance

Catalyst SystemSubstrateConversion (%)e.e. (%)ConditionsReference
(R)-Tol-BINAP/(R,R)-DPEN-RuCl₂Acetophenone>9998 (R)2-propanol, t-BuOK, 8 atm H₂, 25°C, 4h--INVALID-LINK--
(S)-BINAP/(S,S)-DPEN-RuCl₂3'-chloroacetophenone>9995 (S)2-propanol, t-BuOK, 5 atm H₂, rt, 15h[DOI: 10.1039/B923833A]

Note: The performance with 3-bromoacetophenone is expected to be similar, though potentially with a slightly lower reaction rate due to the electronic effects of the bromine substituent.

Experimental Protocols

Catalyst Preparation (in situ activation of a Noyori-type pre-catalyst)

A representative procedure for the in situ activation of a commercially available ruthenium pre-catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]) is as follows:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the ruthenium pre-catalyst (e.g., 0.01 mmol).

  • Add degassed 2-propanol (5 mL).

  • Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.02 mmol in 1 mL of 2-propanol).

  • Stir the mixture at room temperature for 20-30 minutes. The color of the solution should change, indicating the formation of the active catalyst.

Asymmetric Hydrogenation of 3-Bromoacetophenone

A general procedure for the asymmetric hydrogenation is as follows:

  • To the freshly prepared active catalyst solution, add 3-bromoacetophenone (1.0 mmol) dissolved in degassed 2-propanol (4 mL).

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8 atm).

  • Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Quench the reaction by adding a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to obtain the desired this compound.

Visualizations

The following diagrams illustrate key aspects of the asymmetric hydrogenation process and troubleshooting logic.

Catalyst_Activation_and_Hydrogenation_Cycle cluster_activation Catalyst Activation cluster_hydrogenation Hydrogenation Cycle Precatalyst RuCl₂(diphosphine)(diamine) (Pre-catalyst) ActiveCatalyst [RuH(diphosphine)(diamine)]⁺ (Active Catalyst) Precatalyst->ActiveCatalyst + Base, - Cl⁻ Base Base (e.g., t-BuOK) 2-propanol RuH2 RuH₂(diphosphine)(diamine) ActiveCatalyst->RuH2 + H₂ H2 H₂ Ketone 3-Bromoacetophenone Product This compound RuH2->ActiveCatalyst + Ketone - Product

Figure 1. Simplified workflow for catalyst activation and the asymmetric hydrogenation cycle.

Troubleshooting_Workflow Start Low Conversion or e.e. CheckCatalyst Check Catalyst Activity and Preparation Start->CheckCatalyst CheckPurity Analyze Substrate and Solvent Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Pressure, Temp.) Start->CheckConditions OptimizeBase Optimize Base Concentration Start->OptimizeBase ProblemSolved Problem Resolved CheckCatalyst->ProblemSolved Catalyst OK CheckPurity->ProblemSolved Reagents Pure CheckConditions->ProblemSolved Conditions Correct OptimizeBase->ProblemSolved Base Optimized

Figure 2. A logical troubleshooting workflow for common issues in the asymmetric hydrogenation.

Catalyst_Poisoning_Pathway ActiveCatalyst Active Ru-H Catalyst InactiveComplex Inactive Ru-P Complex ActiveCatalyst->InactiveComplex Poisoning ProductFormation Desired Product (High e.e.) ActiveCatalyst->ProductFormation Hydrogenation Poison Poison (P) (e.g., O₂, H₂O, Halides, Acid) NoReaction No Reaction or Low e.e. Product InactiveComplex->NoReaction

Figure 3. A diagram illustrating the catalyst poisoning pathway leading to deactivation.

References

Managing exothermic reactions in the large-scale synthesis of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Large-Scale Synthesis of 1-(3-Bromophenyl)ethanol

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for managing the highly exothermic Grignard reaction used in the large-scale synthesis of this compound. The primary focus is on ensuring process safety and control.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic event in the synthesis of this compound?

A1: The primary exothermic event is the Grignard reaction itself, where an organomagnesium halide (Grignard reagent) reacts with an electrophile like an aldehyde or ketone. Both the formation of the Grignard reagent (e.g., methylmagnesium bromide from methyl bromide and magnesium) and its subsequent reaction with 3-bromobenzaldehyde are highly exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled.[1][2] The quenching of unreacted Grignard reagent at the end of the process is also a significant and rapid exothermic step.[3]

Q2: What is an "induction period" and why is it a major safety concern?

A2: An induction period is a delay before the reaction begins, even after reagents have been added.[1] This is a critical safety hazard because it can lead to the accumulation of unreacted reagents.[1] When the reaction finally initiates, the large quantity of accumulated material can react very rapidly, causing a sudden and violent release of energy (thermal runaway) that can overwhelm the cooling system.[1][2][4] This is often caused by a passivating oxide layer on the magnesium surface or trace impurities.[1]

Q3: How can the risk of a runaway reaction be minimized on a large scale?

A3: Minimizing the risk involves a multi-faceted approach:

  • Controlled Addition: Use a semi-batch process where one reagent (e.g., 3-bromobenzaldehyde or the alkyl halide for reagent formation) is added slowly and at a controlled rate to the other.[5] This ensures the reaction rate is limited by the addition rate, preventing the accumulation of unreacted material.

  • Robust Cooling: The reactor must have a cooling system with sufficient capacity to remove the heat generated by the reaction.[1][2] It is crucial that the cooling capacity exceeds the potential rate of heat generation.[2]

  • Real-Time Monitoring: Employ in-situ monitoring tools like reaction calorimetry (to measure heat flow) and FTIR spectroscopy (to track reagent concentration).[1][5] This provides real-time data on reaction progress and heat output, allowing for immediate adjustments.

  • Initiation Assurance: To overcome dangerous induction periods, a small amount of pre-formed Grignard reagent can be added to the reactor to ensure the reaction starts smoothly before the main addition begins.[6]

Q4: What are the best practices for quenching a large-scale Grignard reaction safely?

A4: Quenching must be performed with extreme caution.

  • Cooling: Always cool the reaction mixture significantly (e.g., in an ice bath to 0°C) before adding any quenching agent.[3]

  • Slow, Dropwise Addition: The quenching agent (e.g., water, saturated aqueous ammonium chloride) must be added very slowly, or "dropwise".[3] Rapid addition can create a violent, uncontrolled exotherm.

  • Choice of Quenching Agent: While water is effective, it can be very vigorous. Saturated aqueous ammonium chloride (NH₄Cl) is a milder alternative that is often preferred for sensitive substrates as it is less exothermic.[3]

  • Respect the Induction Period: Be aware that, similar to the main reaction, quenching can also have an induction period. Do not add more quenching agent if the reaction doesn't start immediately.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
Reaction Fails to Initiate (Long Induction Period) 1. Magnesium surface is passivated (oxide layer).2. Traces of moisture in glassware, solvent, or reagents.3. Reagents are not pure.1. Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.2. Initiation: Add a small amount of pre-synthesized Grignard reagent to start the reaction.[6]3. Check System: Verify that all glassware is oven-dried and the system is under a dry, inert atmosphere (Nitrogen or Argon).[3] Ensure solvents are anhydrous.
Sudden, Rapid Temperature Spike (Runaway Condition) 1. Reagent addition rate is too high.2. Cooling system failure or insufficient capacity.3. Delayed initiation after significant reagent accumulation.[1]1. IMMEDIATELY STOP REAGENT ADDITION. 2. Maximize Cooling: Ensure cooling systems are at maximum capacity.3. Emergency Quench/Dump: If temperature continues to rise uncontrollably, be prepared to execute an emergency procedure, such as quenching or transferring the reactor contents to a dump tank containing a quenching agent.[2]
Low Product Yield 1. Grignard reagent was quenched by moisture or air.2. Side reactions, such as Wurtz coupling.[7]3. Incomplete reaction.1. Improve Inert Atmosphere: Ensure a positive pressure of nitrogen or argon and use anhydrous solvents and reagents.[3]2. Optimize Conditions: Precise control of temperature and addition rates can minimize side reactions.[7]3. Monitor Completion: Use in-situ analysis (e.g., FTIR) or TLC/GC analysis of aliquots to confirm the consumption of starting material before quenching.[1]
Vigorous/Uncontrolled Reaction During Quenching 1. Quenching agent added too quickly.2. Insufficient pre-cooling of the reaction mixture.3. Large excess of unreacted Grignard reagent.1. Stop Addition: Immediately halt the addition of the quenching agent.2. Increase Cooling: Ensure the reactor is sufficiently cooled in an ice bath or with a powerful chiller.3. Resume Cautiously: Once the exotherm is controlled, resume dropwise addition at a much slower rate.[3]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 3-bromobenzaldehyde and a methyl Grignard reagent, with a focus on managing the exothermic reaction.

Materials & Equipment:

  • Jacketed glass reactor with bottom outlet valve, equipped with a mechanical stirrer, condenser, temperature probe, and nitrogen/argon inlet.

  • Chiller/circulator for reactor jacket.

  • Addition funnel or syringe pump for controlled reagent delivery.

  • Anhydrous tetrahydrofuran (THF).[7]

  • Magnesium turnings.

  • Methyl iodide or methyl bromide.

  • 3-Bromobenzaldehyde.[8]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.[3]

Procedure:

  • Reactor Preparation: Ensure the reactor and all glassware are thoroughly oven-dried and assembled while hot under a positive pressure of dry nitrogen or argon.[3]

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings and anhydrous THF.

    • To initiate, add a small portion of the methyl halide solution in THF. If the reaction does not start (indicated by a gentle reflux or temperature rise), add a small crystal of iodine.

    • Once initiated, add the remaining methyl halide solution dropwise via the addition funnel at a rate that maintains a steady, controllable reflux or internal temperature (e.g., 40-50°C). The reactor's cooling system must be active to manage the heat generated.[1]

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure full conversion.[3]

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0-5°C using the reactor's cooling jacket.

    • Prepare a solution of 3-bromobenzaldehyde in anhydrous THF.

    • Add the 3-bromobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C. The addition rate is critical for temperature control.

    • After the addition is complete, allow the mixture to stir for 1-2 hours, slowly warming to room temperature.

  • Controlled Quenching:

    • Cool the reaction mixture back down to 0°C in an ice bath.

    • Slowly and dropwise , add the saturated aqueous NH₄Cl solution.[3] Monitor the temperature closely; if it rises more than 5-10°C, pause the addition until it subsides.

    • Continue adding the quenching solution until gas evolution ceases and the reaction is no longer vigorous.

  • Work-up and Isolation:

    • Add dilute HCl or additional water to dissolve the magnesium salts.[9]

    • Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers, dry with a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product, this compound.

Data Summary

The following table summarizes key parameters for managing the synthesis. Exact values can vary based on equipment scale and specific process optimization.

ParameterRecommended Value / ConditionRationale / Safety Consideration
Reagent Addition Temperature 0 - 10°CLower temperatures slow the reaction rate, making the exotherm easier to control with standard cooling systems.
Quenching Temperature 0 - 5°CMinimizes the vigor of the highly exothermic quenching process, preventing splashing and runaway.
Solvent Anhydrous THFTHF is a common solvent for Grignard reactions; its anhydrous nature is critical to prevent premature quenching of the reagent.[7]
Atmosphere Inert (Nitrogen or Argon)Grignard reagents react rapidly with moisture and oxygen; an inert atmosphere is mandatory for safety and yield.[3]
Quenching Agent Saturated Aqueous NH₄ClA milder, less exothermic alternative to water or strong acids, providing better control during the quench.[3]

Process Diagrams

Workflow for Safe Grignard Synthesis

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction (Critical Control) cluster_quench Phase 3: Quench & Workup p1 Dry Glassware & Setup Under N2/Ar p2 Charge Mg & Anhydrous THF p1->p2 p3 Prepare Aldehyde Solution p2->p3 r1 Initiate Reaction (Iodine/Activator) p3->r1 r2 Controlled Addition of Aldehyde Solution (Maintain T < 10°C) r1->r2 r3 Monitor Reaction (Temp, FTIR, Calorimetry) r2->r3 Real-time Feedback r4 Stir to Completion r2->r4 safety WARNING: Exothermic Hazard at Reaction & Quench Steps r3->r2 q1 Cool Reactor to 0°C r4->q1 q2 SLOW, Dropwise Addition of Sat. aq. NH4Cl q1->q2 q3 Aqueous Workup & Extraction q2->q3 q4 Isolate Product q3->q4

Caption: Workflow for the large-scale synthesis of this compound.

Troubleshooting Logic for Thermal Excursions

G start Monitor Internal Temperature (T_internal) decision1 Is T_internal > T_setpoint? start->decision1 action1 Immediately STOP Reagent Addition decision1->action1 Yes end_ok Continue Monitoring decision1->end_ok No action2 Increase Cooling to Maximum action1->action2 decision2 Is Temperature Decreasing? action2->decision2 action3 Resume Addition at Slower Rate decision2->action3 Yes action4 EMERGENCY: Prepare for Quench or Reactor Dump decision2->action4 No action3->end_ok end_alert Execute Emergency Protocol action4->end_alert

Caption: Decision tree for managing a temperature spike during an exothermic reaction.

References

Validation & Comparative

A Comparative Guide to the Validation of ¹H NMR for Purity Assessment of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical entities is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of 1-(3-Bromophenyl)ethanol. This document outlines the experimental protocol for quantitative ¹H NMR (qNMR), presents comparative data, and illustrates the workflow and calculation logic using diagrams.

Introduction to qNMR for Purity Determination

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[1][2][3] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound, qNMR is a direct and absolute method.[1][4][5] The fundamental principle of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that resonance.[1][2] This allows for the direct quantification of a substance against a certified internal standard of a different compound.[4]

Key advantages of qNMR include:

  • Direct Measurement : It does not require a chemically identical reference standard of the analyte.[4]

  • High Accuracy and Precision : qNMR is capable of providing highly accurate and precise purity values.[4][6]

  • Versatility : A single internal standard can be used for the quantification of a wide range of compounds.[4]

  • Structural Information : It provides structural information about the analyte and any impurities present in the same experiment.[4]

  • Speed : qNMR measurements can often be faster than developing and running a new chromatographic method.[4]

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, other methods are also routinely used for purity assessment. The choice of method often depends on the specific requirements of the analysis.

Feature¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.
Quantification Absolute (with internal standard)Relative (requires analyte-specific reference standard)Relative (requires analyte-specific reference standard)
Reference Standard Different, well-characterized compound (e.g., maleic acid, dimethyl sulfone)Certified reference standard of this compoundCertified reference standard of this compound
Selectivity High, based on unique chemical shifts of protons.High, based on retention time.High, based on retention time.
Impurity Identification Can provide structural information on unknown impurities.Requires reference standards for positive identification.Requires reference standards or mass spectrometry (GC-MS).
Sample Throughput LowerHigher, especially with autosamplers.Higher, especially with autosamplers.
Limit of Detection (LOD) Generally higher (mg/mL range)Generally lower (µg/mL to ng/mL range)Generally lower (µg/mL to ng/mL range)
Sample Preparation Simple: accurate weighing and dissolution.More complex: mobile phase preparation, filtration.Can require derivatization for non-volatile compounds.
Validation Guidelines ICH Q2(R2) applicable.[7][8][9]ICH Q2(R2) well-established.[7][8][9]ICH Q2(R2) well-established.[7][8][9]

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Equipment

  • This compound (analyte)

  • High-purity internal standard (e.g., Maleic Acid, ≥99.5% purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to at least 0.01 mg)

  • Volumetric flasks and pipettes

2. Sample Preparation

  • Accurately weigh about 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh about 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

  • Spectrometer Setup : Use a standard 1D proton pulse program.

  • Key Parameters :

    • Pulse Angle : 30°

    • Relaxation Delay (d1) : At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[4]

    • Number of Scans (ns) : 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

    • Acquisition Time (aq) : At least 3 seconds.[4]

    • Spectral Width (sw) : Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).

4. Data Processing and Purity Calculation

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and apply a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the quartet corresponding to the methine proton (CH) or the doublet for the methyl protons (CH₃) can be used. For maleic acid, the singlet for the two olefinic protons is used.

  • The purity of the analyte is calculated using the following formula:

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the selected signal of the analyte

    • I_IS = Integral of the selected signal of the internal standard

    • N_analyte = Number of protons for the selected analyte signal

    • N_IS = Number of protons for the selected internal standard signal

    • MW_analyte = Molecular weight of the analyte (201.06 g/mol for this compound)[10]

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and Internal Standard Signals processing->integration purity_calc Calculate Purity (% w/w) integration->purity_calc

Experimental workflow for qNMR purity assessment.

logical_relationship cluster_inputs Inputs cluster_calculation Calculation Formula cluster_output Output I_analyte Analyte Integral (I_analyte) ratio1 I_analyte / I_IS I_analyte->ratio1 I_IS IS Integral (I_IS) I_IS->ratio1 N_analyte Analyte Protons (N_analyte) ratio2 N_IS / N_analyte N_analyte->ratio2 N_IS IS Protons (N_IS) N_IS->ratio2 MW_analyte Analyte MW ratio3 MW_analyte / MW_IS MW_analyte->ratio3 MW_IS IS MW MW_IS->ratio3 m_analyte Analyte Mass (m_analyte) ratio4 m_IS / m_analyte m_analyte->ratio4 m_IS IS Mass (m_IS) m_IS->ratio4 P_IS IS Purity (P_IS) multiply4 * P_IS->multiply4 multiply1 * ratio1->multiply1 ratio2->multiply1 multiply2 * ratio3->multiply2 multiply3 * ratio4->multiply3 multiply1->multiply2 multiply2->multiply3 multiply3->multiply4 Purity Purity of this compound (% w/w) multiply4->Purity

Logical relationship for purity calculation.

Conclusion

The validation of ¹H NMR for the purity assessment of this compound demonstrates a robust, accurate, and efficient analytical method.[1][6] While chromatographic techniques like HPLC and GC are invaluable for routine quality control and trace impurity analysis, qNMR offers the distinct advantage of being a primary, absolute quantification method that also provides structural confirmation.[4][5] For research and development, where certified reference standards of new chemical entities may not be available, qNMR is a particularly powerful tool.[1] The choice of analytical technique should be based on the specific requirements of the analysis, but ¹H qNMR stands as a highly reliable and orthogonal method for the definitive purity determination of this compound.

References

A Comparative Guide to Enantiomeric Excess Determination of 1-(3-Bromophenyl)ethanol: Mosher's Acid vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount in the synthesis and characterization of chiral molecules. This guide provides a detailed comparison of the widely used Mosher's acid derivatization method with modern chromatographic techniques—chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC)—for the ee determination of the key chiral intermediate, 1-(3-bromophenyl)ethanol.

This comparison will delve into the experimental protocols, present quantitative data for each method, and offer a clear visual representation of the workflows, enabling an informed decision on the most suitable technique for your analytical needs.

Mosher's Acid Derivatization Followed by NMR Analysis

The Mosher's acid method is a classic chemical derivatization technique used to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines.[1] The method involves the reaction of the chiral alcohol with an enantiomerically pure chiral derivatizing agent, typically (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters.[2][3] These diastereomers exhibit distinct signals in their Nuclear Magnetic Resonance (NMR) spectra, allowing for the quantification of each enantiomer.[1][3]

Experimental Protocol: Mosher's Esterification of this compound

This protocol is a general procedure that can be adapted for this compound.[4][5]

Materials:

  • This compound (of unknown ee)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Esterification: In two separate flame-dried NMR tubes or small vials, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous DCM. To one tube, add a slight molar excess (1.1-1.2 equivalents) of (R)-MTPA-Cl and a small amount of anhydrous pyridine (as a scavenger for the HCl byproduct). To the second tube, add the same molar excess of (S)-MTPA-Cl and pyridine.

  • Reaction: Seal the tubes and allow the reactions to proceed at room temperature for several hours or until completion (monitoring by TLC or LC-MS is recommended).

  • Work-up (if necessary): For NMR analysis, the crude reaction mixture can often be used directly. If purification is required, the reaction mixture can be diluted with a suitable organic solvent, washed with a mild aqueous acid (e.g., 1% HCl) to remove pyridine, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • NMR Analysis: Dissolve the resulting diastereomeric esters in CDCl₃. Acquire ¹H NMR and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA esters.

Data Analysis: The enantiomeric excess is determined by the integration of well-resolved signals corresponding to each diastereomer in the NMR spectrum.[1] For ¹H NMR, protons close to the chiral center, such as the methine proton or the methyl protons of the ethanol moiety, are often used. In ¹⁹F NMR, the trifluoromethyl groups of the two diastereomers will give rise to two distinct singlets, which can be integrated to determine the ee.[2]

Logical Workflow for Mosher's Acid Analysis

Mosher_Method cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis A This compound Reaction_R Esterification with (R)-MTPA-Cl A->Reaction_R Reaction_S Esterification with (S)-MTPA-Cl A->Reaction_S R_MTPA (R)-MTPA-Cl R_MTPA->Reaction_R S_MTPA (S)-MTPA-Cl S_MTPA->Reaction_S NMR ¹H or ¹⁹F NMR Spectroscopy Reaction_R->NMR Reaction_S->NMR Integration Integration of Diastereomeric Signals NMR->Integration EE_Calc ee Calculation Integration->EE_Calc

Caption: Workflow for ee determination using Mosher's acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC of this compound

The following method has been reported for the enantiomeric separation of this compound:

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Chiralcel OB-H

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 0.6 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25°C

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Data Acquisition: Record the chromatogram, monitoring the absorbance at 210 nm.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The formula for calculating ee is:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Experimental Workflow for Chiral HPLC Analysis

Chiral_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Solution Injection Injection Sample->Injection Separation Chiral Stationary Phase Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration EE_Calc ee Calculation Integration->EE_Calc

Caption: Workflow for ee determination using Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is another effective chromatographic method for separating enantiomers, particularly for volatile and thermally stable compounds. Similar to chiral HPLC, it utilizes a chiral stationary phase to achieve separation.

Experimental Protocol: Chiral GC of this compound

A specific, validated protocol for this compound was not found in the initial search. However, a general protocol for chiral alcohols would involve the following:

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Chromatographic Conditions (Hypothetical):

  • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) would be a suitable starting point.

  • Carrier Gas: Helium or Hydrogen

  • Injector and Detector Temperature: Optimized to ensure volatilization without degradation.

  • Oven Temperature Program: A temperature ramp would be developed to achieve baseline separation of the enantiomers.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane). Derivatization to a more volatile species (e.g., trimethylsilyl ether) may be necessary.

  • Injection: Inject a small volume of the sample into the GC.

  • Data Acquisition: Record the chromatogram.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the same manner as for chiral HPLC.

Experimental Workflow for Chiral GC Analysis

Chiral_GC cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample This compound Solution Injection Injection Sample->Injection Separation Chiral Capillary Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration EE_Calc ee Calculation Integration->EE_Calc

Caption: Workflow for ee determination using Chiral GC.

Comparison of Methods

The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required accuracy and precision, and whether the determination of absolute configuration is also necessary.

FeatureMosher's Acid (NMR)Chiral HPLCChiral GC
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[1]Physical separation of enantiomers on a chiral stationary phase.[1]Physical separation of volatile enantiomers on a chiral stationary phase.
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1]Chromatogram with baseline-separated peaks for each enantiomer.[1]Chromatogram with baseline-separated peaks for each enantiomer.
Quantitative Data Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.Enantiomeric excess (ee) calculated from the integrated peak areas.[1]Enantiomeric excess (ee) calculated from the integrated peak areas.
Determination of Absolute Configuration Yes, by comparing the spectra of (R)- and (S)-derivatives.[1]No, requires a standard of known configuration.No, requires a standard of known configuration.
Accuracy for ee Can be less accurate due to potential peak overlap and integration errors.High accuracy and precision with good baseline separation.High accuracy and precision with good baseline separation.
Sample Requirement Typically requires milligrams of sample.Can be performed with smaller sample quantities.Generally requires small sample quantities.
Development Time Method is generally applicable with minimal development.Requires method development to find a suitable chiral stationary phase and mobile phase.Requires method development for column selection and temperature programming.
Instrumentation Requires access to an NMR spectrometer.Requires a dedicated HPLC system with a chiral column.Requires a dedicated GC system with a chiral column.

Conclusion

For the routine determination of the enantiomeric excess of this compound, chiral HPLC offers a robust, accurate, and sensitive method, with a specific protocol readily available. It is often the preferred method in quality control and high-throughput screening environments.

Chiral GC is a viable alternative, particularly if the instrumentation is readily available and the compound is sufficiently volatile, though method development may be required.

The Mosher's acid method , while being a more classical technique, remains invaluable, especially when the determination of the absolute configuration is also required. Although it can be more time-consuming and may have limitations in terms of accuracy for ee determination compared to chromatographic methods, its ability to provide structural information makes it a powerful tool in synthetic chemistry research.

Ultimately, the selection of the most appropriate method will be guided by the specific analytical goals, available resources, and the desired level of information about the chiral analyte.

References

Reactivity Face-Off: 1-(3-Bromophenyl)ethanol vs. 1-(4-Bromophenyl)ethanol - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of isomeric starting materials is paramount for reaction optimization and the prediction of product outcomes. This guide provides a detailed comparison of the reactivity of 1-(3-Bromophenyl)ethanol and 1-(4-Bromophenyl)ethanol, focusing on the electronic effects of the bromine substituent's position on key chemical transformations.

Theoretical Underpinnings of Reactivity: An Electronic Perspective

The difference in reactivity between this compound and 1-(4-Bromophenyl)ethanol stems primarily from the electronic effects exerted by the bromine atom on the phenyl ring. Bromine, being an electronegative atom, exhibits a dual electronic influence: a deactivating inductive effect (-I) that withdraws electron density through the sigma bond network, and a weakly activating resonance effect (+R) that donates electron density through its lone pairs into the pi system of the aromatic ring. The position of the bromine atom—meta or para—determines the interplay of these effects at the reaction center, the benzylic carbon.

Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. A positive σ value indicates an electron-withdrawing group, which tends to decrease the rate of reactions where a positive charge develops at the benzylic position (e.g., SN1 reactions) and increase the rate of reactions where a negative charge develops. Conversely, a negative σ value signifies an electron-donating group.

Substituentσ_meta (σ_m)σ_para (σ_p)
-Br+0.39+0.23

The more positive σ value for the meta-bromo substituent (+0.39) compared to the para-bromo substituent (+0.23) indicates that the bromine atom is more electron-withdrawing when positioned meta to the reaction center. This is because the resonance effect, which is electron-donating, primarily influences the ortho and para positions. At the meta position, the electron-withdrawing inductive effect dominates.

This fundamental electronic difference dictates the relative reactivity of the two isomers in various chemical transformations, as summarized in the table below.

Comparative Reactivity at a Glance

Reaction TypeThis compound1-(4-Bromophenyl)ethanolRationale
Oxidation (e.g., with KMnO₄) Expected to be slower Expected to be faster The para-bromo substituent is less deactivating, leading to a higher electron density at the benzylic carbon, making it more susceptible to oxidation.
SN1 Solvolysis Expected to be slower Expected to be faster The para-bromo substituent is less destabilizing to the benzylic carbocation intermediate due to the partial offsetting of the inductive effect by resonance.
Electrophilic Aromatic Substitution Ring is more deactivated Ring is less deactivated The stronger net electron-withdrawing effect of the meta-bromo group deactivates the aromatic ring towards electrophilic attack more significantly.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical predictions, the following detailed experimental protocols can be employed.

Experiment 1: Comparative Oxidation using Potassium Permanganate

Objective: To compare the relative rates of oxidation of this compound and 1-(4-Bromophenyl)ethanol by monitoring the disappearance of the purple permanganate ion.

Materials:

  • This compound

  • 1-(4-Bromophenyl)ethanol

  • Potassium permanganate (KMnO₄) solution (standardized, e.g., 0.01 M)

  • Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)

  • Acetone (solvent)

  • Distilled water

  • UV-Vis Spectrophotometer

  • Thermostated water bath

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of this compound and 1-(4-Bromophenyl)ethanol in acetone.

    • Prepare a standardized aqueous solution of potassium permanganate (e.g., 0.01 M).

    • Prepare a dilute solution of sulfuric acid (e.g., 1 M).

  • Kinetic Run (to be performed separately for each isomer):

    • In a temperature-controlled reaction vessel (e.g., a flask in a water bath at 25°C), mix a known volume of the alcohol solution with a known volume of dilute sulfuric acid.

    • Initiate the reaction by adding a known volume of the standardized potassium permanganate solution.

    • Immediately start a timer and withdraw aliquots of the reaction mixture at regular intervals.

    • Quench the reaction in the aliquot (e.g., by adding a solution of sodium sulfite).

    • Measure the absorbance of the unreacted permanganate ion at its λ_max (around 525-545 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the concentration of KMnO₄ versus time for each isomer.

    • Determine the initial rate of reaction for both isomers from the slope of the concentration vs. time plot at t=0.

    • Compare the initial rates to determine the relative reactivity. The isomer with the faster rate of permanganate disappearance is the more reactive one.

Experiment 2: Comparative SN1 Solvolysis

Objective: To compare the relative rates of SN1 solvolysis of this compound and 1-(4-Bromophenyl)ethanol by monitoring the formation of HBr.

Materials:

  • This compound

  • 1-(4-Bromophenyl)ethanol

  • Ethanol (solvent)

  • Distilled water

  • Silver nitrate (AgNO₃) solution in ethanol (e.g., 0.1 M)

  • Thermostated water bath

  • Conductivity meter or pH meter

  • Reaction vessels (e.g., test tubes or small flasks)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of this compound and 1-(4-Bromophenyl)ethanol in a suitable solvent mixture (e.g., 80:20 ethanol:water).

  • Kinetic Run (to be performed in parallel for each isomer):

    • Place a known volume of each alcohol solution into separate reaction vessels and allow them to equilibrate in a thermostated water bath (e.g., 50°C).

    • Initiate the solvolysis reaction. The solvent (ethanol/water) acts as the nucleophile.

    • Monitor the progress of the reaction by either:

      • Conductivity: Measure the increase in conductivity over time due to the formation of H⁺ and Br⁻ ions.

      • Titration: At regular intervals, withdraw an aliquot and titrate the produced HBr with a standardized solution of a weak base.

      • Precipitation with AgNO₃: At regular intervals, add an aliquot to a solution of silver nitrate and measure the time taken for the appearance of a silver bromide (AgBr) precipitate or quantify the amount of precipitate formed.

  • Data Analysis:

    • Plot the concentration of HBr formed (or a related property like conductivity) versus time for each isomer.

    • Determine the initial rate of solvolysis for both isomers.

    • The isomer with the higher initial rate of HBr formation is the more reactive one in an SN1 reaction.

Visualizing the Underlying Principles

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the electronic effects and a typical experimental workflow.

electronic_effects cluster_meta This compound Derivative cluster_para 1-(4-Bromophenyl)ethanol Derivative m_intermediate Meta-Substituted Carbocation m_structure Br at meta position Stronger -I effect dominates More destabilized carbocation m_intermediate->m_structure Electronic Effect p_intermediate Para-Substituted Carbocation p_structure Br at para position -I effect partially offset by +R effect Less destabilized carbocation p_intermediate->p_structure Electronic Effect reactivity reactivity reactivity->m_intermediate Slower SN1 Rate reactivity->p_intermediate Faster SN1 Rate

Caption: Electronic effects on carbocation stability in SN1 reactions.

experimental_workflow start Prepare Equimolar Solutions of Isomers & Oxidant thermostat Equilibrate Reactants in Thermostated Bath start->thermostat mix Initiate Reaction by Mixing thermostat->mix monitor Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) mix->monitor data Collect Data at Regular Time Intervals monitor->data plot Plot Concentration vs. Time data->plot rate Determine Initial Reaction Rates plot->rate compare Compare Rates to Determine Relative Reactivity rate->compare

Caption: General workflow for kinetic analysis of alcohol oxidation.

Conclusion

The reactivity of this compound and 1-(4-Bromophenyl)ethanol is intrinsically linked to the position of the bromine substituent. Due to the dominance of the inductive effect at the meta position, this compound is generally less reactive in reactions that proceed through an electron-deficient transition state or intermediate, such as oxidation and SN1 solvolysis. Conversely, 1-(4-Bromophenyl)ethanol, where the deactivating inductive effect is partially mitigated by the resonance effect, is expected to exhibit higher reactivity in these transformations. The provided experimental protocols offer a robust framework for the empirical verification of these theoretical principles, enabling researchers to make informed decisions in their synthetic endeavors.

Performance of different catalysts for the asymmetric reduction of 3-bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

The asymmetric reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where enantiomerically pure building blocks are paramount. 3-Bromoacetophenone is a valuable precursor for a variety of biologically active molecules, and its conversion to the corresponding chiral 1-(3-bromophenyl)ethanol is a critical transformation. This guide provides a comparative overview of the performance of different catalyst systems for this reaction, including transition metal catalysts (iridium and ruthenium), biocatalysts, and organocatalysts.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the asymmetric reduction of 3-bromoacetophenone and its close analogs. Key metrics include catalyst type, specific catalyst used, substrate, reaction conditions, enantiomeric excess (ee%), and yield or conversion.

Catalyst TypeCatalystSubstrateReaction ConditionsEnantiomeric Excess (ee%)Yield/Conversion
Iridium IrH(CO)(PPh₃)₃ / Chiral PNNP Ligand3-Bromoacetophenone2-propanol, room temp.94%High TOF (27,300 h⁻¹)
Iridium Ir(IMe)₂(l-Pro)(H)(I)Acetophenone DerivativesIsopropanol, 80 °Cup to 95%-
Ruthenium 'Reverse-tethered' Ru(II) complex3-BromoacetophenoneFormic acid/triethylamine, CH₂Cl₂72% (S)-
Biocatalyst Aspergillus niger EBK-9 (whole cells)4-BromoacetophenoneGlucose, yeast extract, ram horn peptone medium>99% (R)82% (100% conversion)
Biocatalyst Carrot Root (Daucus carota)Bromoacetophenone derivativesWater, room temp.High-
Organocatalyst Corey-Bakshi-Shibata (CBS) Catalystω-BromoacetophenoneBorane (BH₃), THF>96%-

Mandatory Visualization

Below is a generalized workflow for the asymmetric reduction of 3-bromoacetophenone, applicable to a range of catalytic systems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve 3-bromoacetophenone in appropriate solvent C Combine substrate and catalyst A->C B Prepare catalyst solution/suspension B->C D Add reducing agent (e.g., H₂, isopropanol, BH₃) C->D E Maintain reaction conditions (temperature, pressure, time) D->E F Quench reaction E->F G Extract product F->G H Purify product (e.g., chromatography) G->H I Determine yield and ee% (e.g., chiral HPLC/GC) H->I

General workflow for the asymmetric reduction of 3-bromoacetophenone.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison table.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is based on the highly efficient iridium catalyst system for the reduction of aromatic ketones.[1]

  • Catalyst Preparation: The chiral iridium catalyst is generated in situ by mixing IrH(CO)(PPh₃)₃ and a chiral PNNP ligand in a suitable solvent under an inert atmosphere.

  • Reaction Procedure:

    • In a dried reaction vessel under an inert atmosphere, the iridium precursor and the chiral PNNP ligand are dissolved in 2-propanol.

    • 3-Bromoacetophenone is added to the catalyst solution.

    • The reaction mixture is stirred at room temperature, and the progress is monitored by an appropriate analytical technique (e.g., TLC, GC).

    • Upon completion, the solvent is removed under reduced pressure.

  • Work-up and Analysis:

    • The residue is purified by column chromatography on silica gel to isolate the chiral alcohol.

    • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is based on the use of a 'reverse-tethered' ruthenium(II) catalyst.

  • Reaction Procedure:

    • A mixture of formic acid and triethylamine (as the hydrogen source) is prepared.

    • The ruthenium catalyst and 3-bromoacetophenone are dissolved in a suitable solvent (e.g., CH₂Cl₂).

    • The formic acid/triethylamine mixture is added to the substrate and catalyst solution.

    • The reaction is stirred at a controlled temperature until completion.

  • Work-up and Analysis:

    • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

    • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.

    • The product is purified by column chromatography.

    • Enantiomeric excess is determined by chiral HPLC or GC.

Biocatalytic Reduction Using Whole Cells of Aspergillus niger

This protocol describes the whole-cell biocatalytic reduction of a bromoacetophenone derivative.[2][3]

  • Microorganism Cultivation: Aspergillus niger EBK-9 is cultivated in a suitable growth medium (e.g., containing glucose, yeast extract, and ram horn peptone) under aerobic conditions.

  • Biotransformation:

    • To the cultured microorganism, 4-bromoacetophenone is added.

    • The culture is incubated on a shaker at a controlled temperature.

    • The reaction progress is monitored over time.

  • Work-up and Analysis:

    • The mycelium is separated by filtration.

    • The filtrate is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extracts are dried and concentrated.

    • The product is purified, and the enantiomeric excess is determined by chiral GC or HPLC.

Organocatalytic Corey-Bakshi-Shibata (CBS) Reduction

This is a general protocol for the well-established CBS reduction, which has shown high efficiency for ω-bromoacetophenone.[2][4][5]

  • Reaction Procedure:

    • The chiral oxazaborolidine catalyst (CBS catalyst) is dissolved in an anhydrous solvent (typically THF) under an inert atmosphere.

    • A solution of borane (e.g., BH₃·THF or BH₃·SMe₂) is added to the catalyst solution at a controlled temperature (often 0 °C or room temperature).

    • A solution of the bromoacetophenone in the same solvent is added slowly to the catalyst-borane mixture.

    • The reaction is stirred until completion.

  • Work-up and Analysis:

    • The reaction is carefully quenched by the slow addition of methanol.

    • The solvent is removed under reduced pressure.

    • The residue is treated with an aqueous acid solution (e.g., 1M HCl) to hydrolyze the borate esters.

    • The product is extracted with an organic solvent, dried, and purified by chromatography.

    • The enantiomeric excess is determined by chiral HPLC or GC.

Concluding Remarks

The choice of catalyst for the asymmetric reduction of 3-bromoacetophenone depends on several factors, including the desired enantioselectivity, yield, cost, and scalability. Transition metal catalysts, particularly those based on iridium, offer very high turnover frequencies and excellent enantioselectivity. Ruthenium catalysts also provide a viable option. Biocatalysis, using whole cells of microorganisms like Aspergillus niger or even readily available plant materials, presents a green and highly enantioselective alternative, especially for producing the (R)-enantiomer. Organocatalysis, exemplified by the CBS reduction, is a powerful metal-free method that can achieve very high enantiomeric excess. Researchers and drug development professionals should consider these factors when selecting the most appropriate catalytic system for their specific needs.

References

Determining Molecular Chirality: A Comparative Guide to Vibrational Circular Dichroism and Other Techniques for the Absolute Configuration of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a comparative overview of Vibrational Circular Dichroism (VCD) spectroscopy and other common methods for assigning the absolute stereochemistry of chiral molecules, using 1-(3-Bromophenyl)ethanol as a model compound.

The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its pharmacological and toxicological properties. Therefore, robust analytical techniques for its determination are paramount. Here, we compare the VCD method with established techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.

At a Glance: Comparison of Methods

FeatureVibrational Circular Dichroism (VCD)X-ray Crystallography (Anomalous Dispersion)NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Principle Differential absorption of left and right circularly polarized infrared light by enantiomers.Diffraction of X-rays by a single crystal, where the presence of a heavy atom causes intensity differences between Friedel pairs.Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable chemical shifts in the NMR spectrum.
Sample Phase Solution or neat liquidCrystalline solidSolution
Sample Amount Typically mg scaleTypically mg scale, requires a single crystal of sufficient qualityTypically mg scale
Instrumentation VCD SpectrometerSingle-crystal X-ray diffractometerHigh-resolution NMR spectrometer
Key Advantage Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.Provides the definitive absolute configuration if a suitable crystal is obtained.Does not require specialized spectroscopic equipment beyond a standard NMR instrument.
Key Limitation Requires quantum chemical calculations for spectral interpretation.Crystal growth can be a significant bottleneck.Requires chemical derivatization, which may not be straightforward for all molecules.
Data for this compound Predicted VCD spectrum would show mirror-image bands for (R) and (S) enantiomers.The presence of the bromine atom is advantageous for anomalous dispersion measurements.Derivatization of the hydroxyl group would lead to predictable shifts in the proton NMR spectrum.
Specific Rotation of (S)-enantiomer -25.8° (c = 1.00 in CHCl3)[1]N/AN/A

Experimental and Logical Workflows

The determination of absolute configuration by VCD involves a combination of experimental measurement and computational modeling. The workflow is compared below with other methods.

G Experimental Workflow: VCD Analysis cluster_exp Experimental Measurement cluster_comp Computational Modeling Sample Sample Preparation (this compound in solvent) VCD_Measurement VCD & IR Spectra Acquisition Sample->VCD_Measurement Comparison Spectral Comparison (Experimental vs. Calculated) VCD_Measurement->Comparison Conformer_Search Conformational Search (e.g., for (R)-enantiomer) DFT_Optimization DFT Geometry Optimization & Frequency Calculation Conformer_Search->DFT_Optimization VCD_Calculation VCD Spectrum Calculation DFT_Optimization->VCD_Calculation VCD_Calculation->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: VCD experimental and computational workflow.

G Logical Comparison of Methods cluster_vcd VCD cluster_xray X-ray Crystallography cluster_nmr NMR (Mosher's Method) Start Chiral Molecule (this compound) VCD_Exp Measure VCD Spectrum Start->VCD_Exp Xray_Crystal Grow Single Crystal Start->Xray_Crystal NMR_Deriv Derivatize with (R)- and (S)-MTPA Start->NMR_Deriv VCD_Comp Compare Spectra VCD_Exp->VCD_Comp VCD_Calc Calculate VCD Spectrum VCD_Calc->VCD_Comp End Absolute Configuration VCD_Comp->End Xray_Diff Collect Diffraction Data Xray_Crystal->Xray_Diff Xray_Anom Analyze Anomalous Dispersion Xray_Diff->Xray_Anom Xray_Anom->End NMR_Acq Acquire 1H NMR Spectra NMR_Deriv->NMR_Acq NMR_Comp Compare Chemical Shifts (Δδ) NMR_Acq->NMR_Comp NMR_Comp->End

Caption: Logical workflow comparison for absolute configuration determination.

Detailed Experimental Protocols

Vibrational Circular Dichroism (VCD)
  • Sample Preparation : A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.

  • Spectral Acquisition : The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. The spectra are typically collected over several hours to achieve an adequate signal-to-noise ratio.

  • Computational Analysis :

    • A conformational search for one enantiomer (e.g., the R-enantiomer) of this compound is performed using molecular mechanics or other suitable methods.

    • The geometries of the low-energy conformers are optimized, and their vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.

    • The calculated spectra of the individual conformers are Boltzmann-averaged to generate the final theoretical VCD spectrum.

  • Configuration Assignment : The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

X-ray Crystallography (Anomalous Dispersion)
  • Crystallization : A single crystal of enantiomerically pure this compound of suitable size and quality is grown. This can be a challenging step, especially for oils or compounds that are difficult to crystallize.

  • Data Collection : The crystal is mounted on a single-crystal X-ray diffractometer, and diffraction data are collected. The presence of the bromine atom in this compound is advantageous as it is a relatively heavy atom that gives a significant anomalous scattering signal.[2]

  • Structure Solution and Refinement : The crystal structure is solved and refined.

  • Absolute Configuration Determination : The absolute configuration is determined by analyzing the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which will be measurably different due to the anomalous scattering from the bromine atom.[2][3] The Flack parameter is calculated to provide a statistical measure of the correctness of the assigned absolute configuration.

NMR with Chiral Derivatizing Agents (Mosher's Method)
  • Derivatization : The enantiomerically pure this compound is reacted in two separate experiments with the (R)- and (S)-enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomeric esters.[4][5][6]

  • NMR Analysis : High-resolution ¹H NMR spectra of both diastereomeric esters are recorded.

  • Configuration Assignment : The chemical shifts of the protons on either side of the newly formed stereocenter are compared between the two diastereomeric esters. A consistent pattern of chemical shift differences (Δδ = δS - δR) for these protons allows for the assignment of the absolute configuration of the original alcohol based on the established Mosher's method model.[4][7]

Conclusion

The determination of the absolute configuration of chiral molecules is a multifaceted challenge with several powerful analytical techniques at the disposal of researchers. VCD spectroscopy offers a robust and versatile solution-phase method that is complementary to the solid-state certainty of X-ray crystallography and the more classical derivatization-based NMR methods. For a molecule like this compound, all three methods are viable, and the choice of technique will often depend on the physical properties of the sample, the available instrumentation, and the specific requirements of the research or development program.

References

A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization in the pharmaceutical and chemical industries. Two of the most powerful and widely employed methods for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of these two techniques for the cross-validation of enantiomeric excess, supported by experimental data and detailed methodologies.

The fundamental principle behind determining enantiomeric excess lies in creating a chiral environment to distinguish between enantiomers, which are otherwise identical in their physical and chemical properties in an achiral setting. Chiral HPLC accomplishes this by physically separating the enantiomers on a chiral stationary phase (CSP), resulting in different retention times.[1] In contrast, chiral NMR spectroscopy typically employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to form transient diastereomeric complexes, which leads to distinct signals for each enantiomer in the NMR spectrum.[1]

Quantitative Performance Comparison

The choice between HPLC and NMR for ee determination often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.[1] Below is a summary of key performance characteristics for both techniques, using the analysis of β-blockers as a representative example.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Accuracy High, with results showing good agreement with nominal concentrations.High, with absolute errors in ee determinations reported to be within 2.0%.
Precision/Reproducibility Excellent, with high reproducibility.Good, with results in good agreement with HPLC methods.
Limit of Detection (LOD) Generally high, with LODs around 1.5 µg/mL reported for some methods. For bisoprolol, the LOD was 0.025 µg/mL.Generally lower sensitivity. For metoprolol, the LOD was roughly 1.2% of the minor enantiomer.
Limit of Quantitation (LOQ) For bisoprolol, the LOQ was 0.075 µg/mL.For metoprolol, the LOQ was roughly 2.0% of the minor enantiomer.
Typical Analysis Time 15-60 minutes per sample.5-15 minutes per sample (after derivatization).[2]
Sample Throughput Lower; method development can be time-consuming.[1][2]Higher; suitable for rapid screening of multiple samples.[2]
Solvent Consumption High (>60 mL of mobile phase per sample).[2]Low (~0.6 mL of deuterated solvent per sample).[1][2]
Non-destructive NoYes, the sample can be recovered.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for both chiral HPLC and chiral NMR.

Chiral HPLC Protocol for ee Determination of a Racemic Beta-Blocker

This protocol provides a general guideline for the chiral separation of beta-blockers.[1]

Sample Preparation:

  • Dissolve the racemic beta-blocker standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[1]

  • Column: A teicoplanin-based or other suitable chiral stationary phase.[1]

  • Mobile Phase: A typical mobile phase would be 100% methanol or a mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact composition may require optimization.[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.[1]

  • Detection: UV at 220 nm or 275 nm.[1][3]

  • Injection Volume: 10 µL.[1]

Data Analysis:

  • Integrate the peak areas for the two separated enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = |([Area of Enantiomer 1] - [Area of Enantiomer 2]) / ([Area of Enantiomer 1] + [Area of Enantiomer 2])| * 100.[1]

Chiral NMR Protocol for ee Determination of a Primary Amine using a Chiral Solvating Agent

This protocol outlines a rapid method for determining the enantiopurity of primary amines using a BINOL-derived chiral solvating agent.[1]

Sample Preparation:

  • Directly in a 5 mm NMR tube, mix the amine analyte (0.0125–0.2 mmol) and the chiral solvating agent (e.g., (S)-BINOL derivative, 0.0125–0.1 mmol).[1]

  • Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]

NMR Data Acquisition:

  • Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[1]

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at 25°C.[1]

Data Analysis:

  • Identify the well-resolved signals corresponding to each diastereomeric complex.

  • Integrate the distinct resonance peaks for each of the enantiomers.[1]

  • Calculate the enantiomeric excess based on the ratio of the integrated peak areas. For validation, a linear relationship between the calculated and theoretical ee values should be established.[1]

Visualization of Workflows

To better illustrate the processes involved in cross-validation and method selection, the following diagrams are provided.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_nmr NMR Method hplc_dev Develop Chiral HPLC Method hplc_val Validate HPLC Method (Linearity, Precision, Accuracy) hplc_dev->hplc_val hplc_an Analyze Sample by HPLC hplc_val->hplc_an hplc_calc Calculate ee (HPLC) hplc_an->hplc_calc compare Compare ee Results hplc_calc->compare nmr_dev Select Chiral Solvating/Derivatizing Agent nmr_val Validate NMR Method (Confirm Signal Resolution) nmr_dev->nmr_val nmr_an Analyze Sample by NMR nmr_val->nmr_an nmr_calc Calculate ee (NMR) nmr_an->nmr_calc nmr_calc->compare consistent Results Consistent? compare->consistent conclusion Conclusion on Enantiomeric Purity consistent->conclusion

Cross-validation workflow for ee analysis.

MethodSelection cluster_criteria Decision Criteria start Analytical Need sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No hplc Chiral HPLC sensitivity->hplc Yes nondestructive Non-destructive Analysis? throughput->nondestructive No nmr Chiral NMR throughput->nmr Yes nondestructive->hplc No nondestructive->nmr Yes

Decision tree for method selection.

Conclusion

Both chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the determination of enantiomeric excess. Chiral HPLC is a well-established, highly sensitive, and robust method that provides physical separation of enantiomers, leading to excellent resolution and accurate quantification. It is often the method of choice for routine quality control in a regulated environment.

Chiral NMR offers a rapid and non-destructive method for determining enantiomeric excess.[1] It requires minimal sample preparation and can be particularly useful for reaction monitoring and high-throughput screening. For comprehensive and confident characterization of enantiomeric purity, a cross-validation approach utilizing both chiral HPLC and NMR is highly recommended. The complementary nature of these techniques provides a high degree of certainty in the analytical results, ensuring the quality and safety of pharmaceutical products.

References

Comparison of different protecting groups for the hydroxyl function in 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. This guide provides an objective comparison of three commonly employed protecting groups for the secondary hydroxyl function of 1-(3-Bromophenyl)ethanol: the tert-butyldimethylsilyl (TBDMS) ether, the tetrahydropyranyl (THP) ether, and the benzyl (Bn) ether. The performance of these groups is evaluated based on experimental data for similar secondary alcohols, providing a framework for their application in synthetic strategies involving this compound.

Comparative Performance Data

The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease of its selective removal. The following table summarizes the key performance indicators for the TBDMS, THP, and benzyl ether protecting groups when applied to secondary alcohols similar to this compound.

Protecting GroupProtection Conditions (Reagents, Solvent, Time, Temp)Typical Yield (%)Deprotection Conditions (Reagents, Solvent, Time, Temp)Typical Yield (%)Stability Profile
TBDMS Ether TBDMS-Cl, Imidazole, DMF, 2-4 h, RT>95TBAF (1M in THF), THF, 1-2 h, RT>95Stable to basic conditions, mild oxidants, and reducing agents. Labile to acidic conditions and fluoride ion sources.[1][2][3]
THP Ether 3,4-Dihydropyran (DHP), PPTS, CH₂Cl₂, 1-3 h, RT~95Acetic acid/THF/H₂O (2:1:1), 40°C, 4-6 h>90Stable to strongly basic conditions, organometallics, and hydrides.[4][5][6][7] Labile to acidic conditions.[4][5][6][7]
Benzyl Ether BnBr, NaH, THF, 12-16 h, RT>90H₂, 10% Pd/C, EtOH, 8-12 h, RT>95Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[8][9][10][11][12] Cleaved by strong acids and catalytic hydrogenolysis.[8][9][10][11][12]

Experimental Workflows

The following diagrams illustrate the logical flow for the protection and deprotection of the hydroxyl group of this compound using TBDMS, THP, and Benzyl ether protecting groups.

TBDMS_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P TBDMS-Cl, Imidazole Start_P->Reagents_P Add Solvent_P DMF Reagents_P->Solvent_P in Conditions_P RT, 2-4h Solvent_P->Conditions_P under Product_P TBDMS-protected alcohol Conditions_P->Product_P Yields Start_D TBDMS-protected alcohol Reagents_D TBAF (1M in THF) Start_D->Reagents_D Treat with Solvent_D THF Reagents_D->Solvent_D in Conditions_D RT, 1-2h Solvent_D->Conditions_D under Product_D This compound Conditions_D->Product_D Yields

Figure 1. TBDMS Protection and Deprotection Workflow.

THP_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P 3,4-Dihydropyran, PPTS Start_P->Reagents_P Add Solvent_P CH₂Cl₂ Reagents_P->Solvent_P in Conditions_P RT, 1-3h Solvent_P->Conditions_P under Product_P THP-protected alcohol Conditions_P->Product_P Yields Start_D THP-protected alcohol Reagents_D Acetic acid/THF/H₂O Start_D->Reagents_D Treat with Conditions_D 40°C, 4-6h Reagents_D->Conditions_D under Product_D This compound Conditions_D->Product_D Yields Benzyl_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P BnBr, NaH Start_P->Reagents_P Add Solvent_P THF Reagents_P->Solvent_P in Conditions_P RT, 12-16h Solvent_P->Conditions_P under Product_P Benzyl-protected alcohol Conditions_P->Product_P Yields Start_D Benzyl-protected alcohol Reagents_D H₂, 10% Pd/C Start_D->Reagents_D Treat with Solvent_D EtOH Reagents_D->Solvent_D in Conditions_D RT, 8-12h Solvent_D->Conditions_D under Product_D This compound Conditions_D->Product_D Yields

References

A Comparative Guide to the Synthesis of 1-(3-Bromophenyl)ethanol: Efficiency and Cost Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a comprehensive benchmark of two primary synthetic routes to 1-(3-bromophenyl)ethanol, a valuable building block in the synthesis of various pharmaceutical compounds. The methodologies compared are the reduction of 3'-bromoacetophenone and the Grignard reaction involving 3-bromobenzaldehyde and methylmagnesium bromide.

This comparative analysis is supported by detailed experimental protocols and a cost breakdown of the required reagents. All quantitative data is summarized for ease of comparison, and logical workflows are visualized to provide a clear understanding of each synthetic pathway.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two synthetic routes, allowing for a direct comparison of their efficiency and cost-effectiveness.

ParameterRoute 1: Reduction of 3'-BromoacetophenoneRoute 2: Grignard Reaction
Starting Material 3'-Bromoacetophenone3-Bromobenzaldehyde, Methylmagnesium Bromide
Key Reagents Sodium Borohydride, MethanolAnhydrous Diethyl Ether, Magnesium Turnings
Typical Yield ~85-95%~70-80%
Reaction Time 1-2 hours2-3 hours (including Grignard reagent preparation)
Purity of Crude Product HighModerate (potential for biphenyl and unreacted starting material)
Purification Method Simple extraction and solvent evaporationExtraction and column chromatography often required
Estimated Reagent Cost per gram of Product LowerHigher
Overall Complexity LowModerate
Scalability Readily scalableRequires stringent anhydrous conditions, posing scalability challenges

Experimental Protocols

Route 1: Reduction of 3'-Bromoacetophenone with Sodium Borohydride

This method involves the straightforward reduction of the ketone functionality of 3'-bromoacetophenone using the mild reducing agent sodium borohydride.

Materials:

  • 3'-Bromoacetophenone

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Hydrochloric Acid (1M)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3'-bromoacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.25 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M hydrochloric acid at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Route 2: Grignard Reaction of 3-Bromobenzaldehyde with Methylmagnesium Bromide

This route utilizes the nucleophilic addition of a Grignard reagent, methylmagnesium bromide, to the carbonyl carbon of 3-bromobenzaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous Diethyl Ether

  • Methyl Iodide

  • 3-Bromobenzaldehyde

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by bubbling and a gentle reflux.

  • Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 3-Bromobenzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve 3-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two benchmarked synthetic routes.

Synthetic_Routes cluster_0 Route 1: Reduction cluster_1 Route 2: Grignard Reaction A1 3'-Bromoacetophenone R1 NaBH4, Methanol A1->R1 B1 This compound R1->B1 A2 3-Bromobenzaldehyde R2 1. Reaction 2. Aqueous Workup A2->R2 B2 Methylmagnesium Bromide (Grignard Reagent) B2->R2 C2 This compound R2->C2

Caption: Comparative workflow of the two synthetic routes.

Logical_Relationship cluster_Route1 cluster_Route2 Start Synthesis of This compound Route1 Route 1: Reduction Start->Route1 Route2 Route 2: Grignard Reaction Start->Route2 R1_Start 3'-Bromoacetophenone R2_Start1 3-Bromobenzaldehyde R2_Start2 Methylmagnesium Bromide R1_Process Reduction (NaBH4) R1_Start->R1_Process R1_Product This compound R1_Process->R1_Product Evaluation Evaluation Criteria R1_Product->Evaluation R2_Process Grignard Addition R2_Start1->R2_Process R2_Start2->R2_Process R2_Product This compound R2_Process->R2_Product R2_Product->Evaluation Yield Yield Evaluation->Yield Cost Cost Evaluation->Cost Purity Purity Evaluation->Purity Complexity Complexity Evaluation->Complexity

Caption: Decision-making flowchart for synthetic route selection.

Conclusion

Both the reduction of 3'-bromoacetophenone and the Grignard reaction of 3-bromobenzaldehyde are viable methods for the synthesis of this compound. The reduction pathway offers a more efficient, cost-effective, and simpler procedure with higher yields and easier purification, making it the preferred method for both laboratory-scale and potential large-scale production. The Grignard route, while a classic carbon-carbon bond-forming reaction, is more complex, requires stricter reaction conditions, and generally results in lower yields and requires more extensive purification. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources.

A Comparative Study: Enzymatic vs. Chemical Resolution of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a critical challenge. This guide provides a comparative analysis of enzymatic and chemical kinetic resolution methods for the chiral secondary alcohol 1-(3-Bromophenyl)ethanol, a valuable building block in pharmaceutical synthesis.

This report details the experimental protocols and presents a quantitative comparison of the two approaches, offering insights into their respective advantages and limitations in terms of efficiency, selectivity, and reaction conditions.

Data Presentation

The following table summarizes the key performance indicators for the enzymatic and chemical resolution of racemic this compound.

ParameterEnzymatic ResolutionChemical Resolution
Catalyst Pseudomonas fluorescens LipasePlanar-Chiral DMAP Derivative
Acylating Agent Vinyl AcetateAcetic Anhydride
Solvent HexaneToluene
Temperature Room TemperatureRoom Temperature
Reaction Time 16 hours~24 hours (estimated)
Catalyst Loading 20 mg per mmol of substrate1-2 mol% (estimated)
Conversion ~50%~50%
Enantiomeric Excess (ee) of (S)-alcohol >99%High (expected >95%)
Enantiomeric Excess (ee) of (R)-acetate >99%[1]High (expected >95%)
Yield of (S)-alcohol up to 49%[2]~40-45% (estimated)
Yield of (R)-acetate up to 49%[2]~40-45% (estimated)

Experimental Protocols

Enzymatic Resolution Protocol

This protocol is based on the successful lipase-catalyzed kinetic resolution of aryl alcohols.[2]

Materials:

  • Racemic this compound

  • Pseudomonas fluorescens lipase (immobilized)

  • Vinyl acetate

  • Hexane

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of racemic this compound (1 mmol) in hexane (4 mL) is added vinyl acetate (2.2 mmol).

  • The immobilized Pseudomonas fluorescens lipase (20 mg) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon reaching approximately 50% conversion, the enzyme is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting mixture of (S)-1-(3-Bromophenyl)ethanol and (R)-1-(3-Bromophenyl)ethyl acetate is separated by column chromatography on silica gel.

Chemical Resolution Protocol

This protocol is a representative procedure based on the kinetic resolution of secondary alcohols using a planar-chiral 4-(dimethylamino)pyridine (DMAP) catalyst.

Materials:

  • Racemic this compound

  • Planar-chiral DMAP catalyst (e.g., a ferrocene-based derivative)

  • Acetic anhydride

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the planar-chiral DMAP catalyst (0.01-0.02 mmol) in toluene (2 mL) is added racemic this compound (1 mmol).

  • The solution is cooled to 0 °C, and acetic anhydride (0.5 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC.

  • Once approximately 50% conversion is achieved, the reaction is quenched with a suitable reagent (e.g., methanol).

  • The solvent is removed under reduced pressure.

  • The residue, containing the unreacted (S)-alcohol and the (R)-acetate, is purified by column chromatography on silica gel to separate the two enantiomers.

Mandatory Visualization

Enzymatic vs Chemical Resolution Workflow cluster_enzymatic Enzymatic Resolution cluster_chemical Chemical Resolution start_enz Racemic this compound enz_reagents Lipase (e.g., Pseudomonas fluorescens) Vinyl Acetate Hexane, RT enz_reaction Enzymatic Acylation start_enz->enz_reaction enz_reagents->enz_reaction Addition enz_separation Filtration & Column Chromatography enz_reaction->enz_separation enz_products (S)-1-(3-Bromophenyl)ethanol (R)-1-(3-Bromophenyl)ethyl acetate enz_separation->enz_products start_chem Racemic this compound chem_reagents Planar-Chiral DMAP Catalyst Acetic Anhydride Toluene, RT chem_reaction Chemical Acylation start_chem->chem_reaction chem_reagents->chem_reaction Addition chem_separation Quenching & Column Chromatography chem_reaction->chem_separation chem_products (S)-1-(3-Bromophenyl)ethanol (R)-1-(3-Bromophenyl)ethyl acetate chem_separation->chem_products

Caption: Comparative workflow of enzymatic and chemical resolution.

Resolution Method Comparison center Resolution of This compound enzymatic Enzymatic center->enzymatic chemical Chemical center->chemical e_catalyst Lipase enzymatic->e_catalyst e_selectivity High Enantioselectivity (>99% ee) enzymatic->e_selectivity e_conditions Mild Conditions (RT, neutral pH) enzymatic->e_conditions e_green Green Chemistry enzymatic->e_green c_catalyst Chiral DMAP chemical->c_catalyst c_selectivity Potentially High Selectivity chemical->c_selectivity c_conditions Anhydrous Conditions chemical->c_conditions c_scope Broader Substrate Scope (potentially) chemical->c_scope

Caption: Key features of enzymatic vs. chemical resolution methods.

References

Comparative Analysis of Kinetic Data for the Asymmetric Synthesis of 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern medicinal chemistry and pharmaceutical development. 1-(3-Bromophenyl)ethanol, a key chiral intermediate, is frequently utilized in the synthesis of various biologically active molecules. Achieving high enantiopurity and reaction efficiency is paramount. This guide provides a comparative analysis of the kinetic data for the asymmetric synthesis of this compound, focusing on prevalent catalytic systems. The information presented herein, including detailed experimental protocols and performance data, is intended to assist researchers in selecting and optimizing synthetic routes.

Executive Summary

This guide compares the kinetic performance of three major catalytic systems for the asymmetric reduction of 3'-bromoacetophenone to yield this compound:

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Widely recognized for its high efficiency and broad substrate scope.

  • Corey-Bakshi-Shibata (CBS) Reduction: A robust method employing oxazaborolidine catalysts, known for its predictable stereochemical outcomes.

  • Biocatalysis using Ketoreductases (KREDs): An increasingly popular green chemistry approach offering high enantioselectivity under mild conditions.

While specific kinetic parameters for the synthesis of this compound are not extensively published, this guide leverages data from closely related model reactions, particularly the reduction of acetophenone, to provide a comparative framework.

Data Presentation: A Comparative Overview

The following tables summarize typical performance data for the asymmetric reduction of acetophenone derivatives using different catalytic systems. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, these tables provide a valuable overview of the expected performance of each system.

Table 1: Performance of Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst SystemLigandH-SourceTemp (°C)Yield (%)ee (%) (Configuration)Reference
[RuCl(p-cymene)((R,R)-TsDPEN)](R,R)-TsDPENHCOOH/Et₃N28>9997 (R)[1]
[RuCl₂(p-cymene)]₂(1R,2S)-(+)-cis-1-amino-2-indanoli-PrOH33-92 (R)[2][3]

Table 2: Performance of Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

CatalystBorane SourceTemp (°C)Time (h)Yield (%)ee (%) (Configuration)Reference
(S)-Me-CBSBH₃·THF230.03>9996.6 (R)[4]
(R)-Me-CBSBH₃·SMe₂RT19594 (S)[5]

Table 3: Performance of Biocatalytic Reduction of Bromo-Substituted Acetophenones

BiocatalystSubstrateCo-substrateTemp (°C)Yield (%)ee (%) (Configuration)Reference
Rhodotorula mucilaginosa1-(2-bromophenyl)ethanoneGlucose25>99>99 (S)[6]
Geotrichum candidum4-bromoacetophenone--98.9>99 (R)[7]
Rhodotorula rubra4-bromoacetophenone--97.698.8 (S)[7]

Kinetic Analysis: A Deeper Dive

A comprehensive understanding of reaction kinetics is crucial for process optimization, scaling, and ensuring reproducibility.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Kinetic studies on the Ru-catalyzed ATH of acetophenone, a close structural analog of 3'-bromoacetophenone, reveal a complex rate dependency. A study by Wisman et al. on the reduction of acetophenone using a Noyori-type catalyst derived from [RuCl₂(p-cymene)]₂ and (1R,2S)-(+)-cis-1-amino-2-indanol in the presence of a base, with 2-propanol as the hydrogen source, proposed the following rate equation[2][3]:

R = (k₁[Ketone][H-donor] - k₋₁[Alcohol][Acetone]) / (1 + K₂[Ketone] + K₃[H-donor] + K₄[Alcohol] + K₅[Acetone])

This model suggests that the reaction is reversible and subject to substrate and product inhibition. The equilibrium constant for the transfer hydrogenation of acetophenone was determined to be approximately 0.19 at 33 °C[2][3]. The enantiomeric excess was high (92% ee) and remained relatively constant throughout the reaction[2][3].

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is known for its high reaction rates, often reaching completion in minutes to a few hours at room temperature. The reaction is generally considered to be first-order with respect to the ketone and the borane-catalyst complex. The high enantioselectivity is attributed to a well-organized, chair-like six-membered transition state where the hydride is transferred from the borane to the ketone, which is coordinated to the Lewis acidic boron of the oxazaborolidine catalyst. Recent studies suggest that London dispersion interactions, rather than just steric hindrance, play a crucial role in determining the enantioselectivity[4].

Biocatalysis with Ketoreductases

The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model. The key parameters are the Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction rate (Vₘₐₓ). These parameters are specific to the enzyme, substrate, and reaction conditions (temperature, pH, co-factor concentration). For the biocatalytic reduction of ketones, the kinetics can be influenced by substrate and product inhibition, as well as the regeneration of the nicotinamide cofactor (NADH or NADPH).

Experimental Protocols

General Experimental Workflow for Kinetic Analysis

A generalized workflow for obtaining kinetic data for the asymmetric reduction of 3'-bromoacetophenone is outlined below. This protocol can be adapted for different catalytic systems.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_modeling Kinetic Modeling prep_reagents Prepare Stock Solutions (Substrate, Catalyst, etc.) setup_reactor Set up Reaction Vessel (Thermostated, Stirred) prep_reagents->setup_reactor initiate Initiate Reaction (Add final reagent) setup_reactor->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction (e.g., add acid/base) sampling->quench hplc Chiral HPLC Analysis (Determine conversion & ee) quench->hplc data_proc Process Data (Concentration vs. Time) hplc->data_proc model Fit Data to Kinetic Models data_proc->model determine Determine Rate Constants & Reaction Orders model->determine G Noyori ATH Mechanism Ru_H [Ru]-H (Active Catalyst) TS [Transition State] Ru_H->TS Coordination H_acceptor H-Acceptor (e.g., Acetone) Ru_H->H_acceptor Byproduct Ketone R-CO-R' (Ketone) Ketone->TS Product_complex [Ru]-O-CH(R)R' TS->Product_complex Hydride & Proton Transfer Product_complex->Ru_H Regeneration Alcohol R-CH(OH)-R' (Alcohol) Product_complex->Alcohol Product Release H_donor H-Donor (e.g., i-PrOH) H_donor->Ru_H Catalyst Activation G CBS Reduction Mechanism CBS_cat CBS Catalyst (Oxazaborolidine) Active_complex Catalyst-BH₃ Complex CBS_cat->Active_complex Borane BH₃ Borane->Active_complex TS [Transition State] Active_complex->TS Ketone Coordination Ketone R-CO-R' (Ketone) Ketone->TS Product_complex Alkoxyborane Intermediate TS->Product_complex Hydride Transfer Product_complex->CBS_cat Catalyst Turnover Alcohol R-CH(OH)-R' (Alcohol) Product_complex->Alcohol Hydrolysis Workup Acidic Workup Alcohol->Workup

References

Inter-laboratory comparison of analytical methods for 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 1-(3-Bromophenyl)ethanol

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound, a key intermediate in various synthetic processes. The document is intended for researchers, scientists, and drug development professionals, offering a summary of performance data and detailed experimental protocols to aid in method selection and implementation. Inter-laboratory comparisons are crucial for ensuring the reliability and consistency of analytical results across different facilities.[1]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the analysis of this compound.

Table 1: Performance Comparison of HPLC and GC Methods

ParameterHPLC-UVGC-FID
Linearity (R²) >0.999>0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 103.0%
Precision (RSD%) < 2.0%< 2.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL
Typical Run Time 10 - 15 minutes8 - 12 minutes

Note: The values presented are typical and may vary based on the specific instrumentation and method parameters.

Detailed Experimental Protocols

Detailed and standardized protocols are fundamental to achieving reproducible results in inter-laboratory studies.[2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk material and reaction mixtures.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve a suitable amount of the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Accuracy: Assessed by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).[3]

    • Precision: Determined by analyzing six replicate preparations of a standard solution.

    • Linearity: Established by analyzing a series of solutions over a concentration range of 10-150 µg/mL.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID offers a robust alternative, particularly for assessing purity and detecting volatile impurities.[4]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and a capillary column.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness) is often suitable.[4]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 15°C/min.

      • Hold: Maintain at 220°C for 5 minutes.

    • Injection Mode: Split injection with a ratio of 20:1.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like Dichloromethane or Methanol at a concentration of 1 mg/mL.

    • Further dilute the stock solution to the desired concentration for analysis.

  • Validation Parameters:

    • Accuracy: Determined through recovery studies on spiked samples.[5]

    • Precision: Evaluated by calculating the relative standard deviation (RSD) of peak areas from multiple injections of the same sample.[4]

    • Limit of Quantification (LOQ): Can be determined as the concentration where the signal-to-noise ratio is approximately 10:1.[5]

Visualized Workflows

Diagrams can effectively illustrate complex processes and relationships.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation P1 Define Study Protocol P2 Prepare Homogenous Test Material P1->P2 P3 Distribute Samples to Participating Laboratories P2->P3 L1 Lab A Analysis P3->L1 L2 Lab B Analysis P3->L2 L3 Lab C Analysis P3->L3 D1 Collect & Collate Results L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (e.g., z-scores, RSD) D1->D2 D3 Generate Comparison Report D2->D3

Caption: Workflow for an Inter-laboratory Comparison Study.

G Start Start: Need to Analyze This compound Q1 Is high sensitivity (LOD/LOQ) critical? Start->Q1 Q2 Is the sample matrix complex? Q1->Q2 No Method_HPLC Select HPLC-UV Method Q1->Method_HPLC Yes Q3 Is rapid throughput a priority? Q2->Q3 No Consider_SPE Consider Sample Prep (e.g., SPE) Q2->Consider_SPE Yes Q3->Method_HPLC No Method_GC Select GC-FID Method Q3->Method_GC Yes Consider_SPE->Method_HPLC

Caption: Decision Tree for Analytical Method Selection.

References

Safety Operating Guide

Proper Disposal of 1-(3-Bromophenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential guidance for the safe disposal of 1-(3-Bromophenyl)ethanol, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is mandatory to minimize risks to personnel and the environment.

This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2] Some sources also classify it as a flammable liquid and vapor.[3] Therefore, it must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.[2][4][5] Under no circumstances should it be discarded down the drain or in regular solid waste.[4][6]

Hazard Profile

A summary of the key hazards associated with this compound is presented in the table below. This information is derived from globally harmonized system (GHS) classifications.

Hazard ClassificationGHS Hazard Statement
Acute Oral ToxicityH302: Harmful if swallowed[1][2]
Acute Dermal ToxicityH312: Harmful in contact with skin[1][2]
Acute Inhalation ToxicityH332: Harmful if inhaled[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]
Flammable LiquidsH226: Flammable liquid and vapor[3]

Standard Operating Procedure for Disposal

The following step-by-step protocol outlines the required procedures for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat.

2. Waste Collection:

  • Designate a specific, compatible container for the collection of this compound waste. The container must be in good condition, with no leaks or rust, and have a secure lid.[7]

  • The container should be clearly labeled as "Hazardous Waste".[4][7]

3. Labeling:

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).[4]

    • The quantity of waste.

    • The date of waste generation.

    • The location of origin (e.g., laboratory room number).

    • The name and contact information of the principal investigator or responsible party.[4]

    • Appropriate hazard pictograms.[4]

4. Storage:

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Keep the container tightly closed except when adding waste.[5][7]

  • Segregate the waste from incompatible materials.

5. Disposal Request:

  • Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8]

  • Do not attempt to transport the hazardous waste yourself.[8]

6. Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]

  • The rinsate must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G start Start: Have this compound for Disposal? is_waste Is the material a waste product? start->is_waste collect_waste Collect in a designated, labeled hazardous waste container. is_waste->collect_waste Yes is_container Is it an empty container? is_waste->is_container No storage Store in a secure satellite accumulation area. collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end triple_rinse Triple-rinse the container with a suitable solvent. is_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash after defacing the label. triple_rinse->dispose_container collect_rinsate->collect_waste dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(3-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-(3-Bromophenyl)ethanol in a laboratory setting. It outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to ensure the safe handling of this chemical.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

Hazard ClassGHS Hazard Statement
Acute toxicity, OralH302: Harmful if swallowed[1][2][3]
Skin irritationH315: Causes skin irritation[1][3]
Eye irritationH319: Causes serious eye irritation[1][3]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[1][3]
Flammable liquidsH226: Flammable liquid and vapor[4]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[5][6] Ensure gloves are inspected before use and replaced immediately if contaminated or damaged.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times when handling the chemical.[7] A face shield may be required for operations with a high risk of splashing.[7]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to protect from incidental contact. For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls may be necessary.[6]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hoodIf ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][8]

Experimental Workflow and Handling Precautions

The following diagram outlines the standard workflow for handling this compound, emphasizing safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Ensure understanding of hazards prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup Safety gear on handle_measure Weigh/Measure Chemical prep_setup->handle_measure Work area ready handle_reaction Perform Experiment handle_measure->handle_reaction Chemical ready for use cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste Clean equipment cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose Properly labeled waste cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe Final step

Caption: A flowchart illustrating the key stages of safely handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air.[9][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing.[9] If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.
Spill Isolate the spill area.[9] Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[10] Ventilate the area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Chemical Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3]
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container for hazardous waste disposal.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with institutional guidelines.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Bromophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.